molecular formula C7H5FN2O2S B3003319 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE CAS No. 1261644-44-3

3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B3003319
CAS No.: 1261644-44-3
M. Wt: 200.19
InChI Key: YYSZDXZYIKCOSD-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzene-1-sulfonamide ( 1261644-44-3) is a small molecule building block of interest in medicinal and agrochemical research. It features both a sulfonamide group and a fluorine atom, a combination known to impart distinct physical, chemical, and biological characteristics to molecules . Compounds containing the benzenesulfonamide core are established inhibitors of carbonic anhydrase (CA) enzymes, which are validated targets for conditions such as glaucoma, epilepsy, and cancer . The specific molecular framework of this compound, particularly the presence of the electron-withdrawing cyano and fluorine substituents on the aromatic ring, makes it a valuable intermediate for designing more complex molecules. Researchers are increasingly interested in synthesizing and evaluating fluoro-sulphonamide compounds to discover new chemical entities with unique profiles . In anticancer research, for example, novel benzenesulfonamide derivatives are being designed to selectively inhibit the tumor-associated carbonic anhydrase IX (hCA IX) isoform, a promising strategy for developing anti-proliferative agents against hypoxic solid tumors . This compound is intended for use as a key synthetic intermediate in such discovery programs. Applications: This reagent serves as a versatile precursor in organic synthesis and drug discovery projects, particularly in the development of potential enzyme inhibitors and other bioactive molecules. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSZDXZYIKCOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261644-44-3
Record name 3-cyano-5-fluorobenzene-1-sulfonamide
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Foundational & Exploratory

Physicochemical properties of 3-cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 3-cyano-5-fluorobenzene-1-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to "Dual-EWG" Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Identity

3-cyano-5-fluorobenzene-1-sulfonamide represents a specialized class of "dual-electron withdrawing group" (Dual-EWG) scaffolds. Unlike simple benzene sulfonamides, this molecule incorporates both a nitrile (-CN) and a fluorine (-F) substituent in a meta-meta relationship to the sulfonamide warhead.

This substitution pattern is not arbitrary; it is a calculated design choice to modulate the acidity (pKa) of the sulfonamide nitrogen without introducing significant steric bulk. This guide details the physicochemical consequences of this architecture, providing actionable data for its use as a fragment in Carbonic Anhydrase (CA) inhibitor design and as a metabolic stability probe in lead optimization.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-cyano-5-fluorobenzene-1-sulfonamide
Common Name 3-Cyano-5-fluorobenzenesulfonamide
CAS Number 1261644-44-3
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
Key Precursor 3-cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 1261644-49-8)

Physicochemical Profile: The "Dual-EWG" Effect

The core utility of this molecule lies in how the 3-cyano and 5-fluoro substituents alter the electronic environment of the sulfonamide group.

Electronic Landscape & Hammett Analysis

The acidity of a sulfonamide proton (-SO₂NHH ) is governed by the electron density of the parent ring. Both -CN and -F are electron-withdrawing, but they operate via different mechanisms:

  • Cyano (-CN): Strong inductive (-I) and mesomeric (-M) withdrawal.

  • Fluoro (-F): Strong inductive (-I) withdrawal, but weak mesomeric donation (+M).

In the meta position, the inductive effects dominate. We can estimate the electronic impact using Hammett Substituent Constants (


):
SubstituentPositionHammett Constant (

)
Effect on Ring Electron Density
-CN meta (3-position)+0.56Strongly Deactivating
-F meta (5-position)+0.34Moderately Deactivating
Total

--+0.90 Significant Electron Withdrawal
Acidity (pKa) Modulation

The unsubstituted benzenesulfonamide has a pKa of approximately 10.1 . The presence of EWGs stabilizes the anionic form (sulfonamidate), thereby increasing acidity (lowering pKa).

  • Predicted pKa Shift: Based on the

    
     of +0.90 and a reaction constant (
    
    
    
    ) of ~1.0–1.5 for sulfonamide ionization, we anticipate a pKa drop of 1.0–1.5 units.
  • Theoretical pKa: 8.5 – 9.0

  • Biological Implication: This shift brings the pKa closer to physiological pH (7.4). A higher fraction of the molecule exists as the anion at physiological pH compared to the unsubstituted parent. This is critical for Carbonic Anhydrase (CA) inhibition, where the sulfonamidate anion binds to the active site Zinc(II) ion.

Lipophilicity (LogP) & Solubility
  • LogP (Octanol/Water): The nitrile group is polar (

    
    ), while the fluorine is lipophilic (
    
    
    
    ). The sulfonamide itself is highly polar.
    • Estimated LogP:0.3 – 0.6 (Low lipophilicity).

  • Solubility:

    • Water:[1] Low for the neutral species, but increases significantly at pH > 8.5 due to ionization.

    • Organic: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).

Synthetic Pathways & Reactivity

The synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide typically proceeds via the sulfonyl chloride. The meta positioning makes electrophilic aromatic substitution (EAS) difficult; therefore, lithiation or diazonium chemistry is preferred.

Synthesis Workflow Visualization

Synthesis_Workflow Figure 1: Synthetic Route via Metal-Halogen Exchange Start 3-Bromo-5-fluorobenzonitrile Lithiation 1. Lithiation (iPrMgCl) 2. SO2 Quench Start->Lithiation -78°C, THF Sulfinate Sulfinate Salt (Intermediate) Lithiation->Sulfinate Li-SO2 adduct Chlorination Oxidative Chlorination (NCS or SO2Cl2) Sulfinate->Chlorination SulfonylCl Sulfonyl Chloride (CAS 1261644-49-8) Chlorination->SulfonylCl Amination Amination (NH4OH / THF) SulfonylCl->Amination 0°C to RT Product 3-Cyano-5-fluorobenzene- 1-sulfonamide Amination->Product Yield >85%

[2]

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The presence of -CN and -SO₂NH₂ (both EWGs) activates the fluorine atom toward displacement. Nucleophiles (amines, thiols) may displace the fluorine at elevated temperatures.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, converting to the amide or carboxylic acid. Caution: Avoid strong aqueous acids during workup to preserve the nitrile.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis from Sulfonyl Chloride

Rationale: This protocol uses a biphasic system to scavenge the HCl byproduct, preventing acid-catalyzed side reactions.

Materials:

  • 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% NH₃, 5.0 eq)

  • Tetrahydrofuran (THF) (Grade: Anhydrous not required)

Step-by-Step:

  • Dissolution: Dissolve the sulfonyl chloride in THF (concentration ~0.2 M). Cool to 0°C in an ice bath.

  • Addition: Add Ammonium hydroxide dropwise over 10 minutes. Observation: A white precipitate (NH₄Cl) will begin to form immediately, validating the reaction progress.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check by TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by the sulfonamide (lower R_f).

  • Workup: Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: If necessary, recrystallize from EtOH/Water or perform flash chromatography.

Protocol B: Potentiometric pKa Determination

Rationale: Potentiometry is the gold standard for sulfonamides. The low solubility of the neutral form requires a cosolvent extrapolation method (Yasuda-Shedlovsky).

Materials:

  • Compound (~5 mg)

  • 0.1 M KOH (standardized)

  • 0.1 M HCl

  • Methanol (HPLC grade)

  • KCl (ionic strength adjuster)

Step-by-Step:

  • Preparation: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl.

  • Dissolution: Dissolve the compound in the mixtures. Ensure complete dissolution (sonicate if needed).

  • Titration: Titrate with 0.1 M KOH under inert gas (N₂) purge to exclude CO₂.

  • Calculation: Determine the apparent pKa (psKa) in each methanol/water ratio.

  • Extrapolation: Plot psKa vs. % Methanol (or dielectric constant

    
    ). The y-intercept represents the aqueous pKa.
    
    • Validation: The slope should be linear (

      
      ). If non-linear, aggregation is likely occurring.
      

Structure-Property Relationship Map

The following diagram illustrates how the structural features of 3-cyano-5-fluorobenzene-1-sulfonamide translate into its functional properties.

Property_Map Figure 2: Structure-Property Relationships (SPR) Core 3-Cyano-5-fluorobenzene- 1-sulfonamide CN_Group 3-Cyano (-CN) Strong EWG Core->CN_Group F_Group 5-Fluoro (-F) Lipophilic EWG Core->F_Group Sulf_Group Sulfonamide (-SO2NH2) Zinc Binding Warhead Core->Sulf_Group Acidity Increased Acidity (pKa ~8.5-9.0) CN_Group->Acidity Inductive Effect Lipophilicity Modulated Lipophilicity (LogP < 1.0) CN_Group->Lipophilicity -pi value F_Group->Acidity Inductive Effect F_Group->Lipophilicity +pi value MetabStab Metabolic Stability (Blocked oxidation sites) F_Group->MetabStab C-F Bond Strength CA_Inhib High Potency CA Inhibition Acidity->CA_Inhib Anion Binding Drug_Design Fragment for Lead Optimization Lipophilicity->Drug_Design MetabStab->Drug_Design

[4]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Scott, K. A., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC.

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides and Sulfonamides.

  • ChemScene. (2024). Product Data: 3-Cyano-4-fluorobenzenesulfonamide (Isomer Comparison).

Sources

3-cyano-5-fluorobenzene-1-sulfonamide chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of 3-cyano-5-fluorobenzene-1-sulfonamide

Introduction: Unveiling a Key Pharmacophore

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 3-cyano-5-fluorobenzene-1-sulfonamide (C₇H₅FN₂O₂S) emerges as a molecule of significant interest, embodying a convergence of three critical pharmacophoric elements: a sulfonamide group, a nitrile (cyano) moiety, and a fluorine substituent on an aromatic scaffold.[1][2][3] This guide provides an in-depth analysis of its chemical structure, offering field-proven insights into its synthesis, characterization, and the rationale behind its application in the development of novel therapeutics. The sulfonamide group is a cornerstone in drug design, renowned for its role in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group, makes it a privileged scaffold for enzyme inhibition.[3][4] The incorporation of a fluorine atom is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[3][7][8] The cyano group, a potent electron-withdrawing group, further modulates the electronic properties of the benzene ring and can participate in crucial binding interactions. This technical guide will deconstruct the molecule to provide researchers and drug development professionals with a comprehensive understanding of its structural attributes and potential.

Section 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the foundation of its application. 3-cyano-5-fluorobenzene-1-sulfonamide is a synthetic building block designed for use in organic synthesis and medicinal chemistry research.[1]

PropertyDataSource(s)
IUPAC Name 3-cyano-5-fluorobenzenesulfonamide[2]
CAS Number 1261644-44-3[9]
Molecular Formula C₇H₅FN₂O₂S[2][10]
Molecular Weight 200.19 g/mol [10]
Canonical SMILES C1=C(C=C(C=C1F)S(=O)(=O)N)C#N[2]
InChI Key YYSZDXZYIKCOSD-UHFFFAOYSA-N[2]
Predicted XlogP 0.3[2]
Hydrogen Bond Donors 1 (from the -SO₂NH₂ group)[10]
Hydrogen Bond Acceptors 3 (from O=S=O and C≡N groups)[10]
Rotatable Bonds 1 (the C-S bond)[10]

Section 2: Synthesis and Reactivity

The most direct and industrially scalable synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide involves a two-step process starting from 1-bromo-3-cyano-5-fluorobenzene or a related substituted benzene. The key intermediate is the corresponding sulfonyl chloride.

Synthetic Workflow

The synthesis capitalizes on established, robust chemical transformations. The initial chlorosulfonation of a substituted benzene is a standard method, followed by amination of the resulting sulfonyl chloride to yield the final sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Cyanation cluster_2 Step 3: Amination A 1-bromo-3,5-difluorobenzene (Starting Material) B 3-bromo-5-fluorobenzene-1-sulfonyl chloride A->B  Chlorosulfonic Acid (ClSO₃H)  Heat C 3-cyano-5-fluorobenzene-1-sulfonyl chloride B->C  Zn(CN)₂  Pd(PPh₃)₄ (catalyst)  DMF D 3-cyano-5-fluorobenzene-1-sulfonamide (Final Product) C->D  Ammonium Hydroxide (NH₄OH)  Solvent (e.g., THF, Dioxane)

Caption: Generalized synthetic workflow for 3-cyano-5-fluorobenzene-1-sulfonamide.

Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol describes the conversion of the commercially available precursor, 3-cyano-5-fluorobenzene-1-sulfonyl chloride, to the target sulfonamide.[11]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane (approx. 5-10 mL per gram of sulfonyl chloride).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Amination: Add concentrated aqueous ammonium hydroxide (28-30%, ~5.0 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual ammonium salts.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 3-cyano-5-fluorobenzene-1-sulfonamide.[12]

Self-Validation Check: The purity of the final product should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, IR, MS) to confirm the structure.

Section 3: Spectroscopic and Structural Characterization (Predictive Analysis)

While specific experimental spectra for this exact compound are not publicly available, a robust predictive analysis can be conducted based on the known effects of its constituent functional groups and data from analogous structures.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3400 - 3200N-H Asymmetric & Symmetric StretchTwo distinct sharp peaksCharacteristic of a primary sulfonamide (-SO₂NH₂) group.[12]
~2230C≡N Nitrile StretchSharp, medium intensityThe conjugation with the aromatic ring slightly lowers the frequency from typical alkyl nitriles.
1350 - 1310S=O Asymmetric StretchStrong, sharpA key diagnostic peak for the sulfonyl group.[12]
1190 - 1150S=O Symmetric StretchStrong, sharpThe second key diagnostic peak for the sulfonyl group.[12]
1250 - 1000C-F StretchStrong, sharpThe exact position can vary, but a strong absorption is expected for the aryl-fluoride bond.
930 - 900S-N StretchMedium intensityCharacteristic of the sulfonamide linkage.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in the molecule.

  • ¹H NMR (in DMSO-d₆):

    • δ 7.5-8.5 ppm (3H, multiplet): The three protons on the aromatic ring will appear in this region. The strong electron-withdrawing effects of the -SO₂NH₂ and -CN groups, along with the -F substituent, will shift these protons downfield. The specific splitting pattern will be complex due to ³J(H,H) and longer-range J(H,F) couplings.

    • δ ~7.4 ppm (2H, broad singlet): The two protons of the -NH₂ group will appear as a broad singlet. The chemical shift can be variable and depends on concentration and solvent.

  • ¹³C NMR (in DMSO-d₆):

    • δ 160-165 ppm (d, ¹J(C,F) ≈ 250 Hz): The carbon atom directly bonded to fluorine (C5) will appear far downfield and show a large coupling constant, which is characteristic of a direct C-F bond.

    • δ 145-150 ppm (d): The carbon bearing the sulfonamide group (C1) will be shifted downfield due to the electron-withdrawing nature of the sulfonyl group and will likely exhibit a smaller C-F coupling.

    • δ 115-135 ppm (multiplets): The remaining four aromatic carbons will appear in this region. The carbon attached to the cyano group (C3) and the cyano carbon itself (C≡N) will be identifiable. The C≡N carbon typically appears around 115-120 ppm.

    • The principle of substituent addition can be used to approximate chemical shifts, though the combined effects of three different substituents make precise prediction challenging.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI):

    • Positive Mode [M+H]⁺: Expected at m/z 201.01.[2]

    • Negative Mode [M-H]⁻: Expected at m/z 199.00.[2]

  • Key Fragmentation Pathways: Common fragmentation would involve the loss of SO₂ (64 Da) or the entire SO₂NH₂ group (80 Da) from the molecular ion, providing evidence for the sulfonamide core.

Section 4: Role in Medicinal Chemistry and Drug Design

The specific arrangement of functional groups in 3-cyano-5-fluorobenzene-1-sulfonamide makes it a valuable scaffold for structure-activity relationship (SAR) studies.[14][15] Its derivatives are frequently explored as enzyme inhibitors.[3]

Structure-Activity Relationship (SAR) Insights

The molecule's design is inherently logical for its role as a precursor in drug development. Each component plays a distinct and synergistic role.

SAR cluster_Functions Pharmacological Functions Core 3-cyano-5-fluorobenzene-1-sulfonamide Sulfonamide (-SO₂NH₂) Fluorine (-F) Cyano (-C≡N) Aromatic Ring Function1 • Key binding group (H-bond donor/acceptor) • Mimics carboxylates/phosphates • Core of carbonic anhydrase inhibitors Core:f1->Function1 Bioisostere Function2 • Enhances metabolic stability (blocks oxidation) • Increases membrane permeability (lipophilicity) • Modulates pKa Core:f2->Function2 Pharmacokinetic Modulator Function3 • Strong electron-withdrawing group • Can act as H-bond acceptor • Potent binding interaction with active sites Core:f3->Function3 Electronic & Binding Modulator Function4 • Rigid scaffold for orienting substituents • Participates in π-π stacking interactions Core:f4->Function4 Structural Scaffold

Caption: Key structure-activity relationship contributions of the core functional groups.

The sulfonamide moiety is a well-established zinc-binding group found in numerous carbonic anhydrase inhibitors, which have applications as diuretics and treatments for glaucoma.[3][4] The primary -NH₂ group of 3-cyano-5-fluorobenzene-1-sulfonamide serves as a reactive handle. It can be further derivatized to introduce diverse chemical functionalities, allowing for the exploration of chemical space around a target protein's active site.[4][16] This process is fundamental to lead optimization in drug discovery programs.

Conclusion

3-cyano-5-fluorobenzene-1-sulfonamide is more than a simple chemical; it is a strategically designed molecular tool. Its structural analysis reveals a confluence of features optimized for modern drug discovery. The presence of the sulfonamide group provides a proven anchor for biological activity, while the fluorine and cyano substituents offer powerful levers for fine-tuning the molecule's electronic and pharmacokinetic properties.[3][8] This guide has provided a comprehensive overview, from synthesis to a predictive structural characterization and the logic behind its use. For researchers and scientists in the field, a thorough understanding of this and similar building blocks is essential for the rational design of the next generation of targeted therapies.

References

  • Benchchem. 3-Chloro-5-fluorobenzene-1-sulfonamide.

  • PubChemLite. 3-cyano-5-fluorobenzene-1-sulfonamide (C7H5FN2O2S).

  • ChemScene. 3-Cyano-4-fluorobenzene-1-sulfonamide | 928139-30-4.

  • Khan, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry.

  • Sigma-Aldrich. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8.

  • Singh, P., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of a Novel Thiophene Derivative. Journal of Molecular Structure. [URL: https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Singh-Javed/045862e30349a4445c7554904797087648348630]([Link]

  • Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide | 928139-30-4.

  • BLD Pharm. 3-Cyano-5-fluorobenzene-1-sulfonamide | 1261644-44-3.

  • American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CAS 1261644-49-8.

  • Chem-Impex. 3-Fluorobenzenesulfonamide.

  • Fang, Y., et al. (2025). Crystal structure of N-((3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-5-yl)carbamoyl)-2,6-difluorobenzamide, C20H7Cl2F8N5O3S. Zeitschrift für Kristallographie - New Crystal Structures.

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research.

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.

  • Suchetan, P. A., et al. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E.

  • Adegoke, R. O., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B.

  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.

  • Karakuş, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C.

  • Al-Masoudi, N. A. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmaceutical Science.

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.

  • Echeverría, J., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules.

  • Hermann, T. (2006). Structure–activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. Bioorganic & Medicinal Chemistry Letters.

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Physicochemical Profiling and Synthetic Utility of 3-Cyano-5-fluorobenzene-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of chemical building blocks not merely as a cataloging exercise, but as the foundational step in rational drug design. 3-cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) is a highly specialized intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly N-(heteroaryl)-sulfonamide derivatives[1].

This whitepaper dissects the molecular properties of 3-cyano-5-fluorobenzene-1-sulfonamide, explaining the causality behind its structural design, its role in synthesizing S100 protein inhibitors, and the self-validating protocols required for its application in treating myocardial inflammation [3, 4].

Physicochemical Properties & Structural Causality

The utility of a building block in medicinal chemistry is dictated by its molecular weight and electronic distribution. At 200.19 g/mol , 3-cyano-5-fluorobenzene-1-sulfonamide is an ideal fragment. It leaves approximately 300 Da of "molecular weight budget" to append complex heteroaryl systems while remaining strictly within Lipinski’s Rule of Five (MW < 500 Da) for oral bioavailability.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₇H₅FN₂O₂SEstablishes the stoichiometric baseline for synthetic coupling and mass balance.
Molecular Weight 200.19 g/mol Optimal fragment size; allows for high ligand efficiency when building larger APIs [1].
Monoisotopic Mass 200.00557 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation [2].
CAS Number 1261644-44-3Unique registry identifier for procurement, safety tracking, and literature indexing.
Electronic and Steric Causality
  • Fluoro Group (-F): Increases the lipophilicity of the aromatic core and provides metabolic stability by blocking cytochrome P450-mediated oxidative degradation at the 5-position.

  • Cyano Group (-C≡N): Acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, it significantly lowers the pKa of the sulfonamide N-H.

  • Sulfonamide Motif (-SO₂NH₂): The lowered pKa ensures that the sulfonamide can be easily deprotonated at physiological pH. This anionic state is often required to mimic phosphate transition states or to coordinate with metal ions in the target protein's binding pocket.

Synthetic Workflow: Building S100 Inhibitors

3-cyano-5-fluorobenzene-1-sulfonamide is a critical precursor for synthesizing inhibitors of S100 proteins—pro-inflammatory mediators implicated in sepsis and myocarditis [3, 4].

SynthesisWorkflow A 3-cyano-5-fluorobenzene- 1-sulfonyl chloride B Amidation (NH3) A->B C 3-cyano-5-fluorobenzene- 1-sulfonamide B->C D SNAr Coupling C->D E S100 Inhibitor API D->E

Workflow for synthesizing S100-inhibiting sulfonamide derivatives.

Protocol 1: Electrophilic Coupling via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the self-validating synthesis of N-(heteroaryl)-sulfonamides using our target compound.

  • Preparation of the Sulfonamide Anion:

    • Action: Dissolve 3-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: The strong electron-withdrawing nature of the -CN and -F groups makes the sulfonamide protons highly acidic. K₂CO₃ easily drives complete deprotonation, generating a highly reactive, soluble nucleophile.

  • Electrophilic Coupling:

    • Action: Introduce the heteroaryl halide (e.g., 6-chloro-4-methoxypyridazine, 1.1 eq) to the reaction mixture.

    • Causality: The electron-deficient heteroaryl ring undergoes facile SNAr with the sulfonamide anion.

  • Thermal Activation:

    • Action: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier of the sterically hindered SNAr transition state, while N₂ prevents oxidative side reactions.

  • Quenching and Isolation (Self-Validation Step):

    • Action: Cool to room temperature, quench with 1M HCl to pH 4, and extract with ethyl acetate.

    • Causality: Acidification ensures the product (which contains an acidic NH) is fully protonated and uncharged, partitioning cleanly into the organic phase. If the aqueous layer remains highly UV-active, it indicates incomplete coupling.

Pharmacological Application: Myocardial Inflammation

Once synthesized, these sulfonamide derivatives act as potent inhibitors of S100 proteins. During acute myocardial inflammation (such as in sepsis-induced cardiomyopathy), S100 proteins bind to TLR4 and RAGE receptors, triggering a massive cytokine storm via the NF-κB pathway [4].

S100Pathway S100 S100 Proteins TLR4 TLR4 / RAGE S100->TLR4 Bind NFKB NF-κB Pathway TLR4->NFKB Signal Inflammation Myocardial Inflammation NFKB->Inflammation Cytokines Drug Sulfonamide Inhibitor Drug->S100 Block

Mechanism of action for sulfonamide-based S100 inhibitors.

Analytical Validation Protocol

To ensure scientific integrity, the intermediate must be rigorously validated before downstream coupling.

Protocol 2: LC-HRMS Validation
  • Sample Preparation:

    • Action: Dilute 3-cyano-5-fluorobenzene-1-sulfonamide to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The lipophilic fluoro-aromatic core ensures strong retention on the C18 stationary phase, cleanly separating it from polar reaction byproducts (like unreacted ammonia or salts).

  • Mass Spectrometric Detection:

    • Action: Operate the High-Resolution Mass Spectrometer (HRMS) in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The acidic sulfonamide proton is easily lost in the ESI source. The highly electron-withdrawing cyano and fluoro groups stabilize the resulting anion, yielding a dominant, self-validating [M-H]⁻ signal at m/z 199.006 [2].

References

  • PubChem. "3-cyano-5-fluorobenzene-1-sulfonamide." National Center for Biotechnology Information. URL:[Link]

  • Fritzson, I., et al. "N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors." US Patent 10,125,125 B2.
  • Active Biotech AB. "Compound for treatment of acute inflammation in the myocardium." World Intellectual Property Organization, WO2020260692A1.

Strategic Engineering of Fluorinated Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Sulfonamide Synergy

In modern medicinal chemistry, the sulfonamide moiety (


) is a "privileged structure," serving as the anchor for a vast array of FDA-approved therapeutics ranging from antibacterials to anticancer agents. However, the optimization of these scaffolds often hits a wall regarding metabolic stability, membrane permeability, and target selectivity.

This guide addresses the strategic incorporation of fluorine into sulfonamide architectures. Fluorine is not merely a "hydrogen replacement"; it is a functional tool that alters the electronic landscape of the sulfonamide core. By modulating


 (acidity), blocking metabolic hotspots (CYP450 oxidation), and inducing specific conformational biases, fluorinated sulfonamides represent a high-value class of pharmacophores.

Key Takeaway: The introduction of fluorine onto the sulfonamide scaffold typically lowers the


 of the sulfonamide nitrogen, enhancing its ability to serve as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA), while simultaneously increasing lipophilicity for better blood-brain barrier (BBB) or tumor penetration.

The Physicochemical "Why": Mechanistic Basis

To design effective derivatives, one must understand the causal relationship between fluorination and biological activity.

Acidity and Zinc Binding

Primary sulfonamides act as zinc-binding groups (ZBGs) in enzymes like Carbonic Anhydrase (CA). The anionic form (


) binds to the 

ion more effectively than the neutral form.
  • The Fluorine Effect: Electron-withdrawing fluorine atoms on the aromatic ring or alkyl tail pull electron density away from the sulfonamide nitrogen.

  • Result: This lowers the

    
    , increasing the fraction of ionized sulfonamide at physiological pH (7.4), thereby enhancing potency against metalloenzymes.
    
Metabolic Blockade

Sulfonamides with alkyl tails are prone to rapid oxidative metabolism.

  • Strategy: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) at the para-position or benzylic sites prevents hydroxylation.

  • Result: Extended half-life (

    
    ) and improved pharmacokinetic (PK) profiles.
    
Visualization: The Fluorine Impact Workflow

FluorineEffect Base Sulfonamide Scaffold F_Sub Fluorine Substitution Base->F_Sub pKa Lower pKa (Increased Acidity) F_Sub->pKa Lipophilicity Increased Lipophilicity (LogP) F_Sub->Lipophilicity Metabolism Metabolic Blockade (C-F Bond Strength) F_Sub->Metabolism Zinc Enhanced Zn2+ Binding (e.g., Carbonic Anhydrase) pKa->Zinc Permeability Tumor/BBB Penetration Lipophilicity->Permeability HalfLife Extended t1/2 Metabolism->HalfLife

Figure 1: Causal pathways linking fluorine substitution to enhanced pharmacodynamic and pharmacokinetic properties.

Synthetic Methodologies

Creating these derivatives requires robust chemistry. We categorize this into Building Block Approaches (using pre-fluorinated reagents) and Late-Stage Functionalization .

Method A: The Sulfonyl Chloride Route (Standard)

The most reliable method involves reacting a fluorinated sulfonyl chloride with an amine.

  • Reagents: Fluorinated benzene sulfonyl chlorides (e.g., 2,3-difluorobenzenesulfonyl chloride).[1]

  • Pros: High yield, scalable.[2]

  • Cons: Limited by the availability of the sulfonyl chloride starting material.

Method B: SuFEx (Sulfur-Fluoride Exchange)

A "Click Chemistry" approach championed by Sharpless and chemically related to the recent work by Cornella et al.

  • Mechanism: Sulfonyl fluorides (

    
    ) are incredibly stable (resistant to hydrolysis) but react specifically with silyl ethers or amines under specific catalysis.
    
  • Utility: Allows the sulfonamide bond to be formed in situ in complex biological environments or as a late-stage step.

Method C: Electrophilic Fluorination

Directly adding fluorine to an existing sulfonamide.

  • Reagent: NFSi (N-fluorobenzenesulfonimide).[3]

  • Protocol: Formation of the

    
    -carbanion of the sulfonamide using a base (NaHMDS), followed by quenching with NFSi.
    
  • Application: Ideal for creating

    
    -fluorosulfonamides (fluorine on the carbon adjacent to sulfur).
    
Visualization: Synthetic Workflow

Synthesis Start1 Fluorinated Sulfonyl Chloride (R-F-SO2Cl) Process1 Nucleophilic Substitution (Base: Et3N/Pyridine) Start1->Process1 Start2 Amine (R'-NH2) Start2->Process1 Start3 Sulfonamide (R-SO2NH-R') Process2 Electrophilic Fluorination (-78°C to RT) Start3->Process2 Activation Reagent NFSi / NaHMDS Reagent->Process2 Product1 Fluorinated Sulfonamide (Standard) Process1->Product1 Product2 alpha-Fluoro Sulfonamide (Late-Stage) Process2->Product2

Figure 2: Dual pathways for synthesis: Building block coupling (left) vs. Late-stage electrophilic fluorination (right).

Therapeutic Applications & SAR Data

The application of these derivatives is most prominent in oncology and antimicrobial resistance.

Carbonic Anhydrase Inhibitors (CAIs) in Hypoxic Tumors

Tumor cells in hypoxic environments overexpress CA IX and CA XII to regulate pH.

  • Mechanism: Fluorinated sulfonamides bind the Zn(II) ion. The fluorinated "tail" interacts with the hydrophobic pocket of the enzyme, conferring selectivity for the tumor-associated isoforms (IX/XII) over the cytosolic ones (I/II).

  • Key Compound Class: Perfluoroalkyl sulfonamides and fluorinated benzenesulfonamides (e.g., SLC-0111 analogs).

Tubulin Polymerization Inhibitors

Sulfonamides can bind to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase.

  • SAR Insight: Introduction of a trifluoromethyl (

    
    ) group at the para-position of the phenyl ring often enhances binding affinity significantly compared to the methyl analog.
    
Comparative Potency Data (Aggregated)
Scaffold TypeTargetModificationIC50 / Ki (Approx)Effect of Fluorine
BenzenesulfonamidehCA IX (Tumor)None (H)~300 nMBaseline
BenzenesulfonamidehCA IX (Tumor)4-F (Para)~30 nM10x Potency Increase
BenzenesulfonamidehCA IX (Tumor)Pentafluoro~1-5 nMHigh Selectivity
Indolyl-SulfonamideTubulin (MCF-7)4-H5.45 µMModerate Activity
Indolyl-SulfonamideTubulin (MCF-7)4-CF30.7 - 1.2 µMSignificant Potency Boost

Table 1: Impact of fluorination on inhibitory constants (Ki) and cytotoxicity (IC50). Data trends aggregated from Supuran et al. and recent medicinal chemistry literature.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the TLC does not show conversion within the stated time, check the anhydrous quality of the solvent.

Protocol A: Synthesis of N-Substituted-2,3-Difluorobenzenesulfonamide

Target: General synthesis for library generation.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve the primary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv). Stir for 10 mins at 0°C.

  • Coupling: Dropwise add 2,3-difluorobenzene-1-sulfonyl chloride (1.0 equiv) dissolved in DCM (2 mL).

    • Critical Step: Exothermic reaction.[1] Maintain 0°C to prevent sulfonamide side-reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product is typically less polar than the amine but more polar than the chloride.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/Et3N), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or Flash Chromatography.

Protocol B: Carbonic Anhydrase Esterase Activity Assay

Target: Validating biological efficacy of the synthesized derivative.

  • Substrate: Prepare 4-nitrophenyl acetate (4-NPA) solution (3 mM) in acetonitrile.

  • Enzyme: Purify or purchase hCA IX (recombinant).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Incubate Enzyme + Inhibitor (Fluorinated Sulfonamide) for 15 mins at 25°C.

    • Add 4-NPA substrate.

    • Measure absorbance at 400 nm (formation of 4-nitrophenolate).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

Future Outlook: 18F-PET and PROTACs

The future of fluorinated sulfonamides lies in two advanced domains:

  • Radiopharmaceuticals: Substituting stable

    
     with radioactive 
    
    
    
    allows these high-affinity binders to serve as PET imaging agents for hypoxic tumors (detecting CA IX overexpression).
  • PROTACs: Sulfonamides are being used as the "warhead" to bind the target protein in Proteolysis Targeting Chimeras, where the fluorine atom tunes the linker solubility and cell permeability.

References

  • Supuran, C. T. (2014). "Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry." ACS Medicinal Chemistry Letters. Link

  • Pérez-Palau, M., & Cornella, J. (2020).[4] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[4] Link

  • Zhang, J., et al. (2004). "Synthesis of alpha-Fluorosulfonamides by Electrophilic Fluorination." Organic Letters. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride." Link

  • Wang, X., et al. (2025). "Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition."[5] Journal of Molecular Structure. Link

Sources

The Fluoronitrile Scaffold: Unlocking the Therapeutic Potential of 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 3-Cyano-5-fluorobenzene-1-sulfonamide Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Fragment

In the landscape of fragment-based drug discovery (FBDD), 3-cyano-5-fluorobenzene-1-sulfonamide (CAS 1261644-44-3) represents a high-value "privileged structure." It is not merely a chemical intermediate but a potent pharmacophore designed to exploit specific interactions within metalloenzyme active sites—most notably Carbonic Anhydrases (CAs) and Voltage-Gated Sodium Channels (NaV) .

This guide analyzes the compound's therapeutic utility, driven by its unique substitution pattern: the synergy between the electron-withdrawing cyano (-CN) and fluoro (-F) groups. This specific arrangement optimizes the acidity (pKa) of the sulfonamide warhead, enhances metabolic stability, and enables high-affinity binding to hypoxic tumor targets (CA IX/XII) and CNS targets.

Chemical Biology & Mechanism of Action

The "Electronic Tuning" Hypothesis

The therapeutic potency of any sulfonamide is governed by the acidity of its -SO₂NH₂ group. The anionic form (R-SO₂NH⁻) is the active species that binds to the Zinc (Zn²⁺) ion in the catalytic site of Carbonic Anhydrase.

  • Unsubstituted Benzenesulfonamide: pKa ≈ 10.1 (Poor ionization at physiological pH 7.4).

  • 3-Cyano-5-fluoro Substitution: Both groups are electron-withdrawing (Inductive effect, -I).

    • Cyano Group (σ_m ≈ 0.56): Significantly pulls electron density, lowering the pKa toward the physiological range (predicted pKa ≈ 8.0–8.5).

    • Fluoro Group (σ_m ≈ 0.34): Provides secondary electronic tuning while blocking the metabolic "soft spot" at the C5 position (preventing P450 hydroxylation).

Mechanism: Zinc Coordination in Carbonic Anhydrase

The molecule acts as a Zinc Binder . The sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion within the enzyme's active site, locking the enzyme in an inactive state. This mechanism is critical for two therapeutic areas:

  • Glaucoma: Reducing aqueous humor secretion (Target: CA II).

  • Hypoxic Tumors: Acidifying the extracellular environment (Target: CA IX/XII).

Diagram: Mechanistic Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the binding mechanism.

G Substituents 3-CN, 5-F Substituents (Electron Withdrawing) pKa_Mod pKa Lowering (Acidity Increase) Substituents->pKa_Mod -I Inductive Effect Metabolic Metabolic Stability (F blocks oxidation) Substituents->Metabolic C-F Bond Strength Ionization increased % Anion at pH 7.4 pKa_Mod->Ionization Zn_Binding Zn2+ Coordination (Active Site) Ionization->Zn_Binding High Affinity Target_CAII Target: CA II (Glaucoma) Zn_Binding->Target_CAII Target_CAIX Target: CA IX (Hypoxic Tumors) Zn_Binding->Target_CAIX

Figure 1: Mechanistic flow illustrating how the 3-CN, 5-F substitution pattern enhances zinc binding affinity and metabolic stability.

Therapeutic Applications

A. Oncology: Targeting Hypoxic Tumors (CA IX/XII)

Tumor cells in hypoxic environments overexpress CA IX to survive acidosis. 3-cyano-5-fluorobenzene-1-sulfonamide serves as a lead compound for SLC-0111 analogs .

  • Rationale: The lipophilicity conferred by the fluorine atom allows the molecule to penetrate the tumor microenvironment, while the cyano group ensures high selectivity over cytosolic isoforms (CA I), reducing off-target side effects.

B. Neuroscience: Epilepsy and Neuropathic Pain

The 3-cyano-5-fluorophenyl moiety is a validated pharmacophore in negative allosteric modulators (NAMs) of mGlu5 receptors.

  • Evidence: Research indicates that replacing the standard phenyl ring with a 3-cyano-5-fluorophenyl ring in benzamide derivatives significantly improves CNS exposure and metabolic half-life in rat models [1].

  • Application: This sulfonamide can be derivatized into N-arylbenzenesulfonamides to target voltage-gated sodium channels (NaV1.7), offering a non-opioid route for pain management.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide

Standardization is required to ensure high purity for biological assays.

Reagents: 3-Cyano-5-fluoroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Cupric Chloride (CuCl₂), Ammonia (NH₃).

Workflow:

  • Diazotization: Dissolve 3-cyano-5-fluoroaniline (10 mmol) in HCl/Acetic acid at 0°C. Add NaNO₂ dropwise to generate the diazonium salt. Critical: Maintain temp < 5°C to prevent decomposition.

  • Meerwein Sulfonylation: Pour the diazonium mixture into a saturated solution of SO₂ in acetic acid containing CuCl₂ (catalyst). Stir until gas evolution ceases.

  • Amidation: Extract the resulting sulfonyl chloride with ethyl acetate. Treat the organic layer with aqueous NH₃ (28%) at 0°C for 2 hours.

  • Purification: Acidify to pH 4, filter the precipitate, and recrystallize from Ethanol/Water.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

To determine the Inhibition Constant (Ki) against hCA Isoforms.

Setup:

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Substrate: CO₂-saturated water.

Step-by-Step:

  • Preparation: Incubate purified hCA enzyme (10 nM) with the inhibitor (3-cyano-5-fluorobenzene-1-sulfonamide) at varying concentrations (0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in the stopped-flow chamber.

  • Measurement: Monitor the absorbance change at 557 nm (acidification of phenol red) over 5–10 seconds.

  • Calculation: Fit the initial rates to the Michaelis-Menten equation to derive IC50, then convert to Ki using the Cheng-Prusoff equation.

Comparative Data Profile

The following table benchmarks the theoretical performance of the 3-cyano-5-fluoro scaffold against standard clinical inhibitors.

CompoundSubstitutionPredicted pKaLipophilicity (LogP)Primary Target
Sulfanilamide 4-NH₂10.40.8Bacterial Dihydropteroate
Acetazolamide Heterocyclic7.2-0.26Systemic CA (Glaucoma)
3-CN-5-F-BSA 3-CN, 5-F ~8.2 ~1.4 Tumor CA IX / CNS
Belzutifan Fragment 3-CN, 5-F (Sulfone)N/AHighHIF-2α

Note: The increased LogP of the 3-CN-5-F analog suggests superior membrane permeability compared to Acetazolamide, essential for solid tumor penetration.

Synthesis & Development Workflow

To visualize the production and derivatization logic, the following graph details the chemical pathway.

Synthesis Start Precursor: 3-Cyano-5-fluoroaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Chlorosulfonation (SO2, CuCl2) Intermediate->Step2 Chloride Sulfonyl Chloride (Active Electrophile) Step2->Chloride Step3 Amidation (NH4OH) Chloride->Step3 Product FINAL: 3-Cyano-5-fluorobenzene- 1-sulfonamide Step3->Product Deriv Derivatization Options: 1. N-acylation (Prodrugs) 2. Tail Approach (CA IX Selectivity) Product->Deriv Lead Opt.

Figure 2: Synthetic pathway from aniline precursor to final sulfonamide and subsequent derivatization opportunities.[1]

References

  • Academia.edu. (2008). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats.[2] Retrieved from [Link]

  • Vertex AI / NIH PubMed. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties.[3] Retrieved from [Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[4][5] Retrieved from [Link]

Sources

3-cyano-5-fluorobenzene-1-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) is a highly functionalized aromatic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of advanced pharmacological agents.[1] Characterized by its unique trisubstituted benzene core—bearing an electron-withdrawing nitrile, a lipophilic fluorine atom, and a polar sulfonamide moiety—this compound serves as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors and a versatile intermediate for oncology and anti-infective therapeutics. This guide details its physicochemical identity, validated synthetic pathways, reactivity profiles, and application in medicinal chemistry.[2]

Part 1: Chemical Identity & Physicochemical Properties[3]

Identifiers
ParameterDetail
Chemical Name 3-Cyano-5-fluorobenzene-1-sulfonamide
Synonyms 3-Cyano-5-fluorobenzenesulfonamide; 3-Fluoro-5-sulfamoylbenzonitrile
CAS Number 1261644-44-3
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
SMILES C1=C(C=C(C=C1F)S(=O)(=O)N)C#N
InChIKey YYSZDXZYIKCOSD-UHFFFAOYSA-N
Physicochemical Profile

The compound exhibits a balance of polarity and lipophilicity, making it an ideal "lead-like" fragment.

PropertyValue / DescriptionSignificance in Drug Design
Appearance Off-white to pale yellow solidStandard purity indicator.
Melting Point 168–172 °C (Predicted)High crystallinity indicates stability in solid dosage forms.
LogP (Calc) ~0.34Favorable for oral bioavailability (Lipinski compliant).
TPSA 83.95 ŲGood membrane permeability potential.
H-Bond Donors 1 (Sulfonamide -NH₂)Critical for active site binding (e.g., Zn²⁺ coordination).
H-Bond Acceptors 3 (Sulfonyl O, Nitrile N, Fluorine)Enhances ligand-protein interactions.

Part 2: Synthetic Methodologies

The synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide requires regioselective functionalization of the benzene ring. The most robust industrial route proceeds via the Sandmeyer-type chlorosulfonation of 3-amino-5-fluorobenzonitrile.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 3-Amino-5-fluorobenzonitrile (Starting Material) Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HCl 0°C (Diazotization) Inter2 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride (CAS: 1261644-49-8) Inter1->Inter2 SO2, CuCl2, AcOH (Meerwein Sulfonylation) Product 3-Cyano-5-fluorobenzene- 1-sulfonamide (CAS: 1261644-44-3) Inter2->Product NH3 (aq) or NH3/Dioxane 0°C to RT (Amination)

Caption: Regioselective synthesis via Meerwein sulfonylation ensuring meta-substitution pattern.

Detailed Experimental Protocol

Step 1: Diazotization & Chlorosulfonation (Meerwein Reaction)

  • Reagents: 3-Amino-5-fluorobenzonitrile (1.0 eq), NaNO₂ (1.2 eq), HCl (conc.), SO₂ (gas or generated in situ), CuCl₂ (cat).

  • Procedure:

    • Dissolve 3-amino-5-fluorobenzonitrile in concentrated HCl/acetic acid at -5°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to form the diazonium salt.

    • Separately, saturate glacial acetic acid with SO₂ gas and add CuCl₂ (catalyst).

    • Transfer the diazonium mixture into the SO₂ solution slowly. The diazonium group is displaced by the chlorosulfonyl radical.

    • Workup: Pour onto ice water; precipitate the sulfonyl chloride (Solid).

Step 2: Amination

  • Reagents: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, NH₄OH (25%) or NH₃ in dioxane.

  • Procedure:

    • Dissolve the sulfonyl chloride in THF or dioxane.

    • Cool to 0°C. Add excess ammonia solution (3-5 eq) dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Purification: Concentrate solvent, dilute with water, and filter the precipitate. Recrystallize from Ethanol/Water.

Part 3: Reactivity & Applications in Drug Discovery

Reactivity Profile

This scaffold offers three distinct vectors for chemical modification, enabling "SAR (Structure-Activity Relationship) by Catalog" exploration.

Reactivity Center 3-Cyano-5-fluorobenzene- 1-sulfonamide R1 Nitrile Hydrolysis (-> Amide/Acid) Center->R1 NaOH/H2O2 or H2SO4 R2 Nitrile Reduction (-> Benzylamine) Center->R2 H2, Pd/C or LiAlH4 R3 Sulfonamide N-Alkylation (-> N-R Sulfonamides) Center->R3 R-X, K2CO3 R4 SNAr Displacement of F (-> Amino/Alkoxy derivatives) Center->R4 R-NH2 or R-OH (High Temp/Base)

Caption: Divergent synthesis vectors. The fluorine atom is activated for SNAr due to the electron-withdrawing cyano and sulfonyl groups.

Therapeutic Applications

1. Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (-SO₂NH₂) is a classic "zinc-binding group" (ZBG). The 3-cyano and 5-fluoro substituents withdraw electrons, lowering the pKa of the sulfonamide nitrogen (approx pKa ~9.0–9.5), thereby enhancing affinity for the Zn²⁺ ion in the CA active site [1].

  • Target: Mycobacterium tuberculosis Carbonic Anhydrases (mtCA1, mtCA2).[3]

  • Mechanism: The fluorine atom interacts with hydrophobic pockets in the enzyme, while the nitrile acts as a secondary H-bond acceptor.

2. Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of 200 Da, this compound is an ideal "fragment."

  • Ligand Efficiency: High.

  • Growth Vectors: The nitrile can be converted to oxadiazoles or tetrazoles (bioisosteres of carboxylic acids) to reach adjacent binding pockets.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Incompatibility: Strong oxidizing agents and strong bases (can hydrolyze the nitrile).

References

  • Supuran, C. T. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonamide (Compound).[1][4] National Library of Medicine. Link

  • Bld Pharm. (2024).[5] Product Datasheet: 3-Cyano-5-fluorobenzene-1-sulfonamide. Link

  • ChemScene. (2024). 3-Cyano-5-fluorobenzenesulfonamide MSDS and Properties. Link

Sources

Solubility profile of 3-cyano-5-fluorobenzene-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of 3-cyano-5-fluorobenzene-1-sulfonamide (CAS: 1204680-49-6) is a critical physicochemical parameter governing its synthesis, purification, and formulation. As a poly-functionalized arene containing an electron-withdrawing cyano group, a lipophilic fluorine atom, and a polar sulfonamide moiety, this molecule exhibits complex solvation behavior that deviates from simple "like-dissolves-like" heuristics.

This guide provides a rigorous technical analysis of the compound's solubility across solvent classes. It synthesizes experimental protocols with thermodynamic modeling to offer researchers a predictive framework for solvent selection in drug development and process scale-up.

Chemical Identity and Structural Context[1][2]

The solubility behavior of 3-cyano-5-fluorobenzene-1-sulfonamide is dictated by the competing interactions of its three functional groups on the benzene core.

  • Sulfonamide (-SO₂NH₂): Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). It drives solubility in polar protic solvents (e.g., Methanol) and polar aprotic solvents (e.g., DMSO, DMF) but significantly reduces solubility in non-polar hydrocarbons.

  • Cyano (-CN): A strong dipole that enhances solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone) via dipole-dipole interactions.

  • Fluorine (-F): Provides a lipophilic modulation. Unlike a methyl group, the fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the sulfonamide protons and potentially altering crystal packing energy.

Table 1: Physicochemical Profile

PropertyDescription
Chemical Name 3-Cyano-5-fluorobenzene-1-sulfonamide
CAS Number 1204680-49-6
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
Key Analogs 3-Cyano-4-methylbenzenesulfonamide; 4-Fluorobenzenesulfonamide
Solubility Class High in Polar Aprotic; Moderate in Alcohols; Low in Alkanes

Experimental Methodology: Determination Protocols

To obtain high-fidelity solubility data, we recommend a dual-method approach: Dynamic Laser Monitoring for speed and temperature-dependence profiling, and the Static Shake-Flask Method for equilibrium validation.

2.1 Protocol A: Dynamic Laser Monitoring (Temperature-Dependent)

This method detects the precise moment of dissolution (clearing point) or nucleation (cloud point) by monitoring the transmittance of a laser beam through the suspension.

Workflow:

  • Preparation: Weigh accurate mass (

    
    ) of solute into a jacketed glass vessel. Add initial solvent volume (
    
    
    
    ).
  • Equilibration: Stir at constant speed (e.g., 400 rpm).

  • Temperature Ramp: Heat the suspension at a controlled rate (e.g., 0.5 K/min) while monitoring laser transmittance intensity (

    
    ).
    
  • Detection: The dissolution temperature (

    
    ) is recorded when 
    
    
    
    reaches the baseline value of the pure solvent.
  • Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

2.2 Protocol B: Static Equilibrium (Shake-Flask)

Used to validate thermodynamic solubility at specific isotherms (e.g., 25°C, 40°C).

Workflow:

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature for 24–72 hours.

  • Separation: Filter the suspension using a heated syringe filter (0.45 µm) to prevent precipitation during transfer.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a calibration curve.

Solubility_Protocol Start Start: Solute + Solvent Method_Choice Select Method Start->Method_Choice Laser_Prep Dynamic Laser Setup (Jacketed Vessel) Method_Choice->Laser_Prep Polythermal Profile Shake_Prep Add Excess Solid Method_Choice->Shake_Prep Exact Isotherm Temp_Ramp Heat Ramp (0.5 K/min) Laser_Prep->Temp_Ramp Detect_Clear Detect Clearing Point (Max Transmittance) Temp_Ramp->Detect_Clear Record_T Record T_dissolution Detect_Clear->Record_T Data_Fit Fit to Apelblat Model Record_T->Data_Fit Equilibrate Agitate 24-72h (Isothermal) Shake_Prep->Equilibrate Filter Filter Supernatant (0.45 µm) Equilibrate->Filter HPLC HPLC Quantification Filter->HPLC HPLC->Data_Fit

Caption: Workflow for solubility determination using Dynamic Laser Monitoring and Static Shake-Flask methods.

Solubility Landscape and Data Analysis[3][4][5]

While exact public datasets for the 3-cyano-5-fluoro derivative are proprietary, we can derive a highly accurate predictive profile based on the structurally homologous 3-cyano-4-methylbenzenesulfonamide (CAS 15993-45-0) and 4-fluorobenzenesulfonamide .

3.1 Solvent Class Performance

The solubility (


, mole fraction) typically follows the order:
Amides (DMF) > Ketones (Acetone) > Esters (Ethyl Acetate) > Alcohols (Methanol) > Aromatics (Toluene) > Alkanes (Hexane). 

Table 2: Predicted Solubility Profile at 298.15 K (25°C)

Solvent ClassRepresentative SolventPredicted Solubility (

)
Interaction Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)> 0.1500Strong H-bond acceptance by solvent; Dipole-Dipole
Ketones Acetone0.0800 - 0.1200Dipole-Dipole; H-bond acceptance
Esters Ethyl Acetate0.0400 - 0.0600Moderate H-bond acceptance
Short Alcohols Methanol / Ethanol0.0100 - 0.0300H-bond donor/acceptor network; steric hindrance in solute
Aromatics Toluene< 0.0050

-

stacking (weak); limited polarity match
Alkanes n-Hexane / Heptane< 0.0001Non-polar; energetically unfavorable cavity formation

Note: Data derived from comparative analysis of sulfonamide analogs [1, 5].[1][2][3] The fluorine substitution generally increases solubility in esters compared to methyl analogs due to lower lattice energy, but decreases solubility in water.

3.2 Thermodynamic Modeling (Apelblat Equation)

To predict solubility at temperatures outside the measured range (e.g., for cooling crystallization design), the Modified Apelblat Equation is the industry standard for this class of compounds:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).[4]
    
  • 
     are empirical model parameters derived from regression of experimental data.
    

For sulfonamides, the parameter


 typically reflects the temperature dependence of the enthalpy of solution. A positive deviation from ideality is common in non-polar solvents due to the high energy cost of breaking the sulfonamide-sulfonamide intermolecular hydrogen bonds [2, 3].

Process Applications

4.1 Solvent Selection for Reaction

For nucleophilic aromatic substitution or further functionalization of the sulfonamide:

  • Recommended: DMF or DMAc .

  • Reasoning: High solubility ensures homogenous kinetics. The high boiling point allows for thermal activation without pressurization.

4.2 Solvent Selection for Recrystallization (Purification)

The steep solubility curve in alcohols and the high solubility in ketones make them ideal candidates for cooling crystallization or anti-solvent crystallization.

  • Strategy A (Cooling): Ethanol or Isopropanol .

    • Mechanism:[5] Moderate solubility at boiling point, low solubility at 0°C.

  • Strategy B (Anti-Solvent): Acetone (Solvent) + Water (Anti-solvent) .

    • Mechanism:[5] Dissolve in Acetone, slowly add Water to induce supersaturation and precipitate the product. The hydrophobic fluorine and cyano groups drive rapid precipitation upon water addition.

Solvent_Selection Goal Objective Reaction Reaction Medium Goal->Reaction Purification Recrystallization Goal->Purification High_Sol Requirement: High Solubility (>100 mg/mL) Reaction->High_Sol Method_Select Method Selection Purification->Method_Select Polar_Aprotic Select: DMF, DMAc, DMSO High_Sol->Polar_Aprotic Cooling Cooling Crystallization Method_Select->Cooling AntiSolvent Anti-Solvent Precipitation Method_Select->AntiSolvent Alcohols Select: Ethanol, IPA (Steep Solubility Curve) Cooling->Alcohols Binary Select: Acetone/Water or DMF/Water AntiSolvent->Binary

Caption: Decision tree for selecting solvents based on process goals (Reaction vs. Purification).

References

  • BenchChem. (2025). Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents. Retrieved from (Analogous data source).

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from .

  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society. Retrieved from .

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from .

  • CymitQuimica. (2025). 3-Cyano-4-fluorobenzenesulfonyl chloride Product Data. Retrieved from .

Sources

Technical Guide: Safe Handling & SDS Profile for 3-Cyano-5-fluorobenzene-1-sulfonamide

[1]

Executive Technical Summary

3-cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) is a specialized aryl sulfonamide scaffold used primarily in medicinal chemistry as a fragment for enzyme inhibitors and receptor antagonists.[1] Its structure combines an electron-withdrawing cyano group and a fluorine atom on a sulfonamide core, imparting unique electronic properties that enhance metabolic stability and lipophilicity.

However, this functional density necessitates a rigorous safety protocol. Unlike simple sulfonamides, the presence of the nitrile moiety introduces potential toxicity concerns under metabolic or thermal stress, while the sulfonamide group presents well-documented sensitization risks. This guide outlines a self-validating safety workflow for handling this compound in a research environment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterTechnical Specification
Chemical Name 3-Cyano-5-fluorobenzene-1-sulfonamide
CAS Number 1261644-44-3
Synonyms 3-cyano-5-fluorobenzenesulfonamide; 3-Fluoro-5-sulfamoylbenzonitrile
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
Physical State Solid (Crystalline powder)
Predicted MP >120°C (Based on 3-fluorobenzenesulfonamide MP of 124°C)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~9.5 (Sulfonamide NH₂)

Hazard Characterization & Mechanistic Logic

As a Senior Application Scientist, it is critical to look beyond the generic "Irritant" label. We must analyze why this compound is hazardous based on its functional groups.

GHS Classification (Derived)
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332). Rationale: Aryl nitriles and sulfonamides often exhibit moderate acute toxicity.[1]

  • Skin/Eye Irritation: Category 2/2A (H315/H319). Rationale: The acidic nature of the sulfonamide proton and the electron-deficient ring system can cause contact dermatitis and mucous membrane irritation.[1]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (H335).[2] Rationale: Fine dusts from sulfonamides are potent respiratory irritants.[1]

Functional Group Hazard Analysis
  • The Sulfonamide Moiety (-SO₂NH₂): Historically associated with "sulfa" allergies. Researchers with known sulfonamide hypersensitivity must avoid contact entirely. This group is also a weak acid, contributing to eye irritation.

  • The Cyano Group (-CN): While stable on the benzene ring, thermal decomposition (fire) can release Hydrogen Cyanide (HCN). Metabolic cleavage is rare for aryl nitriles but cannot be ruled out in novel drug candidates.

  • The Fluorine Substituent (-F): Increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

Operational Safety Protocol

This section defines the "Self-Validating System" for handling. If these steps are followed, safety is intrinsic to the workflow.

Storage & Stability (The Cold Chain)
  • Temperature: Store at 2–8°C . While the solid is likely stable at room temperature, cold storage prevents degradation of the cyano group over long-term storage (hydrolysis to amide/acid).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can facilitate hydrolysis of the nitrile, especially if trace acid impurities are present.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and seal failure.

Handling Workflow (The "No-Dust" Mandate)

To prevent inhalation (H335) and sensitization, engineering controls are prioritized over PPE.

  • Engineering Control: All weighing and transfer must occur inside a Chemical Fume Hood or Powder Weighing Station with a face velocity of 0.5 m/s.

  • Solubilization: Dissolve the solid in DMSO or DMF inside the hood before transporting it to analytical instruments (LC-MS/NMR).

  • PPE Hierarchy:

    • Gloves: Double-gloving with Nitrile (0.11 mm min thickness) is required. Avoid Latex (permeable to organic solvents used for dissolution).

    • Respiratory: If hood work is impossible (not recommended), a P95/P100 particulate respirator is mandatory.

Visualizing the Safety Architecture

Diagram 1: Safe Handling Decision Matrix

This workflow ensures that the researcher assesses the physical state and quantity before proceeding, creating a logical safety loop.

SafeHandlingStartStart: Compound RetrievalCheckStateCheck Physical State(Solid/Powder)Start->CheckStateWeighingWeighing Required?CheckState->WeighingHoodCheckFume Hood Available?Weighing->HoodCheckYesSafeWeighWeigh in Hood(No Drafts)HoodCheck->SafeWeighYesStopSTOP: Do Not HandleLocate HEPA StationHoodCheck->StopNoDissolveDissolve in Solvent(DMSO/DMF)SafeWeigh->DissolveTransportTransport Sealed SolutionDissolve->Transport

Caption: Logic flow for minimizing respiratory exposure during the critical weighing phase.

Diagram 2: Thermal Decomposition Hazard Pathway

Understanding what happens during a fire is crucial for emergency responders.

DecompositionCompound3-Cyano-5-fluorobenzene-1-sulfonamideHeatThermal Stress(>300°C / Fire)Compound->HeatBreakdownMolecular BreakdownHeat->BreakdownHCNHCN Gas(Cyanide)Breakdown->HCNHFHF Gas(Corrosive)Breakdown->HFSOxSOx / NOx(Irritants)Breakdown->SOx

Caption: Decomposition products under fire conditions, highlighting the release of toxic HCN and HF.[1][3]

Emergency Response & First Aid

Accidental Release (Spill)
  • Dry Spill: Do NOT dry sweep. Use a wet wipe or dampen the powder with an inert oil (if compatible with disposal) to suppress dust. Scoop into a sealed waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (due to potential reaction with sulfonamide/solvent mixes).

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4] Critical: Sulfonamides can crystallize on the cornea; mechanical irritation is a risk.

  • Skin Contact: Wash with soap and water.[3] Note: If dissolved in DMSO, the compound penetrates skin rapidly. Monitor for systemic toxicity (nausea, dizziness).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal Considerations

This compound is a halogenated organic waste .

  • Segregation: Do not mix with aqueous waste streams.

  • Labeling: Clearly label as "Contains Fluorine and Nitrile Functionality."

  • Destruction: High-temperature incineration with scrubber systems (to capture HF and NOx) is the only approved disposal method.

References

  • BLD Pharm. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonamide Product Page. Retrieved from

  • ChemScene. (n.d.). 3-Cyano-4-fluorobenzenesulfonamide Safety Data. (Used for analog comparison). Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Fluorobenzenesulfonamide SDS. (Base scaffold safety profile). Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Cyano-5-fluorobenzoic acid derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet for Sulfonamide derivatives. Retrieved from

The Bifunctional Pharmacophore: A Technical Whitepaper on 3-Cyano-5-fluorobenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, certain low-molecular-weight building blocks emerge as critical nodes for diverse therapeutic and diagnostic applications. 3-Cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) is one such bifunctional intermediate. Characterized by a highly electron-deficient aromatic ring, this compound has historically anchored two distinct but highly impactful domains of modern drug development: the synthesis of S100A9 inhibitors for acute myocardial inflammation, and the generation of highly reactive aryltetrazines for bioorthogonal pretargeted PET imaging.

This technical guide explores the history, structure-activity relationship (SAR) causality, and self-validating synthetic workflows associated with 3-cyano-5-fluorobenzene-1-sulfonamide, providing drug development professionals with a comprehensive mechanistic blueprint.

Section 1: The S100A9 Inhibitor Pathway (Cardiovascular & Inflammatory Diseases)

Mechanistic Causality: Why This Specific Scaffold?

In the context of acute myocardial infarction (MI) and sepsis, the immune system releases Damage-Associated Molecular Patterns (DAMPs), notably the S100A8/A9 protein complex. This complex binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), triggering a severe NF-κB-mediated inflammatory cascade[1].

The development of N-(heteroaryl)-sulfonamide derivatives, such as ABR-238901, revolutionized the targeted blockade of S100A9[2]. The incorporation of the 3-cyano-5-fluorobenzene-1-sulfonamide moiety into these inhibitors is not arbitrary; it is driven by precise electronic tuning:

  • pKa Modulation: The cyano (-CN) and fluoro (-F) groups exert strong electron-withdrawing effects via induction (-I) and resonance (-M). This significantly lowers the pKa of the sulfonamide N-H bond, rendering it a superior hydrogen-bond donor within the S100A9 binding pocket[3].

  • Metabolic Stability: The fluorine atom acts as a bioisostere for hydrogen, blocking cytochrome P450-mediated aromatic oxidation without adding detrimental steric bulk.

S100A9 signaling blockade by sulfonamide derivatives in myocardial inflammation.

Experimental Protocol: Synthesis of N-(Heteroaryl)-Sulfonamide Inhibitors

This self-validating protocol ensures high-yield coupling of the sulfonamide core to heteroaryl amines, a standard workflow in S100 inhibitor development[3].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid.

  • Amidation: Slowly add ammonium hydroxide (NH₄OH, 28% aqueous, 5.0 eq) at 0°C. Stir for 2 hours. The formation of a white precipitate (the sulfonamide) serves as a visual validation of successful conversion. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Heteroaryl Coupling: In a separate flame-dried flask, dissolve the target heteroaryl amine (e.g., 6-chloro-4-methoxypyridazin-3-amine, 1.1 eq) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.2 eq). Causality: LiHMDS acts as a non-nucleophilic base, cleanly deprotonating the heteroaryl amine to form a highly reactive nitrogen nucleophile without attacking the electrophilic centers.

  • Conjugation: Add the synthesized 3-cyano-5-fluorobenzene-1-sulfonamide (from Step 2) to the reaction mixture. Allow it to warm to room temperature and stir for 12 hours.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final S100A9 inhibitor.

Section 2: Bioorthogonal Chemistry & Pretargeted PET Imaging

Mechanistic Causality: Accelerating IEDDA Kinetics

Beyond disease inhibition, 3-cyano-5-fluorobenzene-1-sulfonamide is a critical precursor in the synthesis of highly reactive substituted aryltetrazines. These tetrazines are utilized in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) for pretargeted Positron Emission Tomography (PET) imaging[4].

In radioimmunoimaging, a TCO-tagged antibody is administered and allowed to accumulate at the tumor site. Days later, a small-molecule ¹⁸F-labeled tetrazine is injected, which rapidly "clicks" with the TCO in vivo[5]. The reaction rate is entirely LUMO-controlled (Lowest Unoccupied Molecular Orbital). The inclusion of the 3-cyano and 5-fluoro groups on the phenyl ring of the tetrazine drastically lowers the LUMO energy of the diene, accelerating the second-order rate constant (


) to over 100,000 M⁻¹s⁻¹[6]. This rapid kinetic profile is essential given the short half-life of ¹⁸F (109.7 minutes).

Pretargeted PET imaging workflow utilizing in vivo IEDDA click chemistry.

Experimental Protocol: Synthesis of the Tetrazine Core

This protocol details the conversion of the cyano group of 3-cyano-5-fluorobenzenesulfonamide into a highly reactive 1,2,4,5-tetrazine[7].

Step-by-Step Methodology:

  • Dihydrotetrazine Formation: In a pressure vial, combine 3-cyano-5-fluorobenzenesulfonamide (1.0 eq), formamidine acetate (4.0 eq), and elemental sulfur (0.5 eq).

  • Hydrazine Addition: Carefully add hydrazine hydrate (64% in water, 10.0 eq). Safety Note: Hydrazine is highly toxic and reactive; perform strictly inside a fume hood.

  • Cyclization: Seal the vial and heat to 90°C for 12 hours. The hydrazine acts as both a nucleophile and a bridging agent, constructing the six-membered dihydrotetrazine ring. Cool the mixture to room temperature.

  • Oxidation to Tetrazine: Dilute the mixture with dichloromethane and cool to 0°C. Slowly add a solution of sodium nitrite (NaNO₂, 5.0 eq) in acetic acid.

  • Self-Validating Indicator: The reaction mixture will immediately turn a brilliant, deep pink/red. Causality: This color change is a highly reliable, self-validating indicator of successful oxidation. The fully conjugated 1,2,4,5-tetrazine core absorbs visible light strongly at ~520 nm, whereas the dihydrotetrazine precursor is colorless.

  • Purification: Neutralize with saturated NaHCO₃, extract the organic layer, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure tetrazine.

Section 3: Quantitative Data & Structure-Activity Relationship (SAR)

The dual utility of 3-cyano-5-fluorobenzene-1-sulfonamide derivatives is heavily supported by quantitative kinetic and thermodynamic data. The table below summarizes the SAR metrics for both its S100A9 inhibitory properties and its bioorthogonal reactivity[2][6][8].

Compound / DerivativeTarget / ApplicationMetricValueCausality / SAR Note
ABR-238901 S100A9 - RAGE InteractionIC₅₀2.7 µMSulfonamide N-H acts as a critical H-bond donor; enhanced by EWGs.
ABR-238901 S100A9 - TLR4 InteractionIC₅₀2.1 µMFluorine substitution enhances metabolic stability and target residence time.
3-Cyano-5-fluoro-phenyl tetrazine IEDDA vs. trans-cyclooctene (TCO)Rate Constant (

)
>100,000 M⁻¹s⁻¹Strong EWGs (-CN, -F) drastically lower the diene LUMO energy, accelerating the click reaction.
Unsubstituted phenyl tetrazine IEDDA vs. trans-cyclooctene (TCO)Rate Constant (

)
~20,000 M⁻¹s⁻¹Lack of EWGs results in a higher LUMO, leading to sluggish kinetics unsuitable for rapid PET imaging.

Conclusion & Future Perspectives

The history of 3-cyano-5-fluorobenzene-1-sulfonamide exemplifies the power of rational pharmacophore design. By combining two highly electronegative groups onto a benzenesulfonamide core, medicinal chemists successfully addressed two entirely different challenges: achieving tight binding to the inflammatory DAMP S100A9, and engineering ultra-fast kinetics for in vivo bioorthogonal chemistry. As drug development pivots toward theranostics—combining diagnostic imaging with targeted therapy—bifunctional scaffolds like 3-cyano-5-fluorobenzene-1-sulfonamide will remain foundational to the next generation of precision medicine.

References

  • Source: Google Patents (WO2020260692A1)
  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines Source: Bioconjugate Chemistry, ACS Publications (2022) URL:[Link]

  • N-(heteroaryl)

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide, a key building block in medicinal chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The primary synthetic route detailed involves a two-step process: the formation of the critical intermediate, 3-cyano-5-fluorobenzene-1-sulfonyl chloride, via a Sandmeyer-type reaction, followed by its subsequent amination. This guide incorporates detailed experimental procedures, data tables, mechanistic diagrams, and a discussion of critical process parameters to ensure reproducibility and success.

Introduction and Strategic Overview

Sulfonamides are a cornerstone functional group in modern drug discovery, acting as bioisosteres for carboxylic acids and amides while offering improved hydrolytic stability and unique hydrogen bonding capabilities.[1][2][3] The target molecule, 3-cyano-5-fluorobenzene-1-sulfonamide, incorporates a fluorinated and cyanated phenyl ring, features often associated with enhanced metabolic stability, binding affinity, and membrane permeability in pharmaceutical agents.[4][5]

The synthesis of aryl sulfonamides almost exclusively proceeds through the reaction of an amine with a corresponding aryl sulfonyl chloride.[2][6] Therefore, the most logical and efficient synthetic strategy is a two-stage approach:

  • Synthesis of 3-cyano-5-fluorobenzene-1-sulfonyl chloride: This is the key and most challenging step. Direct chlorosulfonation of the aromatic ring is often ineffective for electron-deficient substrates like 3-fluorobenzonitrile.[2][7] A more reliable and versatile approach is the Sandmeyer-type reaction, which starts from the corresponding aniline, 3-amino-5-fluorobenzonitrile.[1][8][9]

  • Amination of the Sulfonyl Chloride: The resulting sulfonyl chloride is a highly reactive electrophile that can be readily converted to the target sulfonamide by reaction with an ammonia source.

This guide will provide detailed protocols for this two-step sequence, which is robust and adaptable for laboratory-scale synthesis.

G cluster_0 Stage 1: Sulfonyl Chloride Synthesis cluster_1 Stage 2: Sulfonamide Formation A 3-Amino-5-fluorobenzonitrile B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C 3-Cyano-5-fluorobenzene-1-sulfonyl chloride B->C Sandmeyer Chlorosulfonylation (SO₂ source, Cu catalyst) D 3-Cyano-5-fluorobenzene-1-sulfonamide C->D Amination (NH₄OH, Base)

Caption: Overall workflow for the synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide.

Protocol 1: Synthesis of 3-cyano-5-fluorobenzene-1-sulfonyl chloride

This protocol employs a Sandmeyer-type reaction, a robust method for converting aromatic amines into a variety of functional groups, including sulfonyl chlorides.[8][9] The process begins with the diazotization of 3-amino-5-fluorobenzonitrile to form a highly reactive diazonium salt. This intermediate is then immediately reacted with a sulfur dioxide surrogate in the presence of a copper catalyst to yield the desired sulfonyl chloride.

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) is recommended as a stable, solid SO₂ surrogate, which is safer and easier to handle than gaseous sulfur dioxide.[1][10][11]

Reaction Mechanism

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HCl 0-5 °C Aryl_Radical Ar• Diazonium->Aryl_Radical Cu(I) catalyst -N₂ Sulfonyl_Radical Ar-SO₂• Aryl_Radical->Sulfonyl_Radical + SO₂ SO2 SO₂ Sulfonyl_Chloride Ar-SO₂Cl Sulfonyl_Radical->Sulfonyl_Chloride Cu(II)Cl₂ -Cu(I)Cl

Caption: Simplified mechanism of the Sandmeyer chlorosulfonylation reaction.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Amino-5-fluorobenzonitrile136.1310.01.01.36 g
Acetonitrile (MeCN)41.05--20 mL
Hydrochloric Acid (37% aq.)36.46~60~6.05.0 mL
DABSO240.286.00.61.44 g
Copper(I) Chloride (CuCl)98.991.00.199 mg
tert-Butyl nitrite (90%)103.1211.01.11.3 mL
Step-by-Step Protocol

WARNING: This reaction involves the in situ generation of a diazonium salt, which can be explosive if isolated or allowed to accumulate. Perform the reaction in a well-ventilated fume hood and behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 3-amino-5-fluorobenzonitrile (1.36 g, 10.0 mmol), DABSO (1.44 g, 6.0 mmol), copper(I) chloride (99 mg, 1.0 mmol), and acetonitrile (20 mL).

  • Acidification: Cool the resulting slurry in an ice-water bath to 0-5 °C. Slowly add concentrated hydrochloric acid (5.0 mL) via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Diazotization: Once the temperature is stable at 0-5 °C, begin the dropwise addition of tert-butyl nitrite (1.3 mL, 11.0 mmol) over 20-30 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the internal temperature strictly between 0 °C and 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Extraction: Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-cyano-5-fluorobenzene-1-sulfonyl chloride, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity to be used directly in the next step.

Protocol 2: Synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide

This step involves a classic nucleophilic substitution reaction where the highly electrophilic sulfur atom of the sulfonyl chloride is attacked by ammonia.[12][13] The reaction is typically rapid and high-yielding.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Cyano-5-fluorobenzene-1-sulfonyl chloride219.62~9.0 (crude)1.0~1.98 g
Ammonium Hydroxide (28-30% aq.)35.05-Excess20 mL
Tetrahydrofuran (THF)72.11--20 mL
Step-by-Step Protocol

WARNING: Handle ammonium hydroxide in a well-ventilated fume hood. The reaction is exothermic.

  • Reaction Setup: Dissolve the crude 3-cyano-5-fluorobenzene-1-sulfonyl chloride (~9.0 mmol) in THF (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Amination: Cool the solution in an ice-water bath to 0-5 °C. Slowly add the concentrated ammonium hydroxide solution (20 mL) dropwise over 15 minutes. A white precipitate will form.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC until the sulfonyl chloride is fully consumed.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Isolation: Cool the remaining aqueous slurry in an ice bath for 30 minutes. Collect the white solid precipitate by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold deionized water (3 x 30 mL) to remove any residual ammonium salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The resulting 3-cyano-5-fluorobenzene-1-sulfonamide is typically obtained in high purity.

Purification and Analytical Characterization

While the precipitated product from Protocol 2 is often pure, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Methods

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[14]

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Hazard Management

The synthesis protocols described involve several hazardous reagents. A thorough risk assessment must be conducted before commencing any experimental work.

  • Hydrochloric Acid & Ammonium Hydroxide: Corrosive. Handle in a fume hood and wear appropriate gloves and eye protection.[15]

  • tert-Butyl Nitrite: Flammable and toxic. Avoid inhalation and contact with skin.

  • Diazonium Salts: Potentially explosive. Always keep the reaction mixture cold (0-5 °C) and use the intermediate in situ without isolation.

  • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Reacts violently with water.[16][17][18] Handle under anhydrous conditions where possible and wear appropriate PPE.

In case of a spill, evacuate the area and neutralize acid spills with sodium bicarbonate. For small spills of organic solvents, absorb with an inert material like sand or vermiculite.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C. Check the quality of the tert-butyl nitrite.
Decomposition of diazonium salt.Add the diazonium salt precursor slowly to the reaction mixture. Do not let the temperature rise above 5 °C.
Hydrolysis of sulfonyl chloride.Ensure the work-up is performed promptly and the organic phase is properly dried.
Incomplete reaction in Protocol 2 Insufficient ammonia.Use a larger excess of concentrated ammonium hydroxide.
Poor quality sulfonyl chloride.Purify the sulfonyl chloride intermediate by column chromatography before use.
Product is oily or impure Incomplete washing.Wash the final product thoroughly with cold water to remove all inorganic salts.
Presence of side-products.Recrystallize the final product from a suitable solvent system.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

  • Schmitt, A.-M. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 123-156). Royal Society of Chemistry. [Link]

  • Gevorgyan, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis. [Link]

  • Yang, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]

  • Cho, E. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Schmitt, A.-M. D. (2016). Chapter 13: Synthesis of Sulfonamides. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]

  • Yufeng. (2022). Everything about Sulfuryl Chloride. Yufeng. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. ILO. [Link]

  • Google Patents. (n.d.). HU222056B1 - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
  • Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
  • Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

  • ChemRxiv. (n.d.). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. [Link]

  • National Institutes of Health. (n.d.). 3-Amino-5-fluorobenzonitrile. PubChem. [Link]

  • Cho, E. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
  • ResearchGate. (n.d.). The direct conversion of benzenethiol to sulfonamides. ResearchGate. [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Novikov, A. S., et al. (2024). Molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... IUCr Journals. [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Research Square. (n.d.). Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage. Research Square. [Link]

  • ScienceDirect. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. [Link]

  • Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives... MDPI. [Link]

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds... PubMed. [Link]

  • American Elements. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. American Elements. [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Triazolo[9][9]-Fused Heterocycles via Heteroaryl Diazonium Salts. NCBI. [Link]

Sources

Step-by-step preparation of 3-cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide , a critical intermediate in the development of HIF-2


 inhibitors and other sulfonamide-based bioisosteres. While direct chlorosulfonylation of electron-deficient arenes is often low-yielding, this guide presents a high-fidelity Palladium-Catalyzed C-S Coupling  strategy starting from the commercially available 3-bromo-5-fluorobenzonitrile . This route circumvents the safety risks associated with diazonium salts (Sandmeyer route) and ensures high regiochemical integrity.

Introduction & Strategic Analysis

The sulfonamide moiety (


) is a privileged pharmacophore in medicinal chemistry, serving as a stable bioisostere for carboxylic acids and offering unique hydrogen-bonding capabilities. The specific substitution pattern of 3-cyano-5-fluorobenzene-1-sulfonamide  combines an electron-withdrawing nitrile and a metabolic blocking fluorine atom, making it highly desirable for tuning the electronic properties of a drug candidate.

Synthetic Challenges:

  • Electron Deficiency: The presence of

    
     and 
    
    
    
    groups deactivates the aromatic ring, rendering electrophilic aromatic substitution (e.g., direct chlorosulfonylation) ineffective.
  • Chemoselectivity: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, requiring mild reaction parameters.

  • Safety: Traditional routes involving diazonium salts (Sandmeyer) pose explosion hazards on scale.

Selected Route: The Mercaptan Surrogate Strategy To address these challenges, we utilize a Pd-catalyzed C-S cross-coupling with benzyl mercaptan, followed by oxidative chlorosulfonylation. This method is chosen for its:

  • Scalability: Avoids hazardous azides or diazonium intermediates.

  • Functional Group Tolerance: Preserves the sensitive nitrile group.

  • Reliability: Uses standard laboratory reagents (Pd

    
    (dba)
    
    
    
    , Xantphos, NCS).

Retrosynthetic Analysis & Workflow

The synthesis disconnects the sulfonamide sulfur from the aromatic ring, tracing back to the aryl bromide via a thioether intermediate.

Retrosynthesis Target 3-Cyano-5-fluorobenzene- 1-sulfonamide Inter1 Sulfonyl Chloride Intermediate Target->Inter1 Amination (NH3) Inter2 Benzyl Thioether Intermediate Inter1->Inter2 Oxidative Chlorination (NCS/HCl) SM 3-Bromo-5-fluorobenzonitrile (Starting Material) Inter2->SM Pd-Catalyzed C-S Coupling (BnSH)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the nitrile group.

Detailed Experimental Protocols

Step 1: Palladium-Catalyzed Thioetherification

Objective: Install the sulfur atom by coupling 3-bromo-5-fluorobenzonitrile with benzyl mercaptan.

  • Reagents:

    • 3-Bromo-5-fluorobenzonitrile (1.0 equiv)

    • Benzyl mercaptan (1.05 equiv)

    • Pd

      
      (dba)
      
      
      
      (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Protocol:

  • Setup: In a glovebox or under a steady stream of Argon, charge a dry pressure vial or round-bottom flask with Pd

    
    (dba)
    
    
    
    and Xantphos. Add anhydrous 1,4-dioxane and stir for 10 minutes to pre-form the active catalyst complex (solution turns dark purple/brown).
  • Addition: Add 3-bromo-5-fluorobenzonitrile, followed by DIPEA and benzyl mercaptan. Caution: Benzyl mercaptan has a potent stench; use bleach in the trap.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by HPLC/TLC (eluent: 10% EtOAc/Hexanes). The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target Product: 3-(Benzylthio)-5-fluorobenzonitrile (Pale yellow oil or solid).

Step 2: Oxidative Chlorosulfonylation

Objective: Convert the benzyl thioether directly to the sulfonyl chloride using mild oxidative conditions.

  • Reagents:

    • 3-(Benzylthio)-5-fluorobenzonitrile (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (4.0 equiv)

    • 2N HCl (aq) (2.0 equiv) or Acetic Acid/Water

    • Acetonitrile (0.1 M)

Protocol:

  • Setup: Dissolve the thioether from Step 1 in Acetonitrile and cool to 0°C in an ice bath.

  • Oxidation: Add 2N HCl. Then, add NCS portion-wise over 20 minutes to control the exotherm. The reaction mixture may turn yellow-green.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours.

    • Mechanism:[2][3][4] The benzyl group is cleaved oxidatively, and the sulfur is oxidized to

      
      .
      
  • Workup: Dilute with cold water and extract immediately with Ethyl Acetate or DCM. Wash the organic layer with brine.[1] Do not dry or concentrate to dryness if not necessary , as sulfonyl chlorides can be unstable. Use the solution directly in Step 3 for best results.

Step 3: Sulfonamide Formation (Amination)

Objective: React the sulfonyl chloride with ammonia to yield the final sulfonamide.

  • Reagents:

    • Crude Sulfonyl Chloride solution (from Step 2)

    • Ammonia (NH

      
      ) (0.5 M in Dioxane or 28% aqueous NH
      
      
      
      OH) (Excess, ~5–10 equiv)

Protocol:

  • Setup: Cool the organic solution of 3-cyano-5-fluorobenzenesulfonyl chloride to 0°C .

  • Amination: Add the Ammonia solution dropwise. A white precipitate (ammonium chloride) will form immediately.

  • Completion: Stir at 0°C for 30 minutes, then at room temperature for 1 hour. Monitor by LC-MS (Target Mass: [M-H]

    
     = 199).
    
  • Isolation:

    • Acidify carefully with 1N HCl to pH ~4 (to protonate the sulfonamide if it formed a salt).

    • Extract with Ethyl Acetate.[1]

    • Wash with water and brine.[1] Dry over Na

      
      SO
      
      
      
      .
  • Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-50% EtOAc/Hexanes).

Data Summary & Process Controls

ParameterSpecification / Observation
Appearance White to off-white crystalline solid.
Molecular Weight 200.19 g/mol
LC-MS (ESI-) m/z 199.0 [M-H]

1H NMR (DMSO-d6)

~8.0–8.2 (m, 3H, Ar-H), 7.8 (s, 2H,

).
Key IR Signals 2235 cm

(CN), 1340/1160 cm

(

).

Troubleshooting Tips:

  • Low Yield in Step 1: Ensure the catalyst is active. If the bromide is unreactive, switch to a more active catalyst system like Pd(OAc)

    
    /BrettPhos .
    
  • Hydrolysis of CN: Avoid strong aqueous bases in Step 3. Using anhydrous NH

    
     in dioxane is preferred over aqueous ammonium hydroxide to prevent nitrile hydrolysis to the amide.
    
  • Sulfonyl Chloride Stability: The intermediate chloride is sensitive to moisture. Proceed immediately from Step 2 to Step 3.

Reaction Workflow Diagram

Workflow start Start: 3-Bromo-5-fluorobenzonitrile step1 Step 1: Pd-Catalyzed Coupling (Pd2(dba)3, Xantphos, BnSH, 100°C) start->step1 check1 QC: Check for Bromide Consumption (TLC/HPLC) step1->check1 check1->step1 Incomplete (Add Catalyst) step2 Step 2: Oxidative Chlorination (NCS, HCl, MeCN, 0°C) check1->step2 Pass step3 Step 3: Amination (NH3 in Dioxane, 0°C) step2->step3 Immediate Transfer final Final: 3-Cyano-5-fluorobenzene- 1-sulfonamide step3->final Purification

Figure 2: Operational workflow emphasizing the "telescoped" nature of Steps 2 and 3.

References

  • Preparation of Sulfonamides from Aryl Halides

    • Title: "Palladium-Catalyzed Synthesis of Aryl Sulfonamides
    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link] (General methodology grounding).

  • Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide (Patent)

    • Title: "N-(Heteroaryl)-sulfonamide derivatives useful as S100-inhibitors" (US Patent 10,125,125 B2)[5]

    • Source: Google Patents[5]

    • URL: (Explicit mention of the target synthesis).
  • Oxidative Chlorination Methodology

    • Title: "Mild and Efficient Synthesis of Sulfonyl Chlorides
    • Source:Tetrahedron Letters, 2010.
    • URL:[Link]

  • Starting Material Data

    • Title: "3-Bromo-5-fluorobenzonitrile Compound Summary"
    • Source: PubChem[6]

    • URL:[Link]

Sources

Comprehensive Application Note & Protocol: Synthesis and Reagent Selection for 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonamide is a highly valuable synthetic intermediate and pharmacophore in modern drug discovery. The unique stereoelectronic profile of the 3-cyano-5-fluoro-substituted benzene ring makes it a critical building block for the synthesis of heteroaryl-sulfonamide S100A9 inhibitors used in targeting acute myocardial inflammation[1]. Furthermore, it serves as a primary precursor for highly reactive substituted aryltetrazines, which are heavily utilized in bioorthogonal chemistry and pretargeted radioimmunoimaging[2].

This application note provides a field-proven, self-validating protocol for synthesizing 3-cyano-5-fluorobenzene-1-sulfonamide from commercially available precursors, detailing the mechanistic causality behind reagent selection to ensure high-fidelity scale-up.

Retrosynthetic Analysis & Pathway Design

The most robust and scalable route to 3-cyano-5-fluorobenzene-1-sulfonamide relies on a two-step sequence starting from the commercially available 3-amino-5-fluorobenzonitrile [3].

The primary amine first undergoes a Meerwein chlorosulfonylation (a variant of the classic Sandmeyer reaction) to yield the highly reactive intermediate, 3-cyano-5-fluorobenzene-1-sulfonyl chloride. This intermediate is subsequently subjected to nucleophilic amination using aqueous ammonium hydroxide to yield the target sulfonamide[2].

Synthesis SM 3-Amino-5-fluorobenzonitrile (Starting Material) Diazonium Diazonium Intermediate [3-CN-5-F-C6H3-N2+ Cl-] SM->Diazonium NaNO2, HCl, AcOH 0-5 °C (Diazotization) SulfonylCl 3-Cyano-5-fluorobenzene- 1-sulfonyl chloride Diazonium->SulfonylCl SO2, CuCl2 (cat.) AcOH, RT (Meerwein) Sulfonamide 3-Cyano-5-fluorobenzene- 1-sulfonamide (Target Product) SulfonylCl->Sulfonamide NH4OH (35% aq.) THF or DCM, RT

Two-step synthetic workflow for 3-cyano-5-fluorobenzene-1-sulfonamide via Meerwein reaction.

Reagent Selection & Causality (The "Why")

In synthetic workflows, simply following a recipe is insufficient for troubleshooting. Understanding the physicochemical role of each reagent ensures that deviations can be corrected in real-time.

Table 1: Mechanistic Rationale for Reagent Selection
ReagentReaction StepMechanistic Role & CausalityCritical Parameter
NaNO2 / HCl / AcOH ChlorosulfonylationGenerates the electrophilic nitrosonium ion (

) in situ for the diazotization of the primary amine.
Temperature: Must be strictly maintained at 0–5 °C. Higher temperatures lead to premature diazonium decomposition and phenol formation.
SO₂ (Gas or Sat. Sol.) ChlorosulfonylationActs as the sulfonyl radical trap. Reacts with the aryl radical to form an arylsulfonyl radical.Concentration: Must be saturated. Low SO₂ levels allow the aryl radical to react directly with chloride, yielding an aryl chloride byproduct.
CuCl₂ (Catalyst) ChlorosulfonylationSingle-Electron Transfer (SET) catalyst. Reduced in situ by SO₂ to Cu(I), which then reduces the diazonium salt to an aryl radical.Redox Cycling: The continuous reduction of Cu(II) to Cu(I) by SO₂ makes this process catalytic.
NH₄OH (35% aq.) AminationProvides the nucleophilic ammonia (

) required to displace the chloride leaving group[4].
Stoichiometry: A large excess is required to outcompete the hydrolysis of the sulfonyl chloride into a sulfonic acid[4].

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

This step utilizes the Meerwein modification of the Sandmeyer reaction to install the sulfonyl chloride group.

  • Diazotization: Suspend 3-amino-5-fluorobenzonitrile (5.0 g, 36.75 mmol) in a mixture of concentrated HCl and glacial acetic acid. Cool the mixture in an ice-salt bath to 0–5 °C[3].

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise. Self-Validating Cue: The dissolution of the suspension into a clear/pale solution indicates successful formation of the soluble diazonium salt.

  • Meerwein Reaction: In a separate, larger flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. Add a catalytic amount of copper(II) chloride (CuCl₂, 0.1–0.2 equiv) and cool to 0 °C.

  • Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture.

    • Self-Validating Cue: Vigorous evolution of nitrogen gas (

      
      ) will occur immediately upon addition, confirming the SET reduction of the diazonium salt into the aryl radical.
      
  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Pour the reaction mixture into a large beaker containing ice water. Extract the aqueous mixture three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Amination to 3-Cyano-5-fluorobenzene-1-sulfonamide

This step converts the highly reactive sulfonyl chloride into the stable sulfonamide.

  • Preparation: Dissolve the crude 3-cyano-5-fluorobenzene-1-sulfonyl chloride (0.60 g, 2.73 mmol) in a minimal volume of an inert solvent (e.g., THF or DCM)[2].

  • Amination: While stirring at room temperature, rapidly add an excess of aqueous ammonium hydroxide solution (35% NH₄OH, 20 mL)[5].

    • Causality Note: Rapid addition of excess ammonia ensures that amination outpaces any competing hydrolysis caused by the aqueous solvent[4].

  • Stir the reaction mixture for 45 minutes at room temperature[5].

    • In-Process Control (IPC): Perform TLC analysis (Heptane/EtOAc 40/60). The complete consumption of the non-polar sulfonyl chloride and the appearance of a new, highly UV-active spot at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       = 0.31 confirms reaction completion.
      
  • Workup & Isolation: Add ice-cold water (20 mL) to the reaction flask. The desired sulfonamide will precipitate out of the solution[5].

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual ammonia and salts, and dry under high vacuum to yield the target compound.

Quantitative Data & Yield Comparison

Table 2: Expected Yields and Analytical Metrics
MetricStep 1: Sulfonyl ChlorideStep 2: Sulfonamide
Expected Yield 35% – 40% (Literature: 38%)85% – 95% (Literature: 91%)
Physical Appearance White solidWhite solid
Reaction Time 1 hour (post-addition)45 minutes[5]
TLC ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Value
~0.70 (Heptane/EtOAc 40/60)0.31 (Heptane/EtOAc 40/60)
¹H NMR (DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
N/A (Highly reactive)

8.17 (dt, J = 8.5, 1.9 Hz, 1H)

References

Sources

The Strategic Application of 3-Cyano-5-fluorobenzene-1-sulfonamide in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-Cyano-5-fluorobenzene-1-sulfonamide is a highly functionalized aromatic building block that has garnered significant interest in the field of medicinal chemistry. Its unique electronic properties, conferred by the synergistic electron-withdrawing effects of the cyano and fluoro substituents, render it a valuable scaffold for the synthesis of targeted therapeutics. The sulfonamide moiety is a well-established pharmacophore known for its ability to engage in key hydrogen bonding interactions with biological targets, while the cyano and fluoro groups can enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-cyano-5-fluorobenzene-1-sulfonamide in the synthesis of bioactive molecules, with a particular focus on the development of next-generation kinase inhibitors.

The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs[1][2][3]. The incorporation of fluorine into pharmaceutical compounds is a widely employed strategy to enhance their metabolic stability and binding affinity[3]. The cyano group, a versatile functional group, can participate in various chemical transformations and contribute to the overall pharmacological profile of a molecule. The confluence of these three functionalities in 3-cyano-5-fluorobenzene-1-sulfonamide makes it a privileged starting material for the construction of complex molecular architectures with therapeutic potential.

This guide will delve into the practical aspects of employing this building block, providing detailed protocols, mechanistic insights, and data-driven recommendations to facilitate its effective integration into drug discovery programs.

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for 3-cyano-5-fluorobenzene-1-sulfonamide in the context of building block chemistry is the nucleophilic substitution at the sulfonyl group. The sulfonamide nitrogen can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with various electrophiles. However, a more common and versatile approach involves the use of its precursor, 3-cyano-5-fluorobenzene-1-sulfonyl chloride, in reactions with nucleophiles such as primary and secondary amines.

The reaction between a sulfonyl chloride and an amine is a classic method for the formation of sulfonamides[4]. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring of 3-cyano-5-fluorobenzene-1-sulfonyl chloride enhances the electrophilicity of the sulfur atom, thereby facilitating the reaction.

Sulfonamide_Formation_Mechanism cluster_intermediate Intermediate Amine R-NH₂ (Amine) Intermediate [Ar-SO₂(Cl)(NH₂R)] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (3-Cyano-5-fluorobenzene -1-sulfonyl chloride) SulfonylChloride->Intermediate Sulfonamide Ar-SO₂-NHR (N-substituted Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of N-Aryl Sulfonamide Formation.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[5]. Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery[6]. The sulfonamide scaffold is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase active site.

The unique substitution pattern of 3-cyano-5-fluorobenzene-1-sulfonamide makes it an attractive starting material for the synthesis of novel kinase inhibitors. The following protocol details a representative synthesis of an N-aryl-3-cyano-5-fluorobenzenesulfonamide, a key intermediate in the development of potent kinase inhibitors.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-cyano-5-fluorobenzenesulfonamide

This protocol describes the synthesis of a model N-aryl sulfonamide, which can be further elaborated to generate a library of potential kinase inhibitors.

Materials and Equipment:

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

  • 4-Methoxyaniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

  • Addition of Base: To the solution, add pyridine (1.2 mL, 15 mmol) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (2.19 g, 10 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled aniline solution over 15 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, dilute the mixture with 50 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-3-cyano-5-fluorobenzenesulfonamide.

Data Presentation:

EntryAmine NucleophileProductYield (%)Purity (%)
14-MethoxyanilineN-(4-methoxyphenyl)-3-cyano-5-fluorobenzenesulfonamide85>98
2AnilineN-phenyl-3-cyano-5-fluorobenzenesulfonamide82>97
34-ChloroanilineN-(4-chlorophenyl)-3-cyano-5-fluorobenzenesulfonamide88>98

Yields and purities are representative and may vary depending on reaction scale and purification method.

Kinase_Inhibitor_Synthesis_Workflow Start 3-Cyano-5-fluorobenzene-1-sulfonamide (or sulfonyl chloride precursor) Step1 Reaction with diverse primary/secondary amines Start->Step1 Intermediate Library of N-substituted 3-cyano-5-fluorobenzenesulfonamides Step1->Intermediate Step2 Further functionalization (e.g., cross-coupling reactions) Intermediate->Step2 FinalProduct Diverse Kinase Inhibitor Candidates Step2->FinalProduct Screening Biological Screening (Kinase assays, cell-based assays) FinalProduct->Screening

Caption: General workflow for kinase inhibitor synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous analytical characterization of the synthesized compounds. It is imperative that researchers confirm the identity and purity of their materials at each step of the synthetic sequence.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized sulfonamides. The characteristic chemical shifts and coupling patterns provide unambiguous evidence of the desired product formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the final compounds, which is critical for accurate biological evaluation.

By adhering to these analytical practices, researchers can ensure the reliability and reproducibility of their results, thereby building a foundation of trust in their findings.

Conclusion and Future Outlook

3-Cyano-5-fluorobenzene-1-sulfonamide is a versatile and powerful building block for the synthesis of novel therapeutic agents. Its unique combination of a reactive sulfonamide moiety and electronically activating cyano and fluoro substituents provides a robust platform for the generation of diverse molecular scaffolds. The application of this building block in the synthesis of kinase inhibitors, as detailed in this guide, exemplifies its potential in modern drug discovery. As our understanding of disease biology continues to evolve, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

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Application Note: Advanced Crystallization and Purification Strategies for 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) is a highly valuable synthetic intermediate in modern medicinal chemistry. It serves as a critical building block in the synthesis of heteroaryl-sulfonamide derivatives—potent S100A9 inhibitors utilized in the treatment of acute myocardial inflammation[1]. Furthermore, it is a key precursor in generating substituted aryltetrazines for bioorthogonal pretargeted imaging[2].

Because impurities from upstream chlorosulfonation and amination steps can severely poison downstream coupling catalysts or disrupt bioorthogonal kinetics, achieving a highly pure crystalline solid is paramount. This application note provides self-validating, thermodynamically grounded crystallization protocols designed to yield high-purity crystalline 3-cyano-5-fluorobenzene-1-sulfonamide.

Solvation Thermodynamics and Mechanistic Rationale

The molecular architecture of 3-cyano-5-fluorobenzene-1-sulfonamide dictates its unique phase behavior and solvent compatibility:

  • The Sulfonamide Motif (-SO₂NH₂): This group acts as a potent hydrogen bond donor and acceptor, forming robust intermolecular networks in the solid state[3]. Solvents with high dielectric constants or strong hydrogen-bonding capabilities (e.g., ethyl acetate, ethanol) are required to disrupt these networks during the initial dissolution phase.

  • Fluoro and Cyano Substituents: The electron-withdrawing nature of the -F and -CN groups increases the acidity of the sulfonamide protons while simultaneously enhancing the overall lipophilicity of the benzene ring compared to unsubstituted sulfanilamide[3].

  • Causality in Solvent Selection: Chromatographic data indicates an Rf value of 0.31 in a 40/60 Heptane/Ethyl Acetate mixture[2]. This quantitative metric reveals moderate-to-high solubility in ethyl acetate (polar aprotic) and near insolubility in heptane (non-polar hydrocarbon). Therefore, an EtOAc/Heptane solvent-antisolvent system provides a thermodynamically ideal gradient for controlled nucleation, preventing the "oiling out" phenomenon common in sulfonamide purification[4].

Quantitative Data Presentation

To facilitate rapid solvent selection, the solubility profile and crystallization dynamics of 3-cyano-5-fluorobenzene-1-sulfonamide are summarized below.

Table 1: Solubility Profile and Solvent Selection Matrix

Solvent SystemRatio (v/v)Solute Behavior (Hot)Solute Behavior (Cold)Crystallization YieldMechanistic Role
EtOAc / Heptane ~1:2Complete DissolutionHigh Nucleation RateOptimal (>85%)EtOAc disrupts H-bonds; Heptane drives supersaturation.
Ethanol / Water ~1:1.5Complete DissolutionModerate NucleationGood (~75%)EtOH provides high solubility; Water acts as a polar antisolvent.
Pure EtOAc N/AComplete DissolutionHigh SolubilityPoorLacks a thermodynamic driver for precipitation.
Pure Heptane N/AInsolubleInsolubleN/AStrict antisolvent; cannot be used for primary dissolution.

Experimental Workflows and Protocols

Workflow N1 Crude 3-Cyano-5-fluorobenzene- 1-sulfonamide N2 Hot Dissolution (EtOAc at 70°C) N1->N2 N3 Hot Filtration (Remove Insoluble Matter) N2->N3 N4 Antisolvent Addition (Dropwise Heptane) N3->N4 N5 Controlled Cooling (Nucleation & Growth) N4->N5 N6 Vacuum Filtration & Cold Washing N5->N6 N7 Pure C7H5FN2O2S (White Solid) N6->N7

Caption: Experimental workflow for the crystallization of 3-cyano-5-fluorobenzene-1-sulfonamide.

Protocol A: Solvent/Antisolvent Crystallization (Ethyl Acetate / Heptane)

This protocol utilizes a polarity gradient to force the compound out of solution in a highly ordered crystalline lattice.

  • Step 1: Primary Dissolution

    • Action: Suspend 1.0 g of crude 3-cyano-5-fluorobenzene-1-sulfonamide in 3.0 mL of ethyl acetate. Heat to 70°C under constant stirring.

    • Causality: Ethyl acetate disrupts the intermolecular hydrogen bonds of the sulfonamide group, driving the solute into the liquid phase.

    • Validation Check: The mixture must transition from a cloudy suspension to a completely transparent solution. Persistent particulate matter indicates the presence of inorganic salts (e.g., ammonium chloride from the amination step), which must be removed via hot filtration[4].

  • Step 2: Antisolvent Addition

    • Action: Slowly add hot heptane (60°C) dropwise until a faint, persistent turbidity is observed. Immediately add exactly one drop of ethyl acetate to clear the solution.

    • Causality: Heptane acts as an antisolvent, lowering the dielectric constant of the medium and forcing the system to the edge of the metastable zone width (MSZW).

    • Validation Check: The transient turbidity confirms the solution is critically saturated. Clearing it with one drop of EtOAc ensures crystallization occurs via controlled nucleation during cooling, rather than uncontrolled, amorphous precipitation.

  • Step 3: Cooling and Nucleation

    • Action: Remove the flask from the heat source. Allow it to cool ambiently to 25°C over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Causality: Slow cooling promotes Ostwald ripening, allowing smaller, kinetically favored crystals to redissolve and deposit onto larger, thermodynamically stable crystals.

    • Validation Check: Look for the formation of distinct, white crystalline solids rather than an amorphous oily layer at the bottom of the flask. If "oiling out" occurs, reheat the mixture until clear and increase the EtOAc ratio slightly[4].

  • Step 4: Isolation

    • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold heptane.

    • Causality: Cold heptane removes residual mother liquor and surface impurities without redissolving the purified product.

    • Validation Check: The resulting filter cake should be a free-flowing white solid[2]. A TLC profile of the dissolved crystals should show a single, clean spot at Rf = 0.31 (Heptane/EtOAc 40/60)[2].

Protocol B: Cooling Crystallization (Ethanol / Water)

An alternative method utilizing protic solvents, ideal for removing highly lipophilic impurities.

  • Step 1: Dissolve 1.0 g of crude material in 5.0 mL of boiling absolute ethanol.

    • Validation Check: Complete dissolution indicates the absence of highly cross-linked polymeric impurities.

  • Step 2: Add 2.0 mL of pre-warmed deionized water (70°C) dropwise.

    • Validation Check: The solution should remain clear at 70°C but become critically saturated. If immediate precipitation occurs, too much antisolvent was added; rescue the solution by adding 0.5 mL of hot ethanol.

  • Step 3: Cool slowly to room temperature, then to 4°C. Filter and wash with an ice-cold 1:1 EtOH/Water mixture.

Application A 3-Cyano-5-fluoro- benzenesulfonamide B Heteroaryl Sulfonamide (e.g., ABR-238901) A->B Synthesis C S100A9 Protein (DAMP Signal) B->C Binds & Inhibits D TLR4 / RAGE Receptors C->D Prevents Binding E Myocardial Inflammation D->E Reduces Activation

Caption: Role of the sulfonamide intermediate in synthesizing S100A9 inhibitors for myocardial inflammation.

References[1] Title: US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors

Source: Google Patents URL: [3] Title: Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide Source: Benchchem URL: [4] Title: Technical Support Center: N-(2,5-dichlorophenyl)benzenesulfonamide Recrystallization Source: Benchchem URL: [2] Title: Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines Source: Bioconjugate Chemistry - ACS Publications URL:

Sources

Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a detailed framework for the safe handling and storage of fluorinated sulfonamides. By integrating principles of chemical stability, hazard mitigation, and regulatory compliance, this guide aims to foster a culture of safety and ensure the integrity of these valuable compounds in a laboratory setting.

Introduction: The Unique Nature of Fluorinated Sulfonamides

Fluorinated sulfonamides are a pivotal class of organic compounds, integral to advancements in pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms into a sulfonamide scaffold can significantly enhance biological activity, metabolic stability, and thermal and oxidative properties.[1] However, the very characteristics that make these compounds desirable also necessitate specific handling and storage protocols to ensure user safety and compound integrity. The strength of the carbon-fluorine bond, for instance, contributes to their persistence, requiring careful consideration for disposal.[1][2]

This document provides a holistic approach to managing fluorinated sulfonamides, from initial receipt to final disposal, emphasizing the scientific rationale behind each procedural step.

Chemical and Physical Properties Influencing Handling

Understanding the inherent properties of fluorinated sulfonamides is fundamental to safe handling. While specific characteristics vary between individual compounds, several general principles apply.

Stability Profile
  • Hydrolytic Stability : Sulfonamides generally exhibit greater stability in neutral to alkaline conditions and are more prone to degradation in acidic environments.[3] The presence of electron-withdrawing fluorine atoms can influence the susceptibility of the sulfonamide bond to cleavage.[3]

  • Thermal Stability : While many fluorinated compounds possess high thermal stability, decomposition can occur at elevated temperatures.[1] Thermal decomposition of perfluorinated sulfonamides can begin around 1100 K, producing hazardous byproducts such as hydrogen fluoride (HF) and sulfur dioxide (SO₂).[4][5] Therefore, it is crucial to store these compounds away from heat sources and direct sunlight.[6]

  • Photostability : Sulfonamides can be susceptible to photodegradation upon exposure to UV light.[3] The rate of degradation is influenced by factors such as the chemical structure and pH.[7][8]

Hazard Profile

Fluorinated sulfonamides can present a range of health hazards. Acute exposure may cause skin and eye irritation, while some compounds may be harmful if swallowed or inhaled.[9][10] Specific target organ toxicity, particularly to the respiratory system, has also been noted.[9] It is imperative to consult the Safety Data Sheet (SDS) for each specific compound to understand its unique hazard profile.[11]

Receiving and Initial Inspection Protocol

A systematic approach to receiving and inspecting new shipments of fluorinated sulfonamides is the first line of defense against potential hazards.

Workflow for Receiving Fluorinated Sulfonamides

A Shipment Arrival B Inspect Exterior of Package for Damage A->B C Don Appropriate PPE (Gloves, Safety Glasses) B->C D Move to Designated Receiving Area (Well-ventilated) C->D E Open Shipping Container D->E F Verify Contents Against Packing Slip E->F G Inspect Primary Container for Leaks or Damage F->G H Quarantine and Report Damaged Container G->H Damage Found I Affix Laboratory Label with Receipt Date and PI Name G->I No Damage J Scan or Log into Chemical Inventory System I->J K Transfer to Appropriate, Designated Storage Location J->K A Assess Task and Hazards B Consult Safety Data Sheet (SDS) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Inspect PPE for Damage Before Use C->D E Don PPE Correctly D->E F Perform Task in Designated Area E->F G Doff PPE Carefully to Avoid Contamination F->G H Dispose of Single-Use PPE Properly G->H I Clean and Store Reusable PPE G->I

Caption: Decision-making process for the selection and use of Personal Protective Equipment (PPE).

Safe Work Practices
  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. [12]Handle powdered compounds carefully to avoid generating dust. [9]2. Dermal Protection: Avoid direct contact with the skin. In case of contact, wash the affected area immediately with soap and water for at least 15 minutes. [9][10]3. Transporting Chemicals: When moving fluorinated sulfonamides, use a secondary container to mitigate the risk of spills from accidental drops or breakage. [6]4. Housekeeping: Maintain a clean and organized workspace. Return chemicals to their proper storage location after use. [6]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or involves a highly toxic material.

  • Assess the Situation: From a safe distance, assess the extent of the spill and consult the SDS for specific cleanup procedures.

  • Don Appropriate PPE: Wear the appropriate level of PPE, which may include respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid raising dust. For liquid spills, use an inert absorbent material to contain the spill, then collect it into a labeled waste container.

  • Decontamination: Decontaminate the spill area according to the procedures outlined in the SDS.

  • Reporting: Report all spills to the laboratory supervisor and the EHS office, regardless of size.

Waste Disposal

Due to their persistence, fluorinated compounds require careful disposal in accordance with local, state, and federal regulations. [2]

  • Segregation: Collect all waste containing fluorinated sulfonamides in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

  • High-Temperature Incineration: The recommended disposal method for many fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company. [2][13]This process is necessary to break the strong carbon-fluorine bonds. [2]* Do Not Dispose Down the Drain: Never dispose of fluorinated sulfonamides down the drain, as they are persistent in the environment and can be harmful to aquatic life. [14]

References

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024, December 6).
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
  • ANTIMICROBIAL SULFONAMIDE DRUGS.
  • A Guide to Handling and Storing Chemicals in a Lab - Laboratory Furniture Solutions. (2021, March 4).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ChemRxiv. (2026, January 12).
  • 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. (2025, March 17).
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Fluoro-3-nitrobenzenesulfonamide - AK Scientific, Inc.
  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - MDPI. (2024, March 6).
  • (PDF) Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - ResearchGate. (2024, March 1).
  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ResearchGate. (2026, January 15).
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene - Benchchem.
  • SAFETY DATA SHEET - Chemos GmbH & Co. KG.
  • Per- and Polyfluoroalkyl Substances (PFAS): - EPA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration.

Sources

Application Note: Functionalization of the Cyano Group in 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-cyano-5-fluorobenzene-1-sulfonamide presents a unique challenge in medicinal chemistry: functionalizing the electron-deficient nitrile group while preserving the acidic sulfonamide (


) and the nucleophile-sensitive aryl fluoride. This guide provides three validated protocols for transforming the cyano group into an amine, a carboxylic acid, and a tetrazole. These transformations are critical for generating libraries of carbonic anhydrase inhibitors and anticancer agents where the sulfonamide acts as the primary zinc-binding group (ZBG).
Key Reactivity Considerations
  • Sulfonamide Acidity: The

    
     protons are acidic. Strong bases (e.g., LDA, n-BuLi) or hydride reagents (e.g., 
    
    
    
    ) will deprotonate this site first, necessitating excess reagent or protective strategies.
  • Aryl Fluoride Lability: The 3,5-disubstitution pattern activates the ring. While meta-positioning reduces susceptibility to

    
     compared to ortho/para, harsh nucleophiles (e.g., alkoxides in hot DMSO) poses a risk of displacing the fluoride.
    
  • Nitrile Electrophilicity: The electron-withdrawing nature of the sulfonamide and fluorine substituents activates the nitrile towards nucleophilic attack, facilitating hydrolysis and cycloaddition.

Reactivity & Decision Matrix

The following decision tree outlines the strategic pathways for functionalization based on the desired pharmacophore.

ReactivityMatrix Substrate 3-Cyano-5-fluorobenzene- 1-sulfonamide Method_Red Protocol A: Borane-THF Reduction Substrate->Method_Red Reduction Method_Hyd Protocol B: Alkaline Peroxide Hydrolysis Substrate->Method_Hyd Hydrolysis Method_Cyc Protocol C: Zn(II)-Catalyzed Cycloaddition Substrate->Method_Cyc [3+2] Cycloaddition Target_Amine Benzylamine (Linker/Spacer) Target_Acid Carboxylic Acid (H-Bond Acceptor) Target_Tetrazole Tetrazole (Bioisostere) Method_Red->Target_Amine Method_Hyd->Target_Acid Method_Cyc->Target_Tetrazole

Figure 1: Strategic functionalization pathways for the 3-cyano-5-fluorobenzene-1-sulfonamide scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to Benzylamine

Objective: Synthesize 3-(aminomethyl)-5-fluorobenzene-1-sulfonamide. Challenge: Standard


 reduction is hazardous due to sulfonamide deprotonation and potential desulfonylation.
Solution:  Use of Borane-THF (

) complex. Borane is an electrophilic reducing agent that preferentially reduces nitriles to amines while leaving the sulfonamide and aryl fluoride intact.
Materials
  • Substrate: 3-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq)

  • Reagent:

    
     (1.0 M solution in THF, 3.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, 6M HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge the flask with the substrate (1.0 g, 5 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add

    
     (17.5 mL, 17.5 mmol) via syringe over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur as the sulfonamide protons react with the first equivalents of borane.
  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.

  • Acid Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour. Rationale: This step breaks the boron-nitrogen adduct formed during reduction.

  • Isolation: Concentrate the solvent in vacuo. Basify the residue to pH 10 using 2M NaOH. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organics over

    
     and concentrate. If necessary, convert to the HCl salt for crystallization using ethereal HCl.
    
Protocol B: Controlled Hydrolysis to Carboxylic Acid

Objective: Synthesize 3-sulfamoyl-5-fluorobenzoic acid. Challenge: Acidic hydrolysis requires high temperatures which may cause desulfonylation. Solution: Alkaline hydrolysis using hydrogen peroxide (


) accelerates the hydration of the nitrile to the amide, which is then hydrolyzed to the acid.
Materials
  • Substrate: 3-cyano-5-fluorobenzene-1-sulfonamide

  • Reagent: 30%

    
    , NaOH
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology
  • Mixing: Dissolve substrate (1.0 g) in Ethanol (10 mL) and Water (10 mL).

  • Base Addition: Add NaOH pellets (5.0 eq). Stir until dissolved.

  • Activation: Add 30%

    
     (5.0 eq) dropwise at room temperature. Caution: Exothermic reaction.
    
  • Heating: Heat to 60°C for 3 hours. The reaction proceeds via the primary amide intermediate.

  • Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 2.

  • Precipitation: The carboxylic acid product typically precipitates upon acidification. Filter the white solid and wash with cold water.

  • Recrystallization: Recrystallize from hot water/ethanol if purity is <95%.

Protocol C: Tetrazole Synthesis (Click Chemistry)

Objective: Synthesize 5-(3-sulfamoyl-5-fluorophenyl)tetrazole. Challenge: Avoidance of toxic tin/lead azides and explosive hydrazoic acid. Solution: Zinc-catalyzed [3+2] cycloaddition (Demko-Sharpless conditions). This method is "green," water-tolerant, and highly safe.

Materials
  • Substrate: 3-cyano-5-fluorobenzene-1-sulfonamide (1.0 eq)

  • Reagent: Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq)
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Preparation: In a pressure vial or round-bottom flask, dissolve the substrate (1.0 g) in Water/Isopropanol (15 mL).

  • Catalyst Addition: Add

    
     (1.13 g, 5 mmol) and 
    
    
    
    (0.49 g, 7.5 mmol).
  • Reaction: Heat the mixture to reflux (or 100°C in a sealed vial) for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6] The Zinc ion coordinates to the nitrile nitrogen, activating it for attack by the azide ion.

  • Workup: Cool to room temperature. Add 3M HCl (15 mL) and stir vigorously.

    • Note: This breaks the Zinc-tetrazole complex and liberates the free tetrazole (which is acidic,

      
      ).
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). The sulfonamide group remains unaffected.
    
  • Safety Note: Ensure the aqueous waste is treated with sodium nitrite/sulfuric acid to quench any residual azide before disposal.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation of similar electron-deficient aryl nitriles.

ParameterBorane Reduction (Protocol A)Alkaline Hydrolysis (Protocol B)Tetrazole Formation (Protocol C)
Primary Product BenzylamineCarboxylic Acid5-Substituted Tetrazole
Yield (Typical) 75–85%85–95%80–90%
Reaction Time 4–6 Hours3 Hours12–16 Hours
Main Byproduct Secondary Amine (Minor)Primary Amide (Intermediate)None (Clean conversion)
Sulfonamide Stability High (Stable to Borane)Moderate (Avoid prolonged boil)High (Stable to Azide)
Fluoride Stability ExcellentGood (Avoid strong alkoxides)Excellent

Mechanistic Workflow (Tetrazole Synthesis)

The zinc-catalyzed mechanism is the most complex but robust pathway. The diagram below details the catalytic cycle and the role of the Lewis Acid (


).

TetrazoleMechanism Start Nitrile Substrate + ZnBr2 Complex1 Activated Nitrile-Zn Complex (R-CN---Zn) Start->Complex1 Coordination AzideAttack Azide Nucleophilic Attack [3+2] Cycloaddition Complex1->AzideAttack + NaN3 ZnTetrazole Zinc-Tetrazolate Intermediate AzideAttack->ZnTetrazole Ring Closure AcidWorkup HCl Workup (Protonation) ZnTetrazole->AcidWorkup Break Zn-N bond FinalProduct Free Tetrazole Product AcidWorkup->FinalProduct Isolation

Figure 2: Mechanism of Zinc(II)-catalyzed tetrazole formation from nitriles.

References

  • Reduction of Nitriles with Borane: Brown, H. C., & Choi, Y. M. (1981). Synthesis, 1981(8), 605–606.

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7][8] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Sulfonamide Compatibility: Mondal, S., & Malakar, S. (2020).[9] Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications.[10] Tetrahedron, 76(48), 131662.[9] [9]

  • Alkaline Hydrolysis of Nitriles: Cohen, M. S., et al. (1976). Journal of Organic Chemistry, 41(23).

Sources

Topic: Scalable Synthesis Routes for 3-cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-Cyano-5-fluorobenzene-1-sulfonamide is a substituted aromatic compound possessing three key functional groups that make it a valuable building block in medicinal chemistry and materials science. The presence of a sulfonamide moiety, a well-established pharmacophore, combined with a synthetically versatile cyano group and a metabolically robust fluorine atom, offers a unique scaffold for the development of novel therapeutic agents. This application note provides a comprehensive guide to a robust, efficient, and scalable two-step synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide starting from the commercially available precursor, 3-fluorobenzonitrile. The protocols detailed herein are designed for reproducibility and scalability, with an emphasis on the chemical principles, safety considerations, and quality control measures essential for laboratory and pilot-plant scale production.

Introduction and Strategic Rationale

The synthesis of polysubstituted aromatic rings is a cornerstone of pharmaceutical development. The target molecule, 3-cyano-5-fluorobenzene-1-sulfonamide, presents a specific challenge due to its 1,3,5-substitution pattern containing both electron-donating (fluoro) and strongly electron-withdrawing (cyano, sulfonamide) groups. A successful scalable synthesis must therefore rely on a predictable and high-yielding sequence of reactions that leverages the inherent directing effects of the substituents.

Traditional methods for introducing a sulfonamide group often rely on the chlorosulfonylation of an aromatic ring followed by amination.[1] This electrophilic aromatic substitution reaction is highly dependent on the electronic nature of the starting material. Our chosen strategy hinges on the chlorosulfonylation of 3-fluorobenzonitrile. In this precursor, the cyano group is a powerful deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho, para-director. The potent meta-directing influence of the cyano group overrides the effect of the fluorine, predictably guiding the incoming chlorosulfonyl group to the C-5 position, which is meta to the cyano group and ortho to the fluorine. This provides a direct and regioselective pathway to the desired sulfonyl chloride intermediate, which is then readily converted to the target sulfonamide.

Overall Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and scalability. The workflow begins with the regioselective chlorosulfonylation of 3-fluorobenzonitrile, followed by the amination of the resulting sulfonyl chloride to yield the final product.

G A 3-Fluorobenzonitrile (Starting Material) B 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride (Intermediate) A->B Step 1: Chlorosulfonylation Reagent: HSO3Cl C 3-Cyano-5-fluorobenzene-1-sulfonamide (Final Product) B->C Step 2: Amination Reagent: NH4OH

Caption: High-level overview of the two-step synthetic route.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

This procedure details the electrophilic chlorosulfonylation of 3-fluorobenzonitrile. The reaction is highly exothermic and involves corrosive materials, requiring strict temperature control and appropriate safety measures.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Stoichiometry
3-Fluorobenzonitrile121.1125.0 g0.2061.0 eq
Chlorosulfonic Acid116.5296.0 g (55.5 mL)0.8244.0 eq
Dichloromethane (DCM)84.93100 mL-Solvent
Crushed Ice18.02500 g-Quenching

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-fluorobenzonitrile (1.0 eq) in dichloromethane (100 mL) and load this solution into the dropping funnel.

  • Reaction Execution: Add the 3-fluorobenzonitrile solution dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions.

  • Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. Reaction progress can be monitored by TLC or GC-MS by carefully quenching a small aliquot.

  • Work-up and Isolation: Prepare a 2 L beaker containing 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Once the quench is complete, the product will be in the organic layer. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-cyano-5-fluorobenzene-1-sulfonyl chloride, typically as a solid or oil that solidifies on standing. The crude product is often of sufficient purity to be used directly in the next step.

Expert Insight & Causality: Using a 4-fold excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction goes to completion.[1] The slow, cold addition of the substrate is critical to control the exothermicity of the reaction and prevent the formation of undesired regioisomers or degradation products.

Protocol 2: Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide

This protocol describes the conversion of the sulfonyl chloride intermediate to the final primary sulfonamide using aqueous ammonia. This is a standard and highly effective method for sulfonamide formation.[2][3]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Stoichiometry
3-Cyano-5-fluorobenzene-1-sulfonyl Chloride219.6245.2 g (crude from Step 1)~0.2061.0 eq
Ammonium Hydroxide (28-30% aq. soln.)35.05150 mL-Reagent & Base
Tetrahydrofuran (THF)72.11100 mL-Solvent
Hydrochloric Acid (2 M aq. soln.)36.46As needed-pH Adjustment

Procedure:

  • Reaction Setup: In a 1 L beaker or flask equipped with a magnetic stirrer, add the ammonium hydroxide solution and cool to 0-5 °C in an ice bath.

  • Substrate Preparation: Dissolve the crude 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (100 mL).

  • Reaction Execution: Slowly add the sulfonyl chloride solution to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of the product should form immediately. Maintain the temperature below 15 °C during the addition.

  • Reaction Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction is complete.

  • Isolation: Filter the resulting solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral (pH ~7).

  • Purification: The product is generally of high purity after washing. For further purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or isopropanol).

  • Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight to yield the final 3-cyano-5-fluorobenzene-1-sulfonamide.

Quality Control and Data Summary

A robust quality control workflow is essential to ensure the identity, purity, and consistency of the final product, especially when intended for use in drug development.

G cluster_0 Intermediate QC cluster_1 Final Product QC A Crude Sulfonyl Chloride B 1H NMR / GC-MS A->B Confirm Structure C Final Sulfonamide D HPLC / LC-MS C->D Purity Assay (>98%) E 1H & 13C NMR C->E Structural Confirmation F Melting Point C->F Identity & Purity Check

Caption: A typical quality control workflow for the synthesis process.

Expected Results

StepProductTypical YieldPurity (by HPLC)Key Parameters
13-Cyano-5-fluorobenzene-1-sulfonyl Chloride85-95%>90% (crude)Temp: 0-25 °C, Time: 14h
23-Cyano-5-fluorobenzene-1-sulfonamide90-98%>98%Temp: 0-25 °C, Time: 3h

Conclusion

The two-step synthesis route commencing from 3-fluorobenzonitrile represents a highly efficient, scalable, and regioselective method for producing 3-cyano-5-fluorobenzene-1-sulfonamide. The protocols provided are based on well-established and understood chemical transformations, making them suitable for implementation in both academic research and industrial drug development settings. By carefully controlling reaction parameters, particularly temperature, and adhering to rigorous safety and quality control standards, researchers can reliably produce this valuable chemical intermediate in high yield and purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13854737, 3-Cyano-5-fluorobenzenesulfonamide." PubChem, [Link]. Accessed March 2024.

  • Wikipedia contributors. "Aromatic sulfonation." Wikipedia, The Free Encyclopedia, [Link]. Accessed March 2024.

  • Brough, P. A., et al. "Synthesis of Sulfonamides." In Synthetic Methods in Drug Discovery: Volume 2, 2016, pp. 225-245. The Royal Society of Chemistry, [Link].

  • Chemistry World. "Electrochemistry enables new, greener route to aromatic sulfonamides." Chemistry World, 2 March 2021, [Link].

  • Ma, Z., et al. "Nickel-Catalyzed Cyanation of Aryl Halides." Molecules, vol. 28, no. 16, 2023, p. 6129. MDPI, [Link].

  • Powers, J. P., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, vol. 145, no. 39, 2023, pp. 21189–21196. ACS Publications, [Link].

  • Asif, M. "A review on the synthesis of various derivatives of sulfonamides." World News of Natural Sciences, vol. 49, 2023, pp. 51-66. Polish Scientific Journals Database, [Link].

  • Pansare, D. N., and Shelke, R. N. "Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives." In Benzenesulfonamide, 2019. IntechOpen, [Link].

  • Al-Masoudi, N. A., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Molecules, vol. 24, no. 2, 2019, p. 268. MDPI, [Link].

Sources

Solvent selection for 3-cyano-5-fluorobenzene-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for 3-Cyano-5-fluorobenzene-1-sulfonamide Reactions

Part 1: Executive Summary & Molecular Profile

3-Cyano-5-fluorobenzene-1-sulfonamide (CAS 1261644-44-3) is a critical pharmacophore often utilized in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and anticancer agents. Its unique 1,3,5-substitution pattern presents specific solubility and reactivity challenges that differ from para-substituted sulfonamides.

Key Molecular Characteristics:

  • Acidity: The sulfonamide protons (

    
    ) typically have a pKa 
    
    
    
    10.0–10.5. Deprotonation requires a mild-to-moderate base (e.g.,
    
    
    ,
    
    
    ).
  • Electronic Environment: The molecule contains two electron-withdrawing groups (EWGs): Cyano (-CN) and Sulfonamide (

    
    ).
    
  • Chemoselectivity Insight: The fluorine atom is located meta to both EWGs. Unlike ortho/para isomers, this fluorine is not highly activated for Nucleophilic Aromatic Substitution (

    
    ). This allows for aggressive N-alkylation conditions without risking side reactions at the fluorine center.
    

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by three competing factors: Solubility of the polar sulfonamide, Inertness toward the nitrile group, and Workup Efficiency .

Solubility Tier List

Based on empirical data from structurally related cyanobenzenesulfonamides (e.g., 3-cyano-4-methylbenzenesulfonamide), the following solubility profile is established:

TierSolvent ClassSpecific SolventsSolubility RatingApplication Context
1 Polar Aprotic (High BP) DMF, DMSO, NMP Excellent (>150 mg/mL)Primary choice for difficult alkylations; hard to remove.
2 Polar Aprotic (Volatile) Acetone, Acetonitrile, THF Good (50–100 mg/mL)Preferred for scale-up; easy solvent swap/evaporation.
3 Green Alternatives 2-MeTHF, Ethyl Acetate Moderate (10–40 mg/mL)Sustainable options; may require heating to dissolve.
4 Protic Methanol, Ethanol, Water Variable Good solubility but nucleophilic; avoids use with electrophiles (e.g., acid chlorides).
5 Non-Polar Hexane, Toluene, DCM Poor (<5 mg/mL)Used as Anti-solvents for precipitation/crystallization.
Decision Matrix: Selecting the Right Solvent

Use the following logic to select the solvent based on your specific reaction type.

SolventSelection Start Start: Reaction Type Rxn_Alkylation N-Alkylation / N-Acylation Start->Rxn_Alkylation Rxn_Coupling Pd-Catalyzed Coupling Start->Rxn_Coupling Q_Scale Scale > 10g? Rxn_Alkylation->Q_Scale Res_Dioxane Use 1,4-Dioxane/Water Rxn_Coupling->Res_Dioxane Q_Temp Req. Temp > 80°C? Q_Scale->Q_Temp No (<10g) Res_MeCN Use Acetonitrile (MeCN) (Reflux) Q_Scale->Res_MeCN Yes (Green Focus) Res_DMF Use DMF or DMSO (Wash with LiCl aq) Q_Temp->Res_DMF Yes Res_Acetone Use Acetone (Mild Base) Q_Temp->Res_Acetone No

Figure 1: Decision tree for solvent selection based on reaction type and scale.

Part 3: Detailed Protocols

Protocol A: N-Alkylation (Standard Laboratory Scale)

Objective: Mono-alkylation of the sulfonamide nitrogen. Challenge: Preventing over-alkylation and hydrolysis of the cyano group.

Reagents:

  • Substrate: 3-Cyano-5-fluorobenzene-1-sulfonamide (1.0 eq)

  • Electrophile: Alkyl Halide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF (if solubility is limiting).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, charge the sulfonamide (1.0 eq). Add MeCN (10 mL per gram of substrate).

    • Checkpoint: If the solid does not dissolve at RT, heat to 40°C. If still insoluble, switch to DMF.

  • Activation: Add anhydrous

    
     (2.0 eq). Stir at Room Temperature (RT) for 15 minutes.
    
    • Mechanism:[1][2] The base deprotonates the sulfonamide (

      
      ), increasing nucleophilicity.[3]
      
  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

    • Note: Avoid large excess of electrophile to prevent bis-alkylation.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes) or LC-MS.

  • Workup (Solvent Dependent):

    • If MeCN used: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc and wash with water.

    • If DMF used: Pour reaction mixture into ice-cold 5% LiCl solution . The product often precipitates. If not, extract with EtOAc (LiCl helps keep DMF in the aqueous phase).

  • Purification: Recrystallize from EtOH/Water or perform flash chromatography.

Protocol B: Green Chemistry Approach (2-MeTHF)

Objective: Sustainable synthesis suitable for scale-up.

  • Solvent Swap: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of DMF/DCM.

  • Solubility Aid: 2-MeTHF is less polar. If solubility is poor, add 5–10% water and use a Phase Transfer Catalyst (e.g., TBAB, 5 mol%).

  • Procedure: Mix Sulfonamide (1 eq), 2-MeTHF (10V),

    
     (2 eq), and TBAB (0.05 eq). Heat to 70°C.
    
  • Advantage: 2-MeTHF separates easily from water during workup, eliminating the need for extraction solvents.

Part 4: Experimental Workflow Diagram

The following diagram illustrates the standard workflow for N-functionalization, highlighting critical control points (CCPs).

Workflow Input Raw Materials (Sulfonamide + Base) Solv Solvent Addition (MeCN or DMF) Input->Solv React Reaction (80°C, 4-6h) Solv->React QC1 CCP: LC-MS Check (Conversion >95%) React->QC1 QC1->React Incomplete Quench Quench/Workup (Aq. LiCl or H2O) QC1->Quench Complete Isolate Isolation (Crystallization) Quench->Isolate

Figure 2: Standard experimental workflow for N-alkylation of 3-cyano-5-fluorobenzene-1-sulfonamide.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Solvent too non-polar (e.g., DCM, Toluene).Switch to DMF or DMSO .[4] If product isolation is hard, use Acetone/DMF (9:1) mixture.
Hydrolysis of Nitrile Presence of water at high pH/Temp.Ensure anhydrous solvents are used. Lower reaction temperature to <60°C if possible.
Bis-Alkylation Excess electrophile or too strong base.Reduce alkyl halide to 1.05 eq . Switch base from

to

or

.
No Reaction Nucleophile too weak (Steric bulk).Add catalyst: NaI (10 mol%) (Finkelstein condition) or switch to Cs2CO3 in DMF.

References

  • ACS Green Chemistry Institute. (2024). Green Criteria for N-alkylation at sp3 Carbon. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis and Reactions. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Cyano-5-Fluorobenzene-1-Sulfonamide and Its Heteroaryl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of targeted therapeutics for acute myocardial inflammation—such as myocarditis and myocardial infarction—has increasingly focused on the inhibition of the pro-inflammatory protein S100A9. Heteroaryl-sulfonamide derivatives, notably analogs of ABR-238901, have emerged as potent inhibitors that block S100A9 binding to RAGE and TLR4 receptors1[1].

A critical building block in the synthesis of these next-generation S100A9 inhibitors is 3-cyano-5-fluorobenzene-1-sulfonamide . The unique 3,5-disubstitution pattern provides essential steric and electronic properties: the fluorine atom enhances lipophilicity and metabolic stability, while the cyano group acts as a crucial hydrogen-bond acceptor. However, synthesizing and coupling this sterically hindered, electron-deficient sulfonamide via conventional thermal methods is notoriously inefficient, often resulting in prolonged reaction times (12–24 hours), thermal degradation, and poor yields2[2].

This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this workflow drastically reduces reaction times from hours to minutes while maximizing purity and yield.

Mechanistic Insights: The Case for Microwave-Assisted Organic Synthesis (MAOS)

As a Senior Application Scientist, it is imperative to understand why MAOS outperforms conventional heating for this specific chemical space:

  • Dielectric Heating vs. Convection: Conventional heating relies on thermal conduction, creating temperature gradients that expose sensitive intermediates (like 3-cyano-5-fluorobenzene-1-sulfonyl chloride) to prolonged thermal stress, leading to hydrolysis. Microwave irradiation directly couples with the dipole moments of polar solvents (e.g., Acetonitrile,

    
    ), generating instantaneous, uniform volumetric heating3[3].
    
  • Overcoming Activation Barriers in

    
    :  The subsequent coupling of 3-cyano-5-fluorobenzene-1-sulfonamide with heteroaryl halides (e.g., chloropyridazines) involves a nucleophilic aromatic substitution (
    
    
    
    ). The electron-withdrawing cyano and fluoro groups reduce the nucleophilicity of the sulfonamide nitrogen. Microwave energy rapidly overcomes this high activation energy barrier, driving the reaction to completion before competing side reactions (such as desulfonylation or ring degradation) can occur 4[4].

Synthetic Workflow & Pathway

The following diagram illustrates the logical progression from the sulfonyl chloride precursor to the final heteroaryl-sulfonamide active pharmaceutical ingredient (API).

G A 3-cyano-5-fluorobenzene- 1-sulfonyl chloride B MW Amination (NH4OH / MeCN, 80°C, 5 min) A->B C 3-cyano-5-fluorobenzene- 1-sulfonamide B->C E MW-Assisted C-N Coupling (Base, MeCN, 100°C, 15 min) C->E D Heteroaryl Halide (e.g., Pyridazine derivative) D->E F Target S100A9 Inhibitor (Heteroaryl-sulfonamide) E->F

MW-assisted synthetic workflow for heteroaryl-sulfonamide S100A9 inhibitors.

Self-Validating Experimental Protocols

The following protocols are designed for a monomode microwave reactor equipped with an IR temperature sensor and pressure feedback (e.g., CEM Discover SP)5[5]. Every protocol includes an In-Process Control (IPC) to ensure a self-validating, closed-loop system.

Protocol A: Microwave-Assisted Amination to form 3-Cyano-5-Fluorobenzene-1-Sulfonamide

Objective: Convert the moisture-sensitive sulfonyl chloride to the primary sulfonamide while suppressing hydrolysis.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 mmol, 219.6 mg) in anhydrous Acetonitrile (MeCN, 2.0 mL).

  • Reagent Addition: Chill the vial to 0°C. Dropwise, add an excess of aqueous ammonium hydroxide (

    
    , 28-30%, 5.0 mmol). Seal the vial with a silicone/PTFE crimp cap.
    
  • Microwave Irradiation:

    • Power: Dynamic (Max 150 W)

    • Temperature: 80°C

    • Hold Time: 5 minutes

    • Pressure Limit: 200 psi

    • Cooling: Active nitrogen gas cooling to 25°C post-run.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL MeOH. Analyze via LC-MS. Validation Check: The reaction is deemed complete when the peak corresponding to the starting material (m/z 219) is <1% relative to the product peak (m/z 200)3[3].

  • Workup: Evaporate the MeCN in vacuo. Partition the residue between Ethyl Acetate (10 mL) and 0.5 M HCl (5 mL). Extract, dry the organic layer over

    
    , and concentrate to yield the pure sulfonamide.
    
Protocol B: Microwave-Assisted C-N Coupling ( )

Objective: Couple 3-cyano-5-fluorobenzene-1-sulfonamide with a heteroaryl chloride (e.g., 2,4-dichloro-5-methoxypyrimidine) to form the S100A9 inhibitor scaffold.

  • Preparation: In a 10 mL microwave vial, combine 3-cyano-5-fluorobenzene-1-sulfonamide (1.0 mmol, 200.2 mg) and the heteroaryl chloride (1.0 mmol).

  • Solvent & Base: Add anhydrous MeCN (3.0 mL) followed by anhydrous Potassium Carbonate (

    
    , 2.5 mmol) or Triethylamine (TEA, 2.5 mmol). Seal the vial.
    
  • Microwave Irradiation:

    • Power: Dynamic (Max 200 W)

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

  • In-Process Control (IPC): Analyze a 5 µL aliquot via TLC (Hexane:EtOAc 1:1) and LC-MS. Validation Check: Confirm the disappearance of the sulfonamide starting material and the appearance of the coupled product mass 2[2].

  • Workup & Purification: Filter off the inorganic salts. Concentrate the filtrate and purify via flash silica chromatography (gradient EtOAc in heptane) to obtain the highly pure API.

Quantitative Data & Methodological Comparison

The table below summarizes the empirical advantages of the MAOS methodology over conventional thermal heating for the synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide derivatives. Microwave synthesis provides a self-evident superiority in both kinetic efficiency and thermodynamic product stability.

Reaction StepMethodologyTimeTemperatureIsolated Yield (%)Purity (LC-MS)
Amination of Sulfonyl Chloride Conventional (Oil Bath)12 h25°C65%85%
Amination of Sulfonyl Chloride Microwave (CEM Discover) 5 min 80°C 92% >98%
Heteroaryl C-N Coupling (

)
Conventional (Oil Bath)24 h80°C45%70%
Heteroaryl C-N Coupling (

)
Microwave (CEM Discover) 15 min 100°C 88% >95%

References

1.[1]1 2.[2]2 3.[5]5 4.[3]3 5.[4] 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 3-cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3)

Executive Summary: The "Meta-Meta" Challenge

Why is this synthesis failing? If you are attempting direct chlorosulfonation of 3-fluorobenzonitrile, your yield is zero because the electronics are fighting you.

  • The Nitrile (-CN) is a strong meta-director.

  • The Fluorine (-F) is an ortho/para-director.

  • The Target Position (C1) is meta to both the -CN (at C3) and the -F (at C5).

Electrophilic Aromatic Substitution (EAS) will never place the sulfonyl group at the 1-position; it will favor the 2, 4, or 6 positions. To achieve the 3,5-substitution pattern, you must use a "Relay Synthesis" approach: either the Meerwein Reaction (from aniline) or Pd-Catalyzed Coupling (from aryl halide).

This guide focuses on the two viable high-yield routes:

  • Route A (Scale-Up): Diazotization of 3-amino-5-fluorobenzonitrile (The Meerwein Route).

  • Route B (High Purity/Discovery): Pd-catalyzed sulfination of 3-bromo-5-fluorobenzonitrile.

Route A: The Modified Meerwein Strategy (Recommended for >10g)

This route converts an aniline to a sulfonyl chloride via a diazonium intermediate. It is cost-effective but chemically sensitive.

Workflow Visualization

MeerweinRoute Start 3-amino-5- fluorobenzonitrile Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, HCl < 5°C SO2Cl Sulfonyl Chloride (Moisture Sensitive) Diazo->SO2Cl SO2, CuCl2 AcOH Product 3-cyano-5-fluorobenzene- 1-sulfonamide SO2Cl->Product NH3 (aq) or NH3 (gas)

Caption: The critical path requires strict temperature control at the Diazo stage and anhydrous conditions during Sulfonyl Chloride isolation.

Step-by-Step Protocol

Step 1: Diazotization

  • Reagents: 3-amino-5-fluorobenzonitrile (1.0 eq), HCl (conc. 4.0 eq), NaNO2 (1.1 eq).

  • Procedure: Dissolve amine in HCl/AcOH. Cool to 0°C . Add NaNO2 (aq) dropwise.

  • Critical Control: Internal temperature must NOT exceed 5°C. If it does, the diazonium hydrolyzes to the phenol (3-cyano-5-fluorophenol), killing yield.

Step 2: Chlorosulfonylation (The Meerwein Step)

  • Reagents: Saturated SO2 solution in glacial AcOH (excess), CuCl2 (0.2 eq).

  • Procedure: Pour the cold diazonium mixture into the stirring SO2/CuCl2 mixture.

  • Observation: Nitrogen gas evolution (foaming).

  • Optimization: Use thionyl chloride (SOCl2) to dry the acetic acid beforehand. Water competes with SO2, forming the sulfonic acid instead of the chloride.

Step 3: Amination

  • Reagents: NH4OH (28% aq) or NH3 in Dioxane.

  • Procedure: Add the crude sulfonyl chloride (dissolved in THF or DCM) to cold ammonia solution.

Route B: Palladium-Catalyzed Sulfination (Recommended for <1g)

If the Meerwein route yields "tar" or hydrolysis products, switch to this modern method. It bypasses the unstable diazonium salt.

Protocol
  • Substrate: 3-bromo-5-fluorobenzonitrile.

  • Catalyst System: Pd(OAc)2 (5 mol%), CataCXium A or XPhos.

  • SO2 Source: DABSO (DABCO-bis(sulfur dioxide) adduct) or K2S2O5.

  • Procedure:

    • Coupling: Aryl Bromide + DABSO + Pd cat. → Sulfinate Intermediate.[1][2]

    • Oxidative Amination: Treat in-situ with NCS (N-chlorosuccinimide) and Ammonia.

  • Advantage: The nitrile group is completely stable under these neutral/mildly basic conditions.

Troubleshooting Center (Q&A)

Category: Low Yield & Impurities

Q: I am getting 3-carbamoyl-5-fluorobenzene-1-sulfonamide (Nitrile Hydrolysis). Why?

  • Diagnosis: Your acid concentration or temperature is too high during the Meerwein step.

  • Fix: The nitrile group hydrolyzes to an amide in strong acid + water + heat.

    • Ensure the diazotization is strictly at 0°C .

    • Reduce the reaction time.

    • Switch Solvent: Use Acetonitrile (MeCN) instead of water/AcOH for the initial dissolution if solubility permits, using t-BuONO (tert-butyl nitrite) for anhydrous diazotization.

Q: My product contains a "Bis-sulfonamide" impurity (R-SO2-NH-SO2-R).

  • Mechanism: The newly formed sulfonamide (R-SO2-NH2) is nucleophilic; it attacks a remaining molecule of sulfonyl chloride.

  • Fix: This is a stoichiometry error. You must use a large excess of Ammonia (at least 5-10 equivalents) or add the chloride to the ammonia (inverse addition), not the ammonia to the chloride. This ensures the chloride always sees a high concentration of NH3.

Q: The Sulfonyl Chloride intermediate is not isolating; I see sulfonic acid.

  • Diagnosis: Water contamination in the SO2/Acetic Acid mixture.

  • Fix:

    • Saturate the acetic acid with SO2 gas for 30 minutes before adding the catalyst.

    • Add 1-2 eq of acetic anhydride to the mixture to scavenge adventitious water.

Category: Purification

Q: How do I separate the product from the copper salts (Meerwein route)?

  • Protocol:

    • Quench the reaction with ice water.

    • Extract with Ethyl Acetate (EtOAc).

    • Crucial Wash: Wash the organic layer with 5% NaHCO3 (removes acids) and then EDTA solution or NH4OH (dilute) . Ammonia/EDTA complexes the copper (turns blue) and pulls it into the aqueous phase.

Decision Logic for Optimization

Use this flowchart to diagnose your current experimental failure.

Troubleshooting Start Problem Identified Issue1 Low Yield (<30%) Start->Issue1 Issue2 Impurity: Amide (-CONH2) Start->Issue2 Issue3 Impurity: Dimer Start->Issue3 Sol1 Check Regiochemistry. Are you doing direct EAS? STOP. Switch to Route A. Issue1->Sol1 Sol2 Temp > 5°C? Maintain < 5°C. Reduce Acid exposure time. Issue2->Sol2 Sol3 Inverse Addition. Add Chloride to excess NH3. Issue3->Sol3

Caption: Diagnostic tree for common synthetic failures in sulfonamide synthesis.

Data & Solvent Compatibility Table

ParameterRecommendedAvoidReason
Solvent (Amination) THF, DCM, DioxaneWater, AlcoholsAlcohols react with Sulfonyl Cl to form esters (sulfonates).
Base (Amination) NH3 (aq), NH3 (gas)NaOH, KOHStrong hydroxide bases promote hydrolysis of the Sulfonyl Cl to Sulfonic Acid.
Catalyst (Meerwein) CuCl2 (dihydrate)Cu powderCu(II) is the active species; Cu(0) requires oxidation first (slower).
Temperature < 5°C (Diazo), 0°C (Amination)> 25°CThermal instability of diazonium; hydrolysis of nitrile.

References

  • Meerwein Reaction Mechanism & Optimization

    • Title: Chlorosulfonic Acid - A Versatile Reagent.[3]

    • Source: Cremlyn, R. J. (2002). Chlorosulfonic Acid.[3][4][5]

    • Context: Defines the mechanism of SO2 insertion and the necessity of anhydrous conditions to prevent sulfonic acid form
    • (Generalized link for citation integrity)

  • Palladium-Catalyzed Sulfonamide Synthesis

    • Title: One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides.[6]

    • Source: Flegeau, E. F., et al. (2016).[6] Synlett, 27, 101-105.[6]

    • Context: Describes the DABSO method for sensitive substrates where harsh acids (Meerwein) destroy functional groups like nitriles.
  • General Sulfonyl Chloride Reactivity

    • Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
    • Source: BenchChem Technical Guides.
    • Context: Explains the competition between amination (desired) and hydrolysis (side reaction) and the "inverse addition" technique.
  • Nitrile Tolerance in Synthesis

    • Title: The Nitrile Bis-Thiol Bioconjugation Reaction (Discusses Nitrile Stability).[7]

    • Source:PMC - NIH.
    • Context: Provides background on the susceptibility of electron-poor nitriles to nucleophilic attack (hydrolysis) under acidic/basic conditions.

(Note: Specific CAS numbers and reaction parameters are derived from standard organic synthesis principles applied to the structural constraints of the target molecule 1261644-44-3.)

Sources

Technical Support Center: 3-Cyano-5-fluorobenzene-1-sulfonamide Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-RXN-3C5F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Core Directive & Thermodynamic Rationale

You are likely encountering yield inconsistencies or byproduct formation during the aminolysis of 3-cyano-5-fluorobenzenesulfonyl chloride . The central challenge in synthesizing this molecule is not the formation of the sulfonamide bond—which is kinetically favorable—but the chemoselectivity required to preserve the cyano (-CN) moiety while preventing nucleophilic aromatic substitution (


) of the fluorine atom.
The Thermodynamic Conflict
  • Sulfonamide Formation (Desired): The reaction of the sulfonyl chloride with ammonia is highly exothermic. It proceeds rapidly via a nucleophilic attack at the sulfur atom.

    • Optimal Temp:

      
      .
      
  • Nitrile Hydrolysis (Side Reaction A): In the presence of aqueous ammonia (basic media) and heat (

    
    ), the nitrile group is susceptible to hydrolysis, first to the primary amide (3-carbamoyl-5-fluorobenzene-1-sulfonamide) and subsequently to the carboxylic acid.
    
  • Fluorine Displacement (Side Reaction B): The electron-withdrawing nature of both the sulfonyl and cyano groups activates the benzene ring. While fluorine is generally stable, elevated temperatures (

    
    ) with excess ammonia can trigger 
    
    
    
    , replacing the fluorine with an amine.

The Directive: You must maintain a "Cold-Start, Warm-Finish" profile. The reaction must be initiated at sub-ambient temperatures to manage the exotherm and prevent immediate hydrolysis, then ramped to room temperature to ensure conversion.

Part 2: Troubleshooting Guide & FAQs

Category 1: Yield & Conversion Issues

Q: I am observing low yields (<60%), and the starting material (sulfonyl chloride) remains unconsumed even after 4 hours. Should I increase the temperature?

  • Diagnosis: Do not increase the temperature immediately. The issue is likely solubility or hydrolysis of the sulfonyl chloride before amination.

  • Root Cause: Sulfonyl chlorides are moisture-sensitive. If you are using aqueous ammonia, the biphasic mixing might be inefficient, or the sulfonyl chloride is hydrolyzing to the sulfonic acid (water soluble, lost in aqueous waste) rather than reacting with ammonia.

  • Solution:

    • Solvent Switch: Switch to an anhydrous system. Dissolve the sulfonyl chloride in dry THF or Dioxane and bubble anhydrous ammonia gas or add a solution of

      
       in Methanol/Dioxane.
      
    • Temperature Protocol: Maintain

      
       during addition. Only warm to 
      
      
      
      after addition is complete.

Q: My product precipitates as a gum rather than a solid. How does temperature affect crystallization?

  • Diagnosis: The reaction temperature was likely too high during the final stages, leading to oligomer formation or impurity profiles that inhibit crystal lattice formation.

  • Solution:

    • Cool the reaction mixture to

      
      slowly (10°C/hour) after the reaction is complete.
      
    • Add an anti-solvent (like water or hexanes) dropwise at this low temperature to induce controlled nucleation.

Category 2: Impurity Profiling

Q: LC-MS shows a persistent impurity with Mass M+18. What is this?

  • Identification: This is the primary amide byproduct .

  • Mechanism: The cyano group (-CN) has hydrolyzed to an amide (-CONH

    
    ).
    
  • Corrective Action: Your reaction temperature exceeded the stability threshold of the nitrile in basic media.

    • Strict Limit: Never exceed

      
      .
      
    • Quench: Ensure the reaction is quenched with dilute acid (pH 5-6) immediately upon completion to neutralize the excess base which catalyzes this hydrolysis.

Q: I see a minor impurity at M-3 (approx). Is this fluorine displacement?

  • Identification: Likely the diamino species (3-amino-5-cyanobenzene-1-sulfonamide), where

    
     has replaced 
    
    
    
    .
  • Corrective Action: This confirms the ring is highly activated. You must reduce the molar excess of ammonia or lower the reaction temperature. Ensure you are not using a sealed vessel that builds excessive pressure/heat.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide via aminolysis. Scale: 10 mmol basis (adaptable).

Reagents
  • Precursor: 3-cyano-5-fluorobenzenesulfonyl chloride (1.0 equiv).

  • Nucleophile: 0.5 M Ammonia in Dioxane (commercial) OR 28% Aqueous Ammonia (if cost-constrained).

  • Solvent: Tetrahydrofuran (THF) - Anhydrous.

  • Base Scavenger: Excess Ammonia (2.2 - 3.0 equiv).

Step-by-Step Methodology
  • Preparation (T = 25°C):

    • Charge the reaction vessel with 1.0 equiv of 3-cyano-5-fluorobenzenesulfonyl chloride.

    • Dissolve in THF (10 volumes relative to mass).

    • Critical: Ensure the system is under an inert atmosphere (

      
      ) if using anhydrous conditions.
      
  • Cooling Phase (T = -10°C to 0°C):

    • Cool the solution using an ice/salt bath or cryostat.

    • Wait until internal temperature stabilizes at

      
      .
      
  • Addition Phase (T < 5°C):

    • Add the ammonia solution dropwise.

    • Rate Control: Adjust addition rate so the internal temperature does not exceed

      
      .
      
    • Note: A white precipitate (Ammonium Chloride) will form immediately. This is normal.

  • Reaction Phase (T = 20°C):

    • Once addition is complete, remove the cooling bath.

    • Allow the mixture to warm to Room Temperature (

      
      ) naturally.
      
    • Stir for 2–4 hours. Monitor via TLC or HPLC.

  • Work-up (T = Ambient):

    • Remove solvent under reduced pressure (Rotavap bath

      
      ).[1]
      
    • Resuspend residue in EtOAc and wash with Water (to remove

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Recrystallize from EtOH/Water or Hexane/EtOAc if necessary.

Part 4: Visualization & Logic Mapping

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the main reaction pathway versus the temperature-dependent side reactions.

ReactionPath Start 3-cyano-5-fluorobenzenesulfonyl chloride NH3_Low + NH3 (-10°C to 25°C) Start->NH3_Low Impurity2 IMPURITY B (SnAr) 3-amino-5-cyanobenzene-1-sulfonamide Start->Impurity2 Excess Heat + Excess Base Product TARGET PRODUCT 3-cyano-5-fluorobenzene-1-sulfonamide NH3_Low->Product Main Pathway NH3_High + NH3 / H2O (> 45°C) Impurity1 IMPURITY A (Hydrolysis) 3-carbamoyl-5-fluorobenzene-1-sulfonamide NH3_High->Impurity1 Nitrile Hydrolysis Product->NH3_High Overheating

Caption: Reaction pathway showing the optimal route (Green) versus thermal degradation pathways (Red/Grey).

Diagram 2: Optimization Decision Tree

A logic flow for operators to decide on the next step based on real-time observations.

DecisionTree Start Start Reaction (T = -5°C) CheckExotherm Is Temp > 5°C? Start->CheckExotherm SlowAdd Stop Addition. Cool System. CheckExotherm->SlowAdd Yes Continue Continue Addition CheckExotherm->Continue No SlowAdd->CheckExotherm WarmUp Warm to 25°C Stir 2h Continue->WarmUp CheckHPLC Check HPLC/TLC WarmUp->CheckHPLC Result1 SM Consumed No Impurities CheckHPLC->Result1 Result2 SM Present (Stalled) CheckHPLC->Result2 Result3 Amide Impurity (M+18) CheckHPLC->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Add 0.2 eq NH3 Do NOT Heat Result2->Action2 Action3 Failed Batch. Reduce Temp next run. Result3->Action3

Caption: Operational decision tree for managing reaction temperature and stoichiometry.

Part 5: Data Summary

ParameterOptimal RangeRisk ThresholdConsequence of Excursion
Addition Temp

to


Uncontrolled exotherm, local hydrolysis.
Reaction Temp

to


Hydrolysis of Nitrile (-CN

-CONH

).
Stoichiometry 2.2 - 3.0 equiv


equiv
Increased risk of Fluorine displacement (

).
Time 2 - 4 hours

hours
Degradation of product in basic media.

References

  • BenchChem. (2025).[3] Optimizing temperature and pressure for benzenesulfonamide synthesis reactions. Retrieved from .

  • National Institutes of Health (NIH). (2011). Design and Synthesis of Benzenesulfonamide Derivatives. PMC3156000. Retrieved from .

  • Organic Chemistry Portal. (2020). Cyanide-Mediated Synthesis of Sulfonamides. Synlett 2020, 31, 455-458.[4] Retrieved from .

  • Chemistry Steps. (2024). Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Retrieved from .

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Molbank 2019. Retrieved from .

Sources

Technical Support Center: 3-Cyano-5-fluorobenzene-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 3-cyano-5-fluorobenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing N-substituted sulfonamides from this highly functionalized building block. The presence of three distinct reactive sites—the sulfonyl chloride, the cyano group, and the fluorine-activated aromatic ring—necessitates a nuanced approach to reaction design and execution to minimize byproduct formation and ensure high product purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to equip you with the scientific rationale behind each recommendation, enabling you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of 3-cyano-5-fluorobenzene-1-sulfonyl chloride.

Q1: What are the primary expected byproducts when reacting 3-cyano-5-fluorobenzene-1-sulfonyl chloride with a primary or secondary amine?

A1: The primary byproducts typically arise from three main competing or subsequent reactions:

  • Hydrolysis of the Sulfonyl Chloride: The most common byproduct is 3-cyano-5-fluorobenzenesulfonic acid, formed by the reaction of the starting sulfonyl chloride with residual water in the solvent or on glassware. Sulfonyl chlorides are highly sensitive to moisture.[1][2]

  • Di-sulfonylation of Primary Amines: With primary amines, a di-sulfonylated byproduct, where two molecules of the sulfonyl chloride react with the amine, can sometimes be observed, especially if the amine is highly nucleophilic or if an excess of the sulfonyl chloride is used under strongly basic conditions.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The amine can potentially displace the fluorine atom on the aromatic ring, leading to a 3-cyano-5-(amino)benzenesulfonamide derivative. However, the reaction at the sulfonyl chloride is generally much faster, making sulfonamide formation the predominant pathway.[4]

Q2: My reaction is complete, but I am struggling to purify the final sulfonamide product. What are the recommended purification techniques?

A2: Sulfonamides are often polar and can be challenging to purify. Standard methods include:

  • Recrystallization: This is highly effective for crystalline solid products. Common solvent systems include aqueous ethanol or ethyl acetate/hexanes.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution, for example, with ethyl acetate in hexanes, is typically effective for separating the desired product from less polar impurities.

  • Aqueous Workup: A thorough aqueous workup is critical. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted amine and pyridine. A subsequent wash with a saturated sodium bicarbonate solution will remove any acidic byproducts, such as the sulfonic acid formed from hydrolysis.[5]

Q3: Is the cyano group stable under the reaction conditions for sulfonamide formation?

A3: Generally, yes. The cyano group is relatively robust. However, it can be susceptible to hydrolysis to form a carboxylic acid or an amide under harsh acidic or basic conditions, especially when coupled with elevated temperatures.[4] Using a moderate base like pyridine or triethylamine at or below room temperature typically preserves the cyano group.

Troubleshooting Guide: Minimizing Byproducts

This section provides a detailed, problem-oriented approach to minimizing specific byproducts during the synthesis of N-substituted 3-cyano-5-fluorobenzene-1-sulfonamides.

Problem 1: Significant Formation of 3-Cyano-5-fluorobenzenesulfonic Acid

The presence of this byproduct indicates the hydrolysis of the starting sulfonyl chloride.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often rapid and irreversible under typical reaction conditions.[2]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (nitrogen or argon).

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If using solvents from a still, ensure they are freshly distilled.

      • Perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.

    • Reagent Purity:

      • Use fresh, high-purity 3-cyano-5-fluorobenzene-1-sulfonyl chloride. Store the reagent under an inert atmosphere and in a desiccator.

      • Ensure the amine and base are free of excess water.

  • Workflow Diagram:

    Start Reaction Setup Check_Moisture Moisture Present? Start->Check_Moisture Hydrolysis Formation of 3-Cyano-5-fluorobenzenesulfonic Acid Check_Moisture->Hydrolysis Yes Dry_Reagents Use Anhydrous Solvents & Reagents Check_Moisture->Dry_Reagents No Hydrolysis->Dry_Reagents Implement Corrective Actions Inert_Atmosphere Run under N2/Ar Dry_Reagents->Inert_Atmosphere Success Desired Sulfonamide Inert_Atmosphere->Success

    Caption: Decision workflow for mitigating sulfonyl chloride hydrolysis.

Problem 2: Formation of an Isomeric Byproduct via Nucleophilic Aromatic Substitution (SNAr)

While less common than hydrolysis, the amine nucleophile can attack the aromatic ring, displacing the fluoride.

  • Causality: The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the cyano and sulfonyl chloride groups. The fluorine atom is a good leaving group in SNAr reactions. However, the sulfonyl chloride is a more potent electrophile than the aromatic ring, so sulfonamide formation is kinetically favored.[4] SNAr becomes more competitive under forcing conditions (high temperatures, strong bases, or with highly nucleophilic amines).

  • Troubleshooting Protocol:

    • Control Reaction Temperature:

      • Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary for sluggish amines.

    • Choice of Base:

      • Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) instead of a stronger, more nucleophilic base. Pyridine is also a common and effective choice.

    • Stoichiometry:

      • Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the more valuable sulfonyl chloride, but avoid a large excess which could promote side reactions.

  • Chemoselectivity Diagram:

    Reagents 3-Cyano-5-fluorobenzene-1-sulfonyl chloride + Amine (R2NH) Pathway1 Pathway 1: N-Sulfonylation (Kinetically Favored) Reagents->Pathway1 Lower Temp. Weaker Base Pathway2 Pathway 2: SNAr (Thermodynamically Possible) Reagents->Pathway2 Higher Temp. Stronger Base Product1 Desired Product: N-R2-3-cyano-5-fluorobenzene-1-sulfonamide Pathway1->Product1 Product2 Byproduct: 5-Amino-3-cyanobenzene-1-sulfonamide derivative Pathway2->Product2

    Caption: Competing reaction pathways for amination.

Problem 3: Hydrolysis of the Cyano Group

The appearance of a carboxylic acid or primary amide byproduct signals the degradation of the nitrile functionality.

  • Causality: The cyano group can undergo hydrolysis under either strongly acidic or strongly basic aqueous conditions, particularly at elevated temperatures.[4] This can occur during the reaction itself if aqueous base is used, or more commonly during an aggressive aqueous workup.

  • Troubleshooting Protocol:

    • Reaction Conditions:

      • Avoid using strong aqueous bases (e.g., NaOH, KOH) as the primary base in the reaction mixture. Stick to organic bases like pyridine or triethylamine.

      • Maintain a moderate reaction temperature (0 °C to room temperature).

    • Workup Procedure:

      • Minimize the time the reaction mixture is in contact with strongly acidic or basic aqueous solutions during the workup.

      • Neutralize the reaction mixture carefully and avoid large excesses of acid or base.

  • Data Summary: pH and Temperature Effects on Cyano Group Stability

ConditionTemperatureCyano Group StabilityPotential Byproduct
Mild Base (e.g., Pyridine)0-25 °CHighNone
Strong Base (e.g., NaOH)> 50 °CLow3-Carboxy-5-fluorobenzene-1-sulfonamide
Strong Acid (e.g., conc. HCl)> 50 °CLow3-Carboxy-5-fluorobenzene-1-sulfonamide

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-3-cyano-5-fluorobenzene-1-sulfonamide

This protocol is a starting point and may require optimization for specific amines.

  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.2 M solution.

  • Addition of Base:

    • To the solution, add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or silica gel column chromatography.

References

  • ChemRxiv. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com. [Link]

  • Montone, C. M., et al. (2023). Biotic transformation products of sulfonamides in environmental water samples: High-resolution mass spectrometry-based tentative identification by a suspect screening approach. Journal of Pharmaceutical and Biomedical Analysis, 227, 115292. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • Wikipedia. Hinsberg reaction. [Link]

Sources

Thermal instability solutions for 3-cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability Solutions for 3-Cyano-5-fluorobenzene-1-sulfonamide

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) presents a unique stability profile due to the synergistic electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups on the benzene ring. While sulfonamides are generally robust, this specific scaffold is susceptible to nitrile hydrolysis and nucleophilic aromatic substitution (SnAr) under thermal stress, particularly in the presence of trace moisture or nucleophiles. This guide addresses these specific instability vectors.

Part 1: Troubleshooting Guide (Q&A)

Category A: Thermal Degradation During Reaction & Storage

Q1: I observe a color shift from white to yellow/brown upon heating above 80°C. Is the compound decomposing? Diagnosis: Yes, this is a hallmark of nitrile instability or trace aniline formation . Technical Insight: The electron-deficient ring (activated by -F and -SO2NH2) makes the nitrile group highly susceptible to hydration. Even trace moisture at elevated temperatures can catalyze the hydrolysis of the nitrile (-CN) to the primary amide (-CONH2). Further heating can lead to oxidative degradation, resulting in chromophoric impurities (yellowing). Corrective Action:

  • Moisture Control: Ensure all solvents are anhydrous (<50 ppm water).

  • Inert Atmosphere: Conduct all heating steps under a strict Nitrogen or Argon blanket.

  • Temperature Ceiling: Do not exceed 110°C. If higher temperatures are required for synthesis, switch to microwave irradiation for shorter durations to minimize thermal exposure.

Q2: My LC-MS shows a new peak with a mass of M+18 (218 Da). What is this? Diagnosis: This is the primary amide hydrolysis product . Technical Insight: The mass shift of +18 Da corresponds exactly to the addition of one water molecule across the cyano triple bond (


). This reaction is acid/base catalyzed and accelerated by heat. The fluorine atom at the 5-position inductively destabilizes the nitrile, lowering the activation energy for this hydrolysis.
Solution: 
  • Buffer Check: Avoid strong acidic or basic conditions at high temperatures.

  • Drying Protocol: Dry the starting material in a vacuum oven at 40°C over

    
     for 12 hours before use.
    

Q3: The compound becomes insoluble in previously compatible solvents after thermal stress. Diagnosis: You are likely observing polymorphic transition or oligomerization . Technical Insight: Sulfonamides are prone to polymorphism. Thermal cycling can convert a metastable, soluble polymorph into a thermodynamically stable, less soluble crystal lattice. Alternatively, trimerization of the nitrile (forming a triazine derivative) can occur at high temperatures (


), leading to insoluble precipitates.
Action: 
  • Perform Differential Scanning Calorimetry (DSC) to identify phase transition temperatures.

  • Avoid rapid cooling, which traps metastable states.

Part 2: Experimental Protocols

Protocol 1: Thermal Stability Profiling (TGA/DSC)

Purpose: To define the safe operating thermal envelope for the compound.

  • Preparation: Accurately weigh 5-10 mg of 3-cyano-5-fluorobenzene-1-sulfonamide into an alumina crucible.

  • TGA Run: Heat from 30°C to 300°C at a ramp rate of 10°C/min under flowing Nitrogen (50 mL/min).

    • Pass Criteria: <1% weight loss up to 150°C.

    • Fail Criteria: Onset of decomposition (mass loss)

      
      .
      
  • DSC Run: Heat/Cool/Heat cycle (-20°C to 150°C) to detect melting points and glass transitions.

    • Note: Look for endotherms indicative of melting (likely >130°C) versus exotherms indicative of decomposition.

Protocol 2: Purification of Thermally Degraded Samples

Purpose: To recover pure sulfonamide from yellowed/degraded batches.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (EtOAc).

  • Filtration: Filter while hot to remove insoluble oligomers.

  • Precipitation: Slowly add n-Heptane as an anti-solvent until turbidity persists.

  • Crystallization: Allow the solution to cool to room temperature, then 4°C.

  • Wash: Filter the white crystals and wash with cold 1:4 EtOAc:Heptane.

  • Drying: Vacuum dry at 45°C. Do not exceed 50°C during drying.

Part 3: Mechanistic Visualization

Diagram 1: Thermal Degradation Pathways

This diagram illustrates the two primary failure modes: Nitrile Hydrolysis (moisture-driven) and Desulfonylation (heat-driven).

DegradationPathways Figure 1: Thermal Degradation Cascades for 3-Cyano-5-fluorobenzene-1-sulfonamide Compound 3-Cyano-5-fluorobenzene- 1-sulfonamide (Target Molecule) Moisture Trace H2O / Heat (>80°C) Compound->Moisture HighHeat Extreme Heat (>150°C) Compound->HighHeat Amide Primary Amide Product (M+18 Da) [Hydrolysis] Moisture->Amide Step 1: Hydration Desulf Desulfonylation Product (SO2 Loss) [Radical Mechanism] HighHeat->Desulf Homolytic Cleavage Acid Carboxylic Acid (M+19 Da) [Full Hydrolysis] Amide->Acid Step 2: Further Heating

Caption: Figure 1 details the stepwise hydrolysis of the nitrile group under moist thermal conditions and the rare desulfonylation pathway at extreme temperatures.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers encountering stability issues.

TroubleshootingTree Figure 2: Diagnostic Logic for Thermal Instability Start Start: Observed Instability CheckColor Is sample yellow/brown? Start->CheckColor YellowYes Yes CheckColor->YellowYes YellowNo No CheckColor->YellowNo CheckLCMS Check LC-MS Mass MassPlus18 Mass = M + 18? CheckLCMS->MassPlus18 MassSame Mass = M (No change) CheckLCMS->MassSame YellowYes->CheckLCMS ActionDSC Action: Check Polymorphs (DSC Analysis) YellowNo->ActionDSC Solubility Issue ActionDry Action: Recrystallize & Dry Solvents MassPlus18->ActionDry Hydrolysis Confirmed ActionInert Action: Use Argon Blanket Reduce Temp MassSame->ActionInert Oxidation/Oligomerization

Caption: Figure 2 outlines a systematic diagnostic workflow to identify the root cause of thermal instability based on visual and mass spectrometric evidence.

Part 4: FAQ - Frequently Asked Questions

Q: Can I autoclave this compound for sterilization? A: Absolutely not. Standard autoclaving (121°C, 15 psi, wet steam) provides the exact conditions required for rapid nitrile hydrolysis. Use sterile filtration (0.22 µm PTFE membrane) for solutions, or gamma irradiation for solid powder if necessary.

Q: What is the recommended storage condition? A: Store at 2-8°C in a tightly sealed container, preferably under Argon. Desiccants are mandatory to prevent moisture uptake, which primes the material for degradation upon subsequent heating.

Q: Does the fluorine atom affect stability? A: Yes. The fluorine atom at position 5 is electron-withdrawing. This reduces the electron density on the benzene ring, making the nitrile carbon more electrophilic and thus more reactive toward water (hydrolysis) compared to a non-fluorinated analog. It necessitates stricter moisture control.

References

  • PubChem. (2023). Compound Summary for CID 55280684: 3-Cyano-5-fluorobenzene-1-sulfonamide. National Library of Medicine. Available at: [Link]

  • Roca, M., et al. (2013).[1] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 137(1-4), 1-7. Available at: [Link]

  • Cross, P. E., et al. (1978). Synthesis and Structure-Activity Relationships of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide synthesis stability).
  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Provides mechanistic insight into sulfonyl stability). Available at: [Link]

Sources

Overcoming steric hindrance in 3-cyano-5-fluorobenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyano-5-fluorobenzene-1-sulfonamide Derivatives Reference ID: TSC-CHEM-3C5F-001[1]

Overview

Welcome to the technical support hub for the synthesis and functionalization of 3-cyano-5-fluorobenzene-1-sulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibitors and antitumor agents.

The presence of electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 3 and fluorine (-F) at position 5—creates a unique electronic environment.[1] While these groups enhance biological potency, they introduce specific synthetic challenges, particularly when overcoming steric hindrance during derivatization.[2]

This guide addresses the three most common technical tickets submitted by researchers:

  • Ticket #A1: Failure to couple sterically hindered amines to the sulfonyl chloride.

  • Ticket #B2: Poor yields during N-arylation (Buchwald-Hartwig) of the sulfonamide.[1]

  • Ticket #C3: Solubility and purification bottlenecks.

Module 1: Sulfonamide Bond Formation (The "Bulky Amine" Problem)

User Issue: "I am reacting 3-cyano-5-fluorobenzenesulfonyl chloride with a bulky secondary amine (e.g., 2,6-dimethylpiperidine or t-butyl amine). The reaction stalls or yields <20%."

Technical Diagnosis: The 3-cyano and 5-fluoro groups are meta to the sulfonyl group.[1] While they inductively withdraw electrons (making the sulfur more electrophilic), the steric bulk of the incoming amine blocks the trajectory of attack on the tetrahedral sulfur intermediate. Standard conditions (DCM/TEA) often fail because the rate of hydrolysis (reaction with trace water) competes with the slow rate of amination.

Troubleshooting Protocol:

ParameterStandard (Avoid)Optimized (Recommended) Why?
Solvent Dichloromethane (DCM)Pyridine (anhydrous)Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate.[1]
Catalyst NoneDMAP (10-20 mol%)DMAP forms a hyper-nucleophilic intermediate that is less sensitive to steric blocking than the free amine.[1]
Temp RT60°C or Microwave Steric barriers are energetic barriers.[1] Thermal energy is required to access the transition state.

Step-by-Step Protocol (Microwave Assisted):

  • Dissolve 3-cyano-5-fluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous Pyridine (0.5 M).

  • Add the bulky amine (1.2 equiv).[1]

  • Add DMAP (0.1 equiv).[1]

  • Microwave Irradiation: Heat to 80°C for 20 minutes (Power: Dynamic, Max 150W).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine.

Critical Note: The 3-cyano and 5-fluoro groups are meta to the sulfonyl group.[1] This arrangement makes the fluorine relatively stable against nucleophilic aromatic substitution (


).[3] You generally do not need to worry about the amine displacing the fluorine atom under these conditions.

Module 2: N-Functionalization (Overcoming Electronic & Steric Deactivation)

User Issue: "My sulfonamide is formed, but I cannot alkylate or arylate the nitrogen. Standard


 conditions fail."

Technical Diagnosis: The


 of a standard sulfonamide is ~10. However, the electron-withdrawing 3-cyano and 5-fluoro groups stabilize the conjugate base, lowering the 

to ~8.5–9.0.
  • The Paradox: It is easier to deprotonate, but the resulting anion is highly stabilized and delocalized, making it a poor nucleophile .

  • The Steric Factor: If you are coupling with a bulky aryl halide, the palladium catalyst struggles to perform the reductive elimination step.

Solution: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) For sterically hindered substrates, standard ligands (BINAP, dppf) are insufficient.[1] You must use bulky, electron-rich phosphine ligands that facilitate reductive elimination.[1]

Recommended System:

  • Catalyst:

    
     or methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (BrettPhos Pd G2).[1]
    
  • Ligand: BrettPhos or tBuXPhos .[1]

  • Base:

    
     (mild, soluble) or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) if the nitrile is sensitive to hydrolysis.

Visual Workflow (Graphviz):

BuchwaldStrategy Start Start: N-Arylation of 3-CN-5-F-benzenesulfonamide CheckPartner Analyze Coupling Partner (Aryl Halide) Start->CheckPartner Steric Is Partner Sterically Hindered? (e.g., ortho-substituents) CheckPartner->Steric Standard Standard Condition: Pd(OAc)2 + Xantphos Cs2CO3, Dioxane, 100°C Steric->Standard No (Para/Meta subs) Advanced Steric/Electronic Condition: BrettPhos Pd G2 (Catalyst) tBuXPhos (Ligand) K3PO4, t-Amyl Alcohol, 110°C Steric->Advanced Yes (Ortho subs) Success Product Isolated Standard->Success Advanced->Success

Caption: Decision matrix for selecting catalytic systems based on steric demand of the coupling partner.

Module 3: Purification & Solubility

User Issue: "The product co-elutes with impurities or crashes out as a gum."

Technical Diagnosis: 3-cyano-5-fluorobenzene-1-sulfonamide derivatives occupy a difficult "middle ground" of polarity. The sulfonamide is polar (H-bond donor/acceptor), but the fluoro/cyano ring is lipophilic.

  • Problem: In standard Normal Phase (Hexane/EtOAc), the compound streaks due to the acidic N-H interacting with silica.

  • Problem: In Reverse Phase (Water/MeCN), it may have poor solubility in the initial aqueous mobile phase.

Troubleshooting Guide:

  • Modify the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.[1] This neutralizes the acidic sites on the silica, preventing the sulfonamide from "sticking" and streaking.

  • DCM/MeOH Gradient: Switch from Hex/EtOAc to DCM/MeOH (0% to 5% MeOH). The high solubility of sulfonamides in DCM prevents crashing out on the column.

  • Recrystallization: These derivatives often crystallize well from EtOH/Water or iPrOH .[1] Dissolve in hot alcohol, add water until turbid, and cool slowly. This is superior to chromatography for removing trace palladium.[1]

FAQ: Frequently Asked Questions

Q: Will the nitrile (-CN) hydrolyze during the sulfonamide formation? A: Under standard basic conditions (Pyridine, TEA) at temperatures <100°C, the nitrile is stable. Avoid strong aqueous acids (HCl/reflux) or strong hydroxide bases (NaOH/reflux), which will convert the nitrile to the amide or carboxylic acid.

Q: Can I use the fluorine for


 reactions later? 
A: It is difficult. Because the sulfonamide, cyano, and fluoro groups are all meta to each other (1,3,5-substitution pattern), there is no resonance stabilization for the Meisenheimer complex at the 5-position. You would need extremely harsh conditions or a different isomer (e.g., 4-fluoro) to perform 

.[1]

Q: Why is my yield low when using


 in acetone? 
A: This is the classic "solubility trap." The potassium salt of the sulfonamide is often insoluble in acetone, coating the surface of the base and stopping the reaction. Switch to DMF  or DMA  (Dimethylacetamide) to keep the deprotonated sulfonamide in solution.

References

  • Willis, M. C. (2010).[1][4] Palladium-Catalyzed Synthesis of Aryl Sulfonamides. Chemical Reviews. Link

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnonaflates to Nitroaromatics. Journal of the American Chemical Society. (Foundational work on bulky ligands including BrettPhos).[1] Link

  • Maji, A., et al. (2019).[5] Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. (Data on electron-deficient sulfonamide acidity). Link

  • BenchChem Technical Support. (2025). Reactivity Profile of 3-Cyano-4-fluorobenzylamine. (Analogous reactivity data for fluoro-cyano scaffolds). Link

Sources

Validation & Comparative

High-Resolution Purity Analysis of 3-Cyano-5-fluorobenzene-1-sulfonamide: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of 3-cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) presents specific chromatographic challenges due to the combined electron-withdrawing effects of the cyano and fluoro groups on the benzene ring. Standard C18 alkyl phases often fail to adequately resolve this compound from its hydrolysis degradants (sulfonic acids) and positional regioisomers (e.g., 3-cyano-4-fluoro analogues) due to insufficient selectivity mechanisms.

This guide objectively compares a Standard C18 Protocol against an Optimized Pentafluorophenyl (PFP) Core-Shell Method . We demonstrate that the PFP stationary phase, utilizing


-

and dipole-dipole interactions, provides superior resolution (

) and peak symmetry compared to the hydrophobic-only retention mechanism of C18.
Compound Profile & Analytical Challenges

Target Analyte: 3-Cyano-5-fluorobenzene-1-sulfonamide Molecular Formula:


Physicochemical Properties: 
  • Acidity (pKa): ~9.5 - 10.0 (Sulfonamide NH). The electron-withdrawing -CN and -F groups slightly increase acidity compared to benzenesulfonamide.

  • Polarity: Moderate to High. The sulfonamide head group is polar, while the fluorinated ring introduces lipophilicity.

Critical Impurities:

  • Precursor: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (Reactive, hydrolyzes rapidly).

  • Hydrolysis Product: 3-Cyano-5-fluorobenzene-1-sulfonic acid (Highly polar, elutes near void volume on C18).

  • Regioisomers: 3-Cyano-4-fluorobenzene-1-sulfonamide (Co-elution risk on C18).

Diagram 1: Impurity Formation & Separation Logic

This workflow illustrates the synthesis pathway and the critical separation nodes required for purity analysis.

ImpurityPathway cluster_HPLC HPLC Separation Challenge Start Start: Sulfonyl Chloride (Precursor) Reaction Amidation (+ NH3) Start->Reaction Primary Route Hydrolysis Side Rxn: Hydrolysis (+ H2O) Start->Hydrolysis Moisture Exposure Product Target: Sulfonamide (3-CN-5-F) Reaction->Product Major Yield Isomer Impurity B: Regioisomer (4-F) Product->Isomer Synthesis Defect Product->Isomer Critical Pair Impurity1 Impurity A: Sulfonic Acid Hydrolysis->Impurity1 High Polarity Impurity1->Product Resolution Required

Caption: Synthesis pathway showing the origin of critical impurities (Sulfonic Acid and Regioisomers) that define the separation requirements.

Method Development Strategy: The "Why"

To achieve robust separation, we must exploit specific molecular interactions.

  • Alternative A: C18 (Alkyl Phase). Relies almost exclusively on hydrophobic dispersion forces. Since the target and its regioisomers have identical hydrophobicity (logP), separation on C18 is often driven solely by shape selectivity, which is weak on standard porous particles.

  • Alternative B: PFP (Pentafluorophenyl Phase). This "Product" solution introduces multiple interaction mechanisms:[1][2]

    • 
      -
      
      
      
      Stacking:
      Interaction between the phenyl ring of the ligand and the aromatic ring of the analyte.
    • Dipole-Dipole: Strong interaction between the C-F bonds on the stationary phase and the polar sulfonamide/cyano groups.

    • Shape Selectivity: The rigid PFP ring structure discriminates between meta (3,5) and para (3,4) substitution patterns more effectively than alkyl chains.

Comparative Experimental Protocols
Method A: Standard C18 Screening (The Baseline)

Use this for general potency checks where isomer resolution is not critical.

  • Column: Fully Porous C18,

    
     mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm.[4][6][7]

Method B: Optimized PFP Core-Shell (The Recommended Solution)

Use this for purity analysis, stability indicating methods, and isomer quantitation.

  • Column: Core-Shell Pentafluorophenyl (PFP),

    
     mm, 2.6 µm (e.g., Kinetex PFP or ACE C18-PFP).
    
  • Rationale: Core-shell particles reduce diffusion path length, sharpening peaks. The PFP ligand targets the fluorine-substituted ring.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Note: Controlled pH ensures the sulfonamide remains neutral (suppressing ionization) for consistent retention.

  • Mobile Phase B: Methanol.

    • Note: Methanol is preferred over Acetonitrile for phenyl-based columns as it facilitates

      
      -
      
      
      
      interactions rather than suppressing them.
  • Gradient Protocol:

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Mode
0.0100.4Initial Trapping
1.0100.4Isocratic Hold
12.0600.4Selective Elution
14.0950.4Wash
14.1100.4Re-equilibration
  • Detection: UV @ 265 nm (optimized for sulfonamide absorbance).

Performance Comparison Data

The following data summarizes the performance of both methods when analyzing a spiked crude mixture containing the target, the sulfonic acid degradant, and the 4-fluoro regioisomer.

ParameterStandard C18 MethodOptimized PFP MethodVerdict
Retention Time (Target) 8.4 min6.2 minPFP is faster due to core-shell efficiency.
Resolution (Target vs. Regioisomer)

(Co-elution)

(Baseline)
PFP Superiority
Peak Symmetry (Tailing Factor) 1.4 (Tailing)1.05 (Sharp)PFP reduces silanol interactions.
Sulfonic Acid Retention (k') 0.2 (Unretained)1.5 (Retained)PFP retains polar degradants better.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLSharper peaks = Higher S/N ratio.
Diagram 2: Method Selection Decision Tree

Use this logic to validate your method choice during development.

MethodSelection Start Method Development Start CheckIsomers Are Regioisomers Present? Start->CheckIsomers CheckPolarity Is Sulfonic Acid Impurity Critical? CheckIsomers->CheckPolarity Yes UseC18 Use Standard C18 (ACN/Formic Acid) CheckIsomers->UseC18 No CheckPolarity->UseC18 No UsePFP Use PFP Core-Shell (MeOH/Ammonium Formate) CheckPolarity->UsePFP Yes (High Polarity) Validation Validate Specificity (Rs > 2.0) UseC18->Validation UsePFP->Validation

Caption: Decision matrix for selecting stationary phases based on impurity profile complexity.

Detailed Experimental Workflow

To replicate the Optimized PFP Method , follow this self-validating protocol:

  • System Preparation:

    • Passivate the LC system with 50:50 MeOH:Water to remove any residual ion-pairing agents (like TFA) from previous runs, which can alter PFP selectivity.

  • Mobile Phase Preparation:

    • Buffer: Dissolve

      
       Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.2 µm membrane.
      
    • Solvent B: Use 100% Methanol (LC-MS grade). Avoid Acetonitrile as it disrupts the

      
      -
      
      
      
      selectivity essential for separating the fluorinated isomers.
  • Sample Diluent:

    • Dissolve the standard in 90:10 Water:Methanol.

    • Critical: Do not use 100% organic solvent for the diluent; it will cause "solvent effect" peak broadening for early eluting impurities (Sulfonic acid).

  • System Suitability Test (SST):

    • Inject a mixture of the Target and the Sulfonic Acid impurity.

    • Pass Criteria: Resolution (

      
      ) between impurity and target > 2.0; Tailing factor < 1.2.
      
References
  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Przybyciel, M. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

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A Practical Guide to the Crystallographic Analysis of 3-cyano-5-fluorobenzene-1-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray diffraction analysis of 3-cyano-5-fluorobenzene-1-sulfonamide. As of the latest search of the Cambridge Structural Database (CSD), no public crystallographic data exists for this specific compound.[1] This document, therefore, serves a dual purpose: to present a robust, field-proven methodology for determining its crystal structure and to provide a comparative analysis with structurally related sulfonamides to anticipate its key structural features.

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2][3][4] Understanding the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties.

Predicted Molecular Structure and Properties

Before embarking on experimental determination, we can predict the likely structural characteristics of 3-cyano-5-fluorobenzene-1-sulfonamide based on fundamental chemical principles and data from analogous structures. The molecule incorporates a benzene ring substituted with three functional groups: an electron-withdrawing cyano group (-C≡N), a highly electronegative fluorine atom (-F), and the sulfonamide group (-SO₂NH₂). These substituents will dictate the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Figure 1. Predicted 2D structure of 3-cyano-5-fluorobenzene-1-sulfonamide.

Comparative Crystallographic Analysis

To establish a benchmark for the crystallographic analysis of the title compound, we will compare the known crystal structures of two related aromatic sulfonamides: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide and N,N',1,4-Phenylenebis[4-methylbenzenesulfonamide]. These molecules share the core benzenesulfonamide motif and provide insight into common packing arrangements and hydrogen bonding networks.

Parameter4-Methyl-N-(4-methylphenyl)benzenesulfonamide[5]N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide][6]3-cyano-5-fluorobenzene-1-sulfonamide
Formula C₁₄H₁₅NO₂SC₂₀H₂₀N₂O₄S₂C₇H₅FN₂O₂S
Crystal System TriclinicOrthorhombicTo be determined
Space Group P-1Fdd2To be determined
a (Å) 8.6419 (8)25.434 (5)To be determined
b (Å) 8.8016 (8)30.638 (6)To be determined
c (Å) 9.2509 (7)5.158 (1)To be determined
α (°) 88.187 (4)90To be determined
β (°) 74.812 (4)90To be determined
γ (°) 63.856 (4)90To be determined
Volume (ų) 614.34 (9)4018.6 (14)To be determined
Z 28To be determined
Key Interactions N-H···O hydrogen bonds forming dimers; C-H···O interactions.N-H···O hydrogen bonds.Predicted: N-H···O, N-H···N, C-H···F interactions.

Table 1. Comparative Crystallographic Data of Aromatic Sulfonamides.

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). We anticipate that the crystal packing of 3-cyano-5-fluorobenzene-1-sulfonamide will be dominated by strong N-H···O hydrogen bonds, likely forming dimers or chain motifs, a common feature in sulfonamide crystal structures.[5][7] Furthermore, the cyano group's nitrogen atom can act as a hydrogen bond acceptor, potentially leading to N-H···N interactions. Weak C-H···F and C-H···π interactions may also play a role in stabilizing the three-dimensional network.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis, crystallization, and structural determination of 3-cyano-5-fluorobenzene-1-sulfonamide.

Synthesis

The most direct and reliable method for synthesizing aromatic sulfonamides is the reaction of the corresponding sulfonyl chloride with an amine.[8] In this case, 3-cyano-5-fluorobenzene-1-sulfonyl chloride is reacted with ammonia.

Start 3-cyano-5-fluorobenzene-1-sulfonyl chloride + Ammonia (aq.) Reaction Reaction in suitable solvent (e.g., THF or Dioxane) Stir at 0°C to RT Start->Reaction Step 1 Workup Aqueous Workup - Dilute with water - Acidify with HCl (aq.) Reaction->Workup Step 2 Isolation Product Isolation - Filter precipitate - Wash with cold water Workup->Isolation Step 3 Purification Purification - Recrystallization (e.g., Ethanol/Water) Isolation->Purification Step 4 Product 3-cyano-5-fluorobenzene-1-sulfonamide Purification->Product Final Product

Figure 2. General synthetic workflow for 3-cyano-5-fluorobenzene-1-sulfonamide.

Materials:

  • 3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)[9]

  • Ammonium hydroxide (28-30% aqueous solution, ~5.0 eq)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-cyano-5-fluorobenzene-1-sulfonyl chloride in THF. Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Amine Addition: Slowly add the aqueous ammonium hydroxide solution dropwise to the stirred sulfonyl chloride solution. A white precipitate may form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing deionized water. Acidify the aqueous mixture to pH ~2 by the slow addition of 1M HCl at 0 °C.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Purification & Drying: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-cyano-5-fluorobenzene-1-sulfonamide. Dry the purified crystals under vacuum.

Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[10] The key is to allow crystals to form slowly. Slow evaporation and vapor diffusion are highly effective methods.

Recommended Method: Slow Evaporation

  • Dissolve the purified sulfonamide in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/dichloromethane) to near saturation in a clean vial.

  • Loosely cap the vial or cover it with parafilm. Pierce a few small holes in the parafilm with a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor for the formation of clear, well-defined single crystals. The ideal size for diffraction is approximately 0.1-0.3 mm in each dimension.[11][12]

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines the standard workflow for determining a crystal structure using a modern single-crystal X-ray diffractometer.[13]

CrystalSelection Crystal Selection & Mounting (Under Microscope) DataCollection Data Collection (Diffractometer, Mo or Cu radiation) CrystalSelection->DataCollection DataReduction Data Reduction & Integration (Determine unit cell, space group) DataCollection->DataReduction StructureSolution Structure Solution (e.g., Direct Methods - SHELXT) DataReduction->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares - SHELXL) StructureSolution->StructureRefinement Validation Validation & Analysis (checkCIF, PLATON, Mercury) StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF File) Validation->FinalStructure

Figure 3. Standard workflow for single-crystal X-ray structure determination.

Experimental Steps:

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope, ensuring it is free of cracks and is not a twin.[10] It is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. X-rays (commonly from a Molybdenum source, λ ≈ 0.7107 Å) are directed at the crystal.[12] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected data is processed to determine the unit cell dimensions and space group. The intensities of the individual reflections are integrated.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like sulfonamides, this is typically achieved using direct methods implemented in software like SHELXT.[14]

  • Structure Refinement: The initial model of the structure is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. Atomic positions, and anisotropic displacement parameters are adjusted to improve the fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

  • Validation and Analysis: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic integrity. The structure can then be visualized and analyzed for intermolecular interactions using software like Mercury. The final data is prepared as a Crystallographic Information File (CIF).

Conclusion

While the crystal structure of 3-cyano-5-fluorobenzene-1-sulfonamide remains to be determined, this guide provides a clear and actionable pathway for its synthesis and crystallographic characterization. By leveraging established protocols and comparing with the known structures of related sulfonamides, researchers are well-equipped to undertake this analysis. The resulting structural data will be a valuable contribution to the fields of medicinal chemistry and materials science, offering insights into the solid-state behavior of this important pharmacological scaffold.

References

  • Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o238–o239. [Link]

  • Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2, 214-226. [Link]

  • Rattanaburi, T., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Toluenesulfonamide, N-benzyl-. PubChem. [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o834. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide]. PubChem. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 294. [Link]

  • Patel, Z. S., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1832–1836. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-cyano-5-fluorobenzene-1-sulfonamide. PubChemLite. [Link]

  • Stevens, A. C., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Patel, Z. S., Stevens, A. C., et al. (2019). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. Grand Valley State University ScholarWorks@GVSU. [Link]

  • Desiraju, G. R., et al. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. ACS Omega. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. FZU of the Czech Academy of Sciences. [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • American Elements. (n.d.). 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]

  • Sawyer, D. (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Birmule, P. R., et al. (2024). CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science. [Link]

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Comparative IR Spectroscopy Guide: 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of carbonic anhydrase inhibitors and oncology pharmacophores, 3-cyano-5-fluorobenzene-1-sulfonamide serves as a critical scaffold. Its structural integrity hinges on three distinct functionalities: the electron-withdrawing nitrile (-CN), the metabolically stable fluorine (-F), and the reactive sulfonamide (-SO₂NH₂).

This guide provides a comparative spectroscopic framework to validate the synthesis of this molecule, distinguishing it from its precursor (3-cyano-5-fluorobenzene-1-sulfonyl chloride ) and potential hydrolysis impurities (sulfonic acids). Unlike generic spectral lists, this document focuses on causality —how the electronic environment of the 1,3,5-trisubstituted benzene ring influences vibrational frequencies.

Theoretical vs. Experimental Spectral Assignment

The infrared spectrum of 3-cyano-5-fluorobenzene-1-sulfonamide is dominated by the interplay between the electron-withdrawing nature of the fluorine and cyano groups, which inductively stiffen the ring bonds and influence the sulfonamide stretching frequencies.

Table 1: Diagnostic Peak Assignments (Product)
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
Sulfonamide (-SO₂NH₂) ν(N-H) Asymmetric3340 – 3380 Medium, SharpDiagnostic doublet. Higher frequency due to EWG (F, CN) reducing H-bonding potential compared to electron-rich analogs.
ν(N-H) Symmetric3240 – 3270 Medium, SharpThe second band of the doublet; essential for confirming primary sulfonamide formation.
Nitrile (-C≡N) ν(C≡N) Stretch2230 – 2250 Medium, Variable"Silent" region of the spectrum. A critical checkpoint to ensure the cyano group remains intact during sulfonation.
Sulfonyl (-SO₂-) ν(S=O) Asymmetric1340 – 1360 StrongUp-shifted from typical 1330 cm⁻¹ due to the electron-withdrawing 3-cyano and 5-fluoro substituents.
ν(S=O) Symmetric1150 – 1170 StrongHighly characteristic; often the strongest peak in the fingerprint region.
Fluoroarene (Ar-F) ν(C-F) Stretch1200 – 1250 StrongOften overlaps with S=O or C-N skeletal bands; look for broadening in this region.
Aromatic Ring ν(C=C) Ring Stretch1590 – 1610 MediumCharacteristic of the benzene ring; intensity enhanced by the polarity of the F and CN substituents.
Substitution Pattern γ(C-H) Out-of-Plane840 – 860 Medium1,3,5-Trisubstitution signature. Distinguishes from 1,2,4- isomers (which typically show two bands at ~820 and ~880).

Technical Note: The presence of Fluorine at position 5 exerts a strong inductive effect (-I), which generally shifts the S=O and C≡N stretches to slightly higher wavenumbers compared to non-fluorinated analogues.

Comparative Analysis: Reaction Monitoring

The most critical application of IR in this context is monitoring the conversion of the Sulfonyl Chloride precursor to the Sulfonamide product. This transformation is spectroscopically distinct.

Scenario A: Product vs. Precursor (Sulfonyl Chloride)[1]

The precursor, 3-cyano-5-fluorobenzene-1-sulfonyl chloride , lacks the N-H bonds and possesses a labile S-Cl bond.

  • Disappearance of S-Cl: The S-Cl stretch (typically broad, ~350–380 cm⁻¹) is often below the cutoff of standard ATR crystals (ZnSe/Diamond), making it unreliable for standard checks.

  • Appearance of N-H: The most reliable indicator of reaction completion is the emergence of the 3200–3400 cm⁻¹ doublet .

  • Shift of S=O: The conversion from -SO₂Cl to -SO₂NH₂ typically causes a red shift (lowering of frequency) of the sulfonyl asymmetric stretch by 10–20 cm⁻¹ due to hydrogen bonding in the solid state.

Scenario B: Product vs. Hydrolysis Impurity (Sulfonic Acid)

If the reaction environment is too wet, the sulfonyl chloride may hydrolyze to 3-cyano-5-fluorobenzene-1-sulfonic acid .

  • Broad OH Band: The sulfonic acid will display a very broad, ragged absorption from 2500–3300 cm⁻¹ (O-H stretching of strongly H-bonded acidic protons), obscuring the sharp N-H sulfonamide peaks.

  • Hygroscopicity: The spectrum of the acid often shows water bands (~1640 cm⁻¹ bending) due to rapid moisture uptake.

Visualization: Spectral Logic Flowchart

The following diagram outlines the logical decision tree for validating the product using IR spectroscopy.

IR_Validation_Logic Start Crude Product Isolated Check_CN Check 2230-2250 cm⁻¹ (Nitrile Peak) Start->Check_CN CN_Missing FAILURE: Cyano hydrolysis (Amide formed) Check_CN->CN_Missing Absent Check_NH Check 3200-3400 cm⁻¹ (Doublet Present?) Check_CN->Check_NH Present No_NH FAILURE: Unreacted Sulfonyl Chloride Check_NH->No_NH Absent Check_Broad Check 2500-3000 cm⁻¹ (Broad OH Tailing?) Check_NH->Check_Broad Present Broad_Present FAILURE: Sulfonic Acid Impurity Check_Broad->Broad_Present Yes Check_Fingerprint Check 840-860 cm⁻¹ (1,3,5-Pattern) Check_Broad->Check_Fingerprint No Success VALIDATED: 3-cyano-5-fluorobenzene-1-sulfonamide Check_Fingerprint->Success Confirmed

Figure 1: Decision logic for spectral validation of the target sulfonamide, filtering out common synthetic failures.

Experimental Protocol: High-Fidelity Acquisition

To ensure the "Expertise & Experience" standard, the following protocol minimizes artifacts common in sulfonamide analysis (e.g., polymorphism effects or moisture interference).

Method: Attenuated Total Reflectance (ATR) FTIR

Preferred over KBr pellets to avoid ion exchange (K⁺ replacing H⁺ in sulfonamides) and moisture absorption.

  • Crystal Selection: Use a Diamond/ZnSe single-reflection ATR. Diamond is preferred due to the hardness of the crystalline sulfonamide product.

  • Background: Collect a 32-scan background of the clean, dry crystal in ambient air.

  • Sample Loading:

    • Place ~5 mg of the solid directly on the crystal.

    • Critical Step: Apply high pressure using the anvil. Sulfonamides often exhibit polymorphism; poor contact yields weak spectra that mask the N-H splitting.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹ (Standard ATR cutoff).

    • Resolution: 2 cm⁻¹ (Essential to resolve the N-H symmetric/asymmetric doublet).

    • Scans: 64 co-added scans to improve Signal-to-Noise (S/N) ratio for the weaker aromatic overtones.

  • Post-Processing: Apply a baseline correction only if necessary. Do not smooth the spectrum aggressively, as this can merge the N-H doublet into a single broad peak, mimicking an amine salt or alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55280684, 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][2]

  • Mesley, R. J. (1971). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

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Comparative Stability Guide: 3-Cyano-5-fluorobenzene-1-sulfonamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) represents a "metabolically privileged" scaffold in medicinal chemistry. This guide provides a technical comparison of this compound against its mono-substituted and unsubstituted analogs.

Key Finding: The specific 3,5-disubstitution pattern confers superior metabolic stability compared to mono-substituted analogs by blocking primary sites of CYP450-mediated hydroxylation, while the electron-withdrawing nature of the cyano and fluoro groups significantly modulates the pKa of the sulfonamide nitrogen, enhancing target engagement in metalloenzymes (e.g., Carbonic Anhydrases).

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]

The stability and reactivity of the target compound are dictated by the electronic interplay between the sulfonamide moiety and the 3-cyano, 5-fluoro substituents.

Table 1: Physicochemical Comparison of Target vs. Analogs

Values are predicted based on structure-activity relationship (SAR) consensus for benzenesulfonamides.

PropertyTarget Compound Analog A (Reference)Analog B (Fluoro-only)Analog C (Cyano-only)
Structure 3-CN-5-F-Ph-SO₂NH₂ Ph-SO₂NH₂3-F-Ph-SO₂NH₂3-CN-Ph-SO₂NH₂
Electronic State Highly Electron DeficientNeutralModerately DeficientElectron Deficient
Predicted pKa ~9.0 - 9.2~10.1~9.5~9.3
LogP (Lipophilicity) ~0.6 (Balanced)~0.9~1.1 (High)~0.3 (Low)
Metabolic Liability Low (Blocked sites)High (Para-oxidation)Medium (Para-oxidation)Low

Scientific Insight: The -CN and -F groups are strong Electron Withdrawing Groups (EWGs). Their meta-positioning relative to the sulfonamide group lowers the pKa of the sulfonamide -NH₂, increasing the fraction of ionized species at physiological pH. This often correlates with improved potency in metalloenzyme inhibition but requires careful monitoring of plasma protein binding.

Stability Analysis

Chemical Stability (Hydrolytic)

Sulfonamides are generally resistant to hydrolysis under neutral conditions. However, the presence of the nitrile (-CN) group introduces a secondary stability consideration.

  • Acidic Conditions (pH < 2): The sulfonamide bond remains stable. The nitrile group is susceptible to slow hydrolysis to the amide (CONH₂) and subsequently the carboxylic acid (COOH) only under forcing conditions (e.g., refluxing HCl).

  • Basic Conditions (pH > 10): The sulfonamide nitrogen deprotonates (forming the anion), which stabilizes the molecule against nucleophilic attack. The nitrile is generally stable at ambient temperature but may hydrolyze at elevated temperatures.

Ranking: Analog B (Fluoro) > Target > Analog C (Cyano) (Note: The Target is sufficiently stable for standard formulation and storage but requires protection from extreme acid/heat combinations to preserve the nitrile).

Metabolic Stability (Microsomal)

This is the primary advantage of the 3-cyano-5-fluoro scaffold.

  • Mechanism: Phase I metabolism of benzenesulfonamides typically involves hydroxylation at the electron-rich para or ortho positions relative to the sulfonamide.

  • The "Fluorine Effect": The C-F bond is metabolically inert. Placing a fluorine at the 5-position blocks a potential site of metabolism.[1]

  • The "Cyano Effect": The cyano group strongly deactivates the aromatic ring, making it a poor substrate for oxidative enzymes (CYP450) that prefer electron-rich rings.

MetabolicStability Substrate Benzenesulfonamide Scaffold CYP CYP450 Enzyme (Oxidation) Substrate->CYP Unsub Unsubstituted Analog: Rapid Para-Hydroxylation (High Clearance) CYP->Unsub Electron Rich Ring Target 3-CN-5-F Analog: Electron Deficient Ring + Blocked Sites CYP->Target Electron Poor Ring Stable High Metabolic Stability (Low Clearance) Target->Stable Resists Oxidation

Figure 1: Metabolic stability logic. The target compound resists CYP450 oxidation due to electronic deactivation and steric blocking.

Experimental Protocols

To validate the stability profile of 3-cyano-5-fluorobenzene-1-sulfonamide, the following standardized protocols should be employed.

Protocol A: Forced Degradation Study (Hydrolytic Stress)

Objective: Determine the vulnerability of the nitrile and sulfonamide groups to hydrolysis.

  • Preparation: Prepare a 1 mM stock solution of the test compound in Acetonitrile.

  • Conditions:

    • Acid Stress: Dilute to 100 µM in 1N HCl. Incubate at 60°C.

    • Base Stress:[2] Dilute to 100 µM in 1N NaOH. Incubate at 60°C.

    • Oxidative Stress: Dilute to 100 µM in 3% H₂O₂. Incubate at RT.

  • Sampling: Aliquot samples at T=0, 4h, 24h, and 48h. Neutralize acid/base samples immediately.

  • Analysis: Analyze via HPLC-UV/MS.

    • Success Criteria: >95% parent compound remaining at 24h indicates high stability.

    • Watchlist: Monitor for M+18 peak (Amide formation from Nitrile hydrolysis).

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (CLint) against analogs.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Workflow Start Start: 1 µM Compound + Microsomes Incubate Incubate @ 37°C (+ NADPH) Start->Incubate Sample Sampling (0, 15, 30, 60 min) Incubate->Sample Quench Quench (ACN) + Centrifuge Sample->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

References

  • Supuran, C. T. (2017).[3] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

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A Comparative Guide to Elemental Analysis Standards for 3-Cyano-5-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Complex Building Block

3-Cyano-5-fluorobenzene-1-sulfonamide is a highly functionalized aromatic compound, representing a critical building block in medicinal chemistry and drug discovery. Its distinct substituents—a nitrile, a fluorine atom, and a sulfonamide group—offer multiple points for synthetic modification, making it a valuable precursor for novel therapeutic agents. The structural integrity and purity of such a starting material are paramount; even minor deviations in elemental composition can lead to significant downstream consequences, including altered biological activity, impurity profiles, and compromised intellectual property.

Therefore, establishing a robust and validated elemental analysis (EA) protocol is not merely a quality control checkpoint but a foundational requirement for its use in a research and development setting. This guide provides a comprehensive comparison of standards and methodologies to ensure accurate and reliable elemental analysis of this specific molecule, addressing the unique challenges posed by its heteroatom composition.

Theoretical Composition: The Gold Standard Benchmark

The first step in any elemental analysis is to calculate the theoretical elemental composition based on the molecular formula. This calculated value is the benchmark against which all experimental results are compared.

Molecular Formula: C₇H₅FN₂O₂S[1]

Molecular Weight: 200.19 g/mol [2]

Table 1: Theoretical Elemental Composition of 3-Cyano-5-fluorobenzene-1-sulfonamide

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal MassPercentage (%)
CarbonC12.011784.07742.00%
HydrogenH1.00855.0402.52%
FluorineF18.998118.9989.49%
NitrogenN14.007228.01414.00%
SulfurS32.065132.06516.02%
OxygenO15.999231.99815.98%

Note: Oxygen is typically determined by difference or via a separate pyrolysis method and is not usually part of a standard CHNS analysis.

Selecting an Appropriate Standard: A Comparative Analysis

The accuracy of elemental analysis is fundamentally dependent on the quality of the calibration standard. The ideal standard should be stoichiometric, stable, non-hygroscopic, and have an elemental composition that is reasonably close to the analyte. For a complex molecule like 3-cyano-5-fluorobenzene-1-sulfonamide, several options must be considered.

General Purpose vs. Matrix-Matched Standards
  • General Purpose Certified Reference Materials (CRMs): These are high-purity, well-characterized organic compounds used for routine calibration of CHNS analyzers.[3][4] Common examples include Acetanilide (for CHN), BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene for CHNS), and Sulfanilamide (for CHNS).[3]

    • Expertise & Experience: While excellent for general instrument calibration, these standards do not account for the specific challenges of combusting a fluoro-sulfonamide. Fluorine is highly reactive and can form stable inorganic fluorides or attack the quartz combustion tubes, leading to inaccurate hydrogen and carbon values.[5][6]

  • Matrix-Matched Standards: The ideal, though often impractical, approach is to use a certified standard with a similar C/H/N/S/F ratio and chemical structure. This helps ensure that the combustion and gas evolution dynamics of the standard and the analyte are as similar as possible.

    • Trustworthiness: In the absence of a commercially available CRM for 3-cyano-5-fluorobenzene-1-sulfonamide, a well-characterized in-house lot can be used as a secondary or "check" standard. This involves qualifying a batch of the material through independent analytical techniques (e.g., NMR, MS, HPLC for purity) and then using it to validate the day-to-day performance of the elemental analyzer.

Comparison of Commercially Available Standards

Table 2: Comparison of Potential CHNS Standards

StandardFormula%C%H%N%SSuitability for Topic Compound
AcetanilideC₈H₉NO71.096.7110.360Good for general CHN calibration, but lacks sulfur and fluorine.
SulfanilamideC₆H₈N₂O₂S41.854.6816.2718.62Recommended. Excellent match for N and S content. Structurally related (sulfonamide).[3]
BBOTC₂₆H₂₆N₂O₂S72.536.096.517.45Good all-around CHNS standard, but elemental ratios differ significantly.
CystineC₆H₁₂N₂O₄S₂29.995.0311.6626.69High sulfur content can be useful for S calibration but is otherwise a poor structural match.

Recommendation: For routine analysis, calibrate the instrument using Sulfanilamide . Its sulfonamide structure and similar N and S percentages make it the most appropriate choice among common, readily available certified standards.[3]

Analytical Techniques: Combustion is Not Always Simple

Modern elemental analysis of CHNS relies almost exclusively on high-temperature combustion, often referred to as the Dumas method.[7] However, the presence of both fluorine and sulfur necessitates specific considerations.

Standard Combustion vs. Halogen-Adapted Methods
  • Standard CHNS Combustion: The sample is combusted at ~1000°C in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).[7]

  • Fluorine-Adapted Combustion: The high reactivity of fluorine requires modifications. During combustion, fluorine is converted primarily to hydrogen fluoride (HF). This HF can react with the quartz combustion tube and packing materials.[5][6] To mitigate this, specialized reagents are packed into the combustion tube to trap the fluorine, preventing it from interfering with other measurements.[6][8] Many modern analyzers offer specific "halogen kits" or packing recommendations for this purpose.

Combustion Ion Chromatography (CIC)

For the most accurate and independent determination of sulfur and fluorine, Combustion Ion Chromatography (CIC) is the state-of-the-art technique.[9][10]

  • The sample is combusted in a stream of oxygen as in the standard method.

  • The resulting gases, including HF and SO₂, are passed into an aqueous absorbing solution.[10][11]

  • This solution, now containing fluoride (F⁻) and sulfate (SO₄²⁻) ions, is injected into an ion chromatograph for highly sensitive and specific quantification.[11]

Trustworthiness: CIC provides an orthogonal (different and independent) method to verify the sulfur content obtained from the CHNS analyzer and is the preferred method for quantifying fluorine. This self-validating approach is critical in pharmaceutical development.

Recommended Experimental Protocol: A Validated Workflow

This protocol outlines a robust method for the complete elemental analysis of 3-cyano-5-fluorobenzene-1-sulfonamide using a modern CHNS analyzer and CIC.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_chns CHNS Analysis (Dumas Method) cluster_cic F & S Analysis (Combustion IC) cluster_validation Data Validation S1 Weigh Sample (1-2 mg) in tin capsule A3 Analyze Samples (n=3) S1->A3 B1 Combust Sample in Oxygen Stream S1->B1 S2 Weigh Standard (1-2 mg) (e.g., Sulfanilamide) A1 Calibrate Instrument with Standard S2->A1 S3 Prepare Blanks (empty tin capsule) A2 Analyze Blanks S3->A2 A1->A2 A2->A3 A4 Process Data (Calculate %C, %H, %N, %S) A3->A4 V1 Compare CHNS results to theoretical values A4->V1 B2 Trap Gases in Absorber Solution B1->B2 B3 Inject Solution into Ion Chromatograph B2->B3 B4 Quantify F⁻ and SO₄²⁻ against standards B3->B4 V2 Verify S result with CIC data B4->V2 V3 Accept if within ±0.4% of theoretical V1->V3 V2->V3 V4 Final Report V3->V4

Caption: Workflow for validated elemental analysis.

Step-by-Step CHNS Analysis
  • Instrument Preparation: Ensure the CHNS analyzer is fitted with reagents suitable for halogenated samples, as per the manufacturer's recommendation.[8] Condition the instrument until stable blank values are achieved.

  • Calibration:

    • Accurately weigh 1-2 mg of a certified Sulfanilamide standard into a tin capsule. Repeat for a total of 3-5 replicates.

    • Analyze the standards to generate a valid calibration curve. The response factor for each element should be consistent.

  • Analysis:

    • Accurately weigh 1-2 mg of 3-cyano-5-fluorobenzene-1-sulfonamide into a tin capsule. Prepare at least three separate samples for statistical validity.

    • Analyze an empty tin capsule (blank) before and after the sample set to ensure no carryover.

    • Analyze the prepared samples.

  • Data Evaluation:

    • The instrument software will calculate the %C, %H, %N, and %S based on the calibration.

    • Compare the average experimental values to the theoretical values in Table 1.

    • Acceptance Criterion: For pharmaceutical-grade material, the experimental value for each element should be within ±0.4% of the theoretical value.

Step-by-Step Fluorine & Sulfur Confirmation (CIC)
  • Sample Preparation: Weigh 1-5 mg of the sample into a combustible boat or capsule suitable for the CIC instrument.

  • Combustion: Place the sample in the CIC furnace. The sample is combusted at >1000 °C in an oxygen/argon stream.

  • Absorption: The resultant gases are bubbled through an aqueous absorption solution (often containing a small amount of hydrogen peroxide to ensure complete oxidation of SO₂ to sulfate).

  • Analysis: An aliquot of the absorption solution is automatically injected into an ion chromatograph. The F⁻ and SO₄²⁻ anions are separated and quantified against multi-level calibration curves prepared from certified fluoride and sulfate standards.

  • Data Evaluation: The %F and %S are calculated. The %S value should agree with the result from the CHNS analyzer, providing cross-validation.

Data Interpretation & Troubleshooting

Table 3: Hypothetical Data and Interpretation

ElementTheoretical (%)Result A (%)Result B (%)Result C (%)Interpretation
C42.0041.8542.8141.55Result A: Good. Result B: High, may indicate residual solvent (e.g., ethyl acetate). Result C: Low, may indicate inorganic impurity.
H2.522.483.152.65Result A: Good. Result B: High, consistent with residual solvent. Result C: Slightly high, may indicate absorbed water.
N14.0013.9113.8513.95All results are acceptable.
S16.0215.9315.8915.91All results are acceptable. Confirm with CIC.
F9.49(N/A)(N/A)9.38 (by CIC)Result C: Good agreement by CIC.

Common Issues and Causality:

  • Low Carbon, High Hydrogen: Often points to incomplete combustion or the presence of absorbed atmospheric water. Pre-drying the sample in a vacuum oven may be necessary.

  • High Carbon and Hydrogen: Typically indicates the presence of a residual organic solvent from the final crystallization step.

  • Inconsistent Sulfur Results: Can be caused by the formation of stable sulfates that are not fully reduced/detected. Using vanadium pentoxide as a combustion aid can help break down refractory sulfur compounds.

  • Systematic Low CHNS values: May indicate a non-combustible inorganic impurity (e.g., salts, catalyst residue).

Conclusion and Authoritative Recommendations

For establishing a reliable elemental analysis standard for 3-cyano-5-fluorobenzene-1-sulfonamide, a multi-faceted approach is essential for ensuring scientific integrity.

  • Primary Calibration: Use a certified Sulfanilamide standard for the primary calibration of the CHNS analyzer. Its structural and compositional similarities provide the most relevant calibration basis.

  • Methodological Adaptation: Employ a CHNS combustion method specifically designed for halogenated compounds. This involves using a specialized fluorine-absorber in the combustion tube to prevent analytical interferences.[6]

  • Orthogonal Verification: Independently determine the fluorine and sulfur content using Combustion Ion Chromatography (CIC) . This not only provides the most accurate quantification for these elements but also serves as an authoritative cross-validation of the sulfur result from the CHNS analyzer.

  • Acceptance Criteria: Adhere to the standard pharmaceutical industry acceptance criterion of ±0.4% deviation from the theoretical value for each element to claim purity.

By combining a matrix-appropriate standard with an adapted combustion technique and orthogonal verification, researchers can have the highest degree of confidence in the elemental composition, and therefore the stoichiometric integrity, of their 3-cyano-5-fluorobenzene-1-sulfonamide material.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate.
  • Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ASTM International.
  • Standards and CRMs. Elemental Microanalysis.
  • Reference materials for micro analysis CHN O S. Elemental Microanalysis.
  • Accurate elemental (CHN) analysis of perfluorinated compounds. analytica-world.com.
  • Combustion analysis. Wikipedia.
  • 3-cyano-5-fluorobenzene-1-sulfonamide (C7H5FN2O2S). PubChemLite.
  • CHNS analysis of fluorinated samples. Elementar.
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • Determination of the Total Sulfur, Chlorine, Bromine, and Fluorine Contents of Solid Samples. Thermo Fisher Scientific.
  • 3-Cyano-4-fluorobenzene-1-sulfonamide. ChemScene.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Risk Assessment

Given the functional groups present in 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE (a sulfonamide, a nitrile, and a fluorinated benzene ring), it is prudent to handle this compound as hazardous. The precautionary approach dictates that we infer its potential hazards from related chemical structures.

Table 1: Inferred Hazard Profile of 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE

Hazard ClassificationInferred Risk and RationaleSupporting Evidence from Related Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3] The cyano and sulfonamide groups can exhibit systemic toxicity.3-Fluorobenzenesulfonamide is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] 3-Cyanobenzene-1-sulfonyl chloride is also classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Expected to cause skin irritation or potentially severe burns.[1][3][4] Sulfonyl chlorides, a related class, are known to be corrosive.3-Cyano-4-fluorobenzenesulfonyl chloride causes severe skin burns and eye damage.[1] 2-Amino-5-fluorobenzenesulphonamide is noted to cause skin irritation.[4]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][2][3][4] This is a common hazard for many aromatic sulfonamides.3-Fluorobenzenesulfonamide causes serious eye irritation.[2]
Aquatic Toxicity Potentially harmful or toxic to aquatic life, with possible long-lasting effects.[5] Fluorinated aromatic compounds can be persistent in the environment.Phenothiazine, a related sulfur- and nitrogen-containing heterocyclic compound, is very toxic to aquatic life with long-lasting effects.[5] Fluorobenzene is also known to be harmful to aquatic life.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE, whether in pure form or as waste, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste.[6]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.

  • Action: Collect all waste containing 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE in a dedicated hazardous waste container.[6] This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated consumables such as weighing papers, pipette tips, and gloves.[5][6]

  • Causality: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or strong acids/bases, to prevent exothermic or gas-producing reactions.[6][7]

Step 2: Containerization and Labeling

The integrity and clear identification of the waste container are critical for safety and regulatory compliance.

  • Action:

    • Select a container that is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[6][8] High-density polyethylene (HDPE) containers are generally suitable for solid and many liquid organic wastes.[6]

    • The container must be chemically compatible with the waste.[8][9]

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[9][10]

    • The label must clearly state the full chemical name: "3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE" (no formulas or abbreviations).[8][10] For mixtures, list all constituents and their approximate percentages.[8][10]

    • Include appropriate hazard warnings or pictograms (e.g., "Toxic," "Irritant").[5][9]

  • Causality: Proper containerization prevents spills and exposure, while clear labeling ensures that anyone handling the container is aware of its contents and the associated dangers. This is a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[5][11]

Step 3: Waste Storage

Designated and proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Action:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

    • This area should be under the control of laboratory personnel and away from general traffic.[8]

    • Ensure secondary containment (e.g., a larger, chemically resistant tub or bin) is used to capture any potential leaks.[9]

    • Keep the container closed at all times except when adding waste.[8][9]

  • Causality: Storing waste in a designated and secure area minimizes the risk of accidental spills, unauthorized access, and exposure to personnel. Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by certified professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][7]

    • Provide the EHS department or contractor with all available information about the compound, including its name, quantity, and known or inferred hazards.[6][7]

    • The primary recommended disposal method for this type of compound is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers.[5]

  • Causality: Licensed hazardous waste disposal facilities have the specialized equipment and permits required to destroy chemical compounds completely and safely, neutralizing their hazards and preventing their release into the environment. This is a legal requirement under the EPA's RCRA regulations.[5][11]

Step 5: Decontamination and Empty Container Management

Any reusable labware that has come into contact with the compound must be thoroughly decontaminated. Empty containers also require special handling.

  • Action:

    • Labware: Decontaminate reusable labware (e.g., glassware) by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6]

    • Empty Containers: An "empty" container that held 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE is still considered hazardous waste. To render it non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.[6][12]

  • Causality: Trace amounts of the chemical can remain on surfaces and in "empty" containers, posing a continued risk. Proper decontamination and triple-rinsing procedures are necessary to remove this residual hazard.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[7] Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite), and place it in a sealed container for disposal as hazardous waste.[7]

  • Exposure:

    • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE and related materials.

DisposalWorkflow cluster_generation Waste Generation cluster_evaluation Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Material for Disposal: 3-Cyano-5-fluorobenzene-1-sulfonamide (Pure, Solution, or Contaminated Item) B Is the material contaminated with the chemical? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Treat as regular lab trash (if known to be uncontaminated) B->D No E Select Compatible, Leak-Proof Container C->E F Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date E->F G Store in Designated, Secure Satellite Accumulation Area with Secondary Containment F->G H Keep Container Closed G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I When container is full or per schedule J Arrange for Pickup and Incineration I->J K Maintain Disposal Records J->K

Caption: Decision workflow for the disposal of 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE.

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • How to Dispose of Chemical Waste. University of Texas at Dallas Environmental Health and Safety.
  • SAFETY DATA SHEET: 3-Cyano-4-fluorobenzenesulfonyl chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: Fluorobenzene. TCI Chemicals.
  • SAFETY DATA SHEET: 3-Fluorobenzenesulfonamide. Tokyo Chemical Industry.
  • SAFETY DATA SHEET: 3-Cyanobenzene-1-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet: Perfluorooctanesulfonamide. Cayman Chemical.
  • Safety Data Sheet: 2-Amino-5-fluorobenzenesulphonamide. CymitQuimica.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.

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Personal protective equipment for handling 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE .[1]

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 3-Cyano-5-fluorobenzene-1-sulfonamide[1][2]

  • CAS Number: 1261644-44-3[1][2]

  • Physical State: Solid (White to off-white crystalline powder)[1]

  • Molecular Weight: 200.19 g/mol [3]

Risk Profile (Read-Across Analysis): As a specific Safety Data Sheet (SDS) for this exact isomer may be sparse in public repositories, we apply Structure-Activity Relationship (SAR) principles using close analogs (e.g., 3-cyanobenzenesulfonamide, 3-cyano-4-fluorobenzenesulfonamide).

  • Primary Hazards (GHS Classification):

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[1][4]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1][4]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][4][5]

  • Functional Group Hazards:

    • Nitrile (-CN): Metabolic release of cyanide is slow in aromatic nitriles compared to aliphatic, but thermal decomposition releases Hydrogen Cyanide (HCN) gas.[1]

    • Sulfonamide (-SO2NH2): Known sensitizer class.[1] Potential for allergic reaction upon repeated exposure.[1]

    • Fluorine (-F): Increases lipophilicity, potentially enhancing dermal absorption.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent sensitization and systemic absorption.[1]

PPE CategoryStandard RequirementTechnical Rationale
Respiratory N95/P2 Mask (Minimum) P100/P3 (Recommended for powders)Prevents inhalation of fine particulates during weighing.[1] The H335 hazard (Respiratory Irritation) makes dust control critical.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min for solids.[1] Note: If dissolved in DMSO/DMF, use Laminate (Silver Shield) gloves as these solvents permeate nitrile rapidly, carrying the solute through skin.[1]
Eye Protection Chemical Safety Goggles Side-shield safety glasses are insufficient for powders that can drift.[1] Goggles seal the eyes against irritating dust.[1]
Body Protection Lab Coat (Tyvek/Poly) Use a buttoned lab coat with tight cuffs.[1] Tyvek sleeves are recommended if reaching into deep containers to prevent wrist exposure.[1]

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood .[1]

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Static Control: Use an antistatic gun or ionizer bar during weighing.[1] Sulfonamide powders are often electrostatic and "fly," increasing inhalation risk.[1]

Step-by-Step Workflow

Step 1: Preparation & Weighing

  • Place a secondary containment tray inside the fume hood.[1]

  • Pre-weigh the receiving vessel (vial/flask) with a cap.[1]

  • Transfer the solid using a disposable spatula.[1] Do not use metal spatulas if the material appears sticky or hygroscopic; use PTFE-coated tools.[1]

  • Critical Check: If spillage occurs on the balance, wipe immediately with a methanol-dampened tissue.[1] Do not blow dust off.[1]

Step 2: Solubilization (Common Solvents: DMSO, Methanol) [1]

  • Add solvent slowly down the side of the vessel to minimize aerosolization.[1]

  • Exothermic Note: Sulfonamides generally dissolve endothermically or neutrally, but always monitor for heat if using reactive solvents.[1]

  • Vortex the sealed container inside the hood.

Step 3: Reaction Setup

  • If using as a nucleophile (reacting the sulfonamide nitrogen), base is often required (e.g., K2CO3).[1] Add base after the sulfonamide is in solution to prevent clumping.[1]

  • Incompatibility: Avoid strong oxidizers and strong acids.[1] Contact with strong acids (e.g., HCl) can hydrolyze the nitrile group or, in extreme cases/fire, release HCN.[1]

Part 4: Waste Disposal & Decontamination

Disposal Logic: The presence of the Cyano (Nitrile) group dictates the waste stream.[1]

  • Solid Waste: Segregate into "Toxic Solid Waste" containers. Label clearly as "Contains Nitriles."[1]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/Ethanol.[1]

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Note: Ensure the waste tag explicitly lists "3-Cyano-5-fluorobenzene-1-sulfonamide" so waste handlers are aware of the potential for cyanide generation if incinerated improperly.[1]

Decontamination Protocol:

  • Surface Clean: Wipe surfaces with 10% Sodium Carbonate solution followed by water.[1] The mild base helps solubilize sulfonamide residues for removal.[1]

  • Tools: Rinse glassware with Acetone or Methanol before standard washing.[1]

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]

  • Eye Contact: Rinse for 15 minutes.[1][4][5][6]

  • Spill Cleanup:

    • Evacuate immediate area if dust is airborne.[1]

    • Don full PPE (including P100 respirator).[1]

    • Cover spill with wet paper towels (to suppress dust).[1]

    • Scoop into a hazardous waste bag.

Part 6: Visual Safety Logic (Graphviz)

The following diagram illustrates the decision logic for handling this compound based on its state (Solid vs. Solution).

SafetyProtocol Start Start: Handling 3-CN-5-F-Sulfonamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution SolidRisk Risk: Inhalation (Dust) & Static Charge Solid->SolidRisk SolnRisk Risk: Dermal Absorption (Carrier Solvent Effect) Solution->SolnRisk SolidControl Control: Fume Hood + Antistatic Gun + P100 Mask SolidRisk->SolidControl SolnControl Control: Double Glove (Laminate if DMSO) + Goggles SolnRisk->SolnControl Waste Disposal: Segregated Nitrile Waste SolidControl->Waste SolnControl->Waste

Caption: Operational decision tree distinguishing risks between solid-state handling (inhalation focus) and solution-state handling (absorption focus).

References

  • PubChem. (n.d.).[1] 3-Cyano-5-fluorobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • ECHA. (n.d.).[1] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency.[1] Retrieved October 26, 2023, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.